molecular formula C11H12N2O B1682190 (-)-Vasicine CAS No. 6159-55-3

(-)-Vasicine

Cat. No.: B1682190
CAS No.: 6159-55-3
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasicine has been reported in Anisotes trisulcus, Galega lindblomii, and other organisms with data available.
RN given refers to (R)-isome

Properties

IUPAC Name

(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIICVSCAKJMMDJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CC=CC=C3N=C2[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024261
Record name (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6159-55-3
Record name (-)-Vasicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6159-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-1,2,3,9-Tetrahydropyrrolo(2,1-b)quinazolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vasicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VASICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C2ZBI733P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unraveling of (-)-Vasicine: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of (-)-vasicine's molecular architecture, providing a comprehensive overview of its structure elucidation and the pivotal revision of its stereochemistry. This document offers a consolidation of quantitative data, detailed experimental protocols for key analytical techniques, and logical workflows to facilitate a deeper understanding of this significant quinazoline alkaloid.

Physicochemical and Spectroscopic Data of this compound

The fundamental properties of this compound have been meticulously characterized through various analytical techniques. The data presented below represents a compilation from multiple studies to provide a comprehensive reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Melting Point 210-212 °C[2]
Optical Rotation [α]ᴅ²⁰ -254° (c 1, CHCl₃)[2]
IUPAC Name (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol[1]

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
13.21 (m), 3.40 (m)47.44
22.10 (m), 2.35 (m)27.89
34.77 (t, J = 6.4 Hz)68.94
3a-162.93
4a-141.02
57.13 (m)122.50
67.13 (m)127.43
76.96 (m)123.26
86.84 (d, J = 7.2 Hz)124.83
8a-119.84
94.56 (br s)47.44

Data compiled from multiple sources. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The Journey of Structure Elucidation: A Logical Workflow

The determination of this compound's structure was a multi-step process involving classical chemical degradation and modern spectroscopic techniques. The absolute stereochemistry, however, remained a point of discussion for a considerable time, culminating in a significant revision.

structure_elucidation_workflow cluster_initial Initial Structure Determination cluster_stereo Stereochemical Assignment Isolation Isolation Elemental_Analysis Elemental Analysis & MS (C₁₁H₁₂N₂O) Isolation->Elemental_Analysis UV_IR UV & IR Spectroscopy (Quinazoline Moiety) Elemental_Analysis->UV_IR NMR_Spec ¹H & ¹³C NMR Spectroscopy (Connectivity) UV_IR->NMR_Spec Chiral_Center Identification of Chiral Center (C3) NMR_Spec->Chiral_Center Optical_Rotation Optical Rotation ([α] < 0) Chiral_Center->Optical_Rotation Initial_XRay Initial X-ray of Hydrochloride (Incorrect 3R Assignment) Optical_Rotation->Initial_XRay Reinvestigation Reinvestigation with Hydrobromide X-ray (Correct 3S Assignment) Initial_XRay->Reinvestigation Moshers_Method Mosher's Method (Confirmation of Configuration) Reinvestigation->Moshers_Method

A flowchart illustrating the logical progression of experiments for the structure elucidation and stereochemical assignment of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that defined the structure and stereochemistry of this compound.

Isolation of this compound from Adhatoda vasica

A general procedure for the extraction and isolation of this compound from the leaves of Adhatoda vasica is as follows:

isolation_workflow Start Dried Leaves Extraction Soxhlet Extraction (Ethanol) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Acid_Wash Acid-Base Wash (2% H₂SO₄, NH₄OH) Concentration->Acid_Wash Column_Chrom Silica Gel Column (CHCl₃/MeOH gradient) Acid_Wash->Column_Chrom Crystallization Crystallization (Ethanol) Column_Chrom->Crystallization End Pure this compound Crystallization->End

A typical workflow for the isolation of this compound from its natural source.

Protocol:

  • Extraction: Dried and powdered leaves of Adhatoda vasica are subjected to Soxhlet extraction with ethanol for several hours.

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Wash: The residue is dissolved in 2% sulfuric acid, filtered, and the acidic solution is basified with ammonia. The liberated alkaloids are then extracted with chloroform.

  • Chromatography: The chloroform extract is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.

  • Crystallization: Fractions containing vasicine are pooled, concentrated, and the pure compound is obtained by crystallization from ethanol.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse program: Standard single-pulse (zg30).

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse program: Proton-decoupled (zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2 seconds.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse programs to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Stereochemical Determination

The absolute stereochemistry at the C3 position was a subject of revision. Initial studies on the hydrochloride salt suggested a 3R configuration. However, a later, more detailed analysis of the hydrobromide salt led to the correction to a 3S configuration.

3.3.1. Single-Crystal X-ray Diffraction (A Representative Protocol)

xray_workflow Crystal_Growth Crystal Growth (Slow evaporation of vasicine hydrobromide in ethanol) Crystal_Mounting Crystal Mounting on Goniometer Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection (Mo Kα radiation, specific temperature) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Absolute_Config Determination of Absolute Configuration (Flack parameter analysis) Structure_Refinement->Absolute_Config

A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Growth: Single crystals of this compound hydrobromide are grown by slow evaporation of a solution in a suitable solvent system (e.g., ethanol-ether).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².

  • Determination of Absolute Configuration: The absolute configuration is determined by anomalous dispersion effects, typically by refining the Flack parameter, which should be close to zero for the correct enantiomer.

3.3.2. Mosher's Method for Stereochemical Confirmation

Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral alcohols. It involves the formation of diastereomeric esters with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Protocol:

  • Esterification: Two separate reactions are carried out. In one, this compound is reacted with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine). In the other, this compound is reacted with (S)-(+)-MTPA chloride.

  • NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric MTPA esters.

  • Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are compared between the two diastereomers (Δδ = δS - δR). For a (3S)-alcohol like this compound, the protons on one side of the C3 stereocenter will show positive Δδ values, while those on the other side will show negative Δδ values, allowing for the unambiguous assignment of the absolute configuration.

Conclusion

The elucidation of the structure and stereochemistry of this compound serves as a classic example of the evolution of chemical analysis. While initial spectroscopic and chemical studies correctly identified its planar structure and connectivity, the definitive assignment of its absolute configuration required the precision of single-crystal X-ray diffraction, leading to a crucial correction. The collective evidence from a range of analytical techniques has provided a solid foundation for the understanding of this important alkaloid, paving the way for its further investigation in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of (-)-Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources, extraction, purification, and biosynthesis of the quinazoline alkaloid (-)-vasicine. The information is tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound, also known as peganine, is predominantly found in two plant species: Adhatoda vasica (syn. Justicia adhatoda), belonging to the Acanthaceae family, and Peganum harmala of the Zygophyllaceae family.[1] The concentration of vasicine varies depending on the plant part, geographical location, and season of collection.

Adhatoda vasica, commonly known as Malabar nut, is a well-known medicinal plant in Ayurvedic and Unani systems of medicine. The leaves are the primary source of vasicine, with concentrations reported to be as high as 5.64 mg/mL in the leaf juice. Other studies have reported vasicine content to be around 0.7332% to 1.5% in the leaves.[2]

Peganum harmala, or Syrian rue, is another significant source of vasicine. The seeds and flowers of this plant contain a mixture of alkaloids, including vasicine. The total alkaloid content in the fruits and flowers has been reported to be 3.12% and 3.27%, respectively.[3]

The following table summarizes the quantitative data on the occurrence of vasicine in these primary plant sources.

Plant SpeciesPlant PartMethod of QuantificationVasicine ConcentrationReference
Adhatoda vasicaLeaf JuiceHPTLCup to 5.64 mg/mL
Adhatoda vasicaLeavesHPTLC1.5%[2]
Adhatoda vasicaLeavesRP-HPLC0.7332%[2]
Peganum harmalaFruitsNot specified3.12% (total alkaloids)[3]
Peganum harmalaFlowersNot specified3.27% (total alkaloids)[3]

Biosynthesis of this compound

The biosynthesis of vasicine is a complex process that is understood to proceed via different pathways in Peganum harmala and Adhatoda vasica.

Biosynthesis in Peganum harmala

In Peganum harmala, the biosynthesis of vasicine is proposed to involve the precursors anthranilic acid and ornithine. Anthranilic acid forms the quinazoline ring system, while ornithine provides the pyrrolidine ring. The proposed pathway involves the decarboxylation of ornithine to putrescine by the enzyme ornithine decarboxylase. Putrescine is then converted to a pyrrolidinium cation, which undergoes a nucleophilic attack by the amino group of anthranilate, followed by amide formation to yield the vasicine skeleton.

Biosynthesis_Peganum_harmala Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Pyrrolidinium Pyrrolidinium Cation Putrescine->Pyrrolidinium Oxidation/ Cyclization Intermediate Intermediate Pyrrolidinium->Intermediate Nucleophilic Attack & Amide Formation AnthranilicAcid Anthranilic Acid AnthranilicAcid->Intermediate Nucleophilic Attack & Amide Formation Vasicine This compound Intermediate->Vasicine Cyclization

Proposed biosynthetic pathway of this compound in Peganum harmala.
Biosynthesis in Adhatoda vasica

The biosynthetic pathway of vasicine in Adhatoda vasica is believed to be different from that in Peganum harmala. While the exact pathway is not yet fully elucidated, studies suggest that anthranilate synthase is a key rate-limiting enzyme in the biosynthesis of pyrroloquinazoline alkaloids in this plant.[3] Transcriptome analyses of Adhatoda vasica may provide further insights into the specific genes and enzymes involved in this pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction and Purification of this compound from Adhatoda vasica

This protocol describes a common acid-base extraction method followed by chromatographic purification.

3.1.1. Materials and Reagents

  • Dried and powdered leaves of Adhatoda vasica

  • Methanol

  • 5% Acetic acid

  • n-Hexane

  • Ammonia solution

  • Chloroform

  • Silica gel (230-400 mesh) for column chromatography

  • Solvents for column chromatography (e.g., chloroform-methanol gradient)

  • Preparative HPLC system with a C18 column

3.1.2. Extraction Procedure

  • Extract the dried, powdered leaves of Adhatoda vasica with methanol at 50°C.

  • Evaporate the methanol extract to dryness under reduced pressure.

  • Dissolve the dried extract in 5% acetic acid and filter.

  • Wash the acidic aqueous solution with n-hexane to remove non-polar impurities.

  • Make the aqueous layer alkaline (pH ~9) with ammonia solution.

  • Extract the alkaline solution with chloroform multiple times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to obtain the crude alkaloid extract.

3.1.3. Purification by Column Chromatography

  • Prepare a silica gel column (230-400 mesh) using a suitable solvent (e.g., chloroform).

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing vasicine.

  • Pool the vasicine-rich fractions and evaporate the solvent.

3.1.4. Final Purification by Preparative HPLC

  • Dissolve the partially purified vasicine fraction in the mobile phase.

  • Inject the solution into a preparative HPLC system equipped with a C18 column.

  • Elute with an isocratic mobile phase, such as 0.1% trifluoroacetic acid in water:acetonitrile (90:10), at an appropriate flow rate.

  • Collect the peak corresponding to vasicine and evaporate the solvent to obtain pure this compound.

Experimental_Workflow Start Dried Adhatoda vasica leaves Extraction Methanolic Extraction Start->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase Crude Crude Alkaloid Extract AcidBase->Crude ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom Fractions Vasicine-rich Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureVasicine Pure this compound PrepHPLC->PureVasicine

Experimental workflow for the extraction and purification of this compound.
Analytical Methods for Quantification

3.2.1. High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 13:1:0.2 v/v/v).

  • Sample Application: Apply standard solutions of vasicine and sample extracts as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection and Quantification: Scan the dried plates densitometrically at a wavelength of 289 nm.

3.2.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution mode. A common isocratic mobile phase is water:acetonitrile (90:10) with 0.1% TFA.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 280-298 nm.

  • Quantification: Based on the peak area of the sample compared to a standard calibration curve of pure vasicine.

Conclusion

This guide has provided a detailed overview of the natural sources and biosynthesis of this compound, along with comprehensive experimental protocols for its extraction, purification, and analysis. While significant progress has been made in understanding the distribution and chemistry of this important alkaloid, further research is required to fully elucidate the enzymatic machinery and regulatory networks governing its biosynthesis, particularly in Adhatoda vasica. Such knowledge will be invaluable for metabolic engineering approaches aimed at enhancing the production of vasicine for pharmaceutical applications.

References

(-)-Vasicine: A Comprehensive Pharmacological Profile and Traditional Medicine Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Vasicine, a quinazoline alkaloid predominantly isolated from the leaves of Adhatoda vasica, has been a cornerstone of traditional Ayurvedic and Unani medicine for centuries, primarily for its therapeutic effects on respiratory ailments. Modern pharmacological research has begun to validate these traditional uses, uncovering a wide array of biological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its traditional applications, and the underlying molecular mechanisms. We delve into its significant bronchodilatory, anti-inflammatory, antioxidant, and cardioprotective effects, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide elucidates the key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, through which vasicine exerts its therapeutic actions. This compilation of traditional knowledge and contemporary scientific evidence aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Traditional Uses

For centuries, this compound, primarily through the use of Adhatoda vasica leaves, has been a staple in traditional medicine systems, particularly in South Asia.[1]

  • Ayurveda and Unani Medicine: In these systems, it is highly regarded for its potent effects on the respiratory system. Decoctions, syrups, and infusions of the leaves are traditionally prescribed for a variety of respiratory conditions.[1]

  • Respiratory Ailments: Its most common traditional applications are for the treatment of cough, bronchitis, asthma, and other pulmonary conditions.[1] It is valued for its bronchodilatory, expectorant, and antitussive properties.[1]

  • Herbal Formulations: In Ayurvedic practices, it is often combined with other herbs like licorice (Glycyrrhiza glabra), holy basil (Ocimum sanctum), and long pepper (Piper longum) to enhance its efficacy in promoting respiratory health and boosting immunity.[1]

  • Other Traditional Uses: Beyond respiratory conditions, traditional remedies have also employed vasicine for fever, laryngitis, tonsillitis, sinus infections, and urinary tract infections.[1]

Pharmacological Profile

Scientific investigations into this compound have substantiated many of its traditional uses and revealed a broad spectrum of pharmacological activities.

Respiratory Effects
  • Bronchodilator Activity: this compound exhibits significant bronchodilatory effects, helping to relax and widen the airways.[2] This action is crucial for alleviating symptoms in conditions like asthma and bronchitis.[2] It has been compared to theophylline in its activity both in vitro and in vivo.[3] When combined with its related alkaloid, vasicinone, it shows pronounced bronchodilatory activity.[3][4]

  • Expectorant and Mucolytic Properties: The alkaloid is an effective expectorant, aiding in the loosening and expulsion of mucus from the respiratory tract, which helps to relieve congestion.[2] Its derivatives, bromhexine and ambroxol, are widely used as mucolytics.[5]

  • Antitussive Effect: this compound has demonstrated antitussive (cough-suppressing) properties, further supporting its traditional use in cough remedies.[6]

Anti-inflammatory and Antioxidant Activity
  • Anti-inflammatory Effects: this compound possesses anti-inflammatory properties, which contribute to its effectiveness in respiratory and other inflammatory conditions.[7][8] It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Antioxidant Properties: The compound exhibits antioxidant activity, helping to combat cellular damage caused by free radicals.[2][7] This antioxidant capacity may underlie some of its protective effects against various diseases.[2]

Cardioprotective Effects
  • Protection against Myocardial Infarction: Studies have shown that this compound has a protective effect against myocardial infarction in vivo. It helps in reducing myocardial necrosis and improving cardiac function.[9] This effect is mediated through the inhibition of oxidative stress, inflammation, and excessive autophagy, leading to the suppression of apoptosis.[9]

Other Pharmacological Activities
  • Uterine Stimulant Activity: this compound is reported to have a uterine stimulant effect, similar to oxytocin.[3][6] This property has led to its traditional use as an abortifacient, an action attributed to the release of prostaglandins.[6]

  • Antimicrobial Activity: The alkaloid has shown potential antimicrobial properties in vitro.[1] Vasicine acetate, a derivative, has demonstrated activity against various bacteria.[10][11]

  • Anticancer Potential: Preliminary studies suggest that this compound and its derivatives may possess anticancer effects. Vasicine acetate has shown cytotoxic activity against A549 lung adenocarcinoma cancer cells in vitro.[10][11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological and toxicological profile of this compound and its derivatives.

Pharmacological Activity Test System Parameter Value Reference
Antimicrobial (Vasicine Acetate)M. luteusMIC125 µg/mL[10][11]
Antimicrobial (Vasicine Acetate)E. aerogenesMIC125 µg/mL[10][11]
Antimicrobial (Vasicine Acetate)S. epidermidisMIC125 µg/mL[10][11]
Antimicrobial (Vasicine Acetate)P. aeruginosaMIC125 µg/mL[10][11]
Antioxidant (Vasicine Acetate)Radical ScavengingMax. Activity66.15% at 1000 µg/mL[10][11]
AntioxidantDPPH AssayIC50187 µg/ml[7]
Pharmacokinetic & Toxicological Data Test System Parameter Value Reference
Acute ToxicityMouseLD50 (Intraperitoneal)79 mg/kg[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to activate this pathway, which is central to its cardioprotective effects.

  • Mechanism: In the context of myocardial infarction, vasicine upregulates the phosphorylation of PI3K and Akt.[9] This activation inhibits excessive autophagy and suppresses apoptosis by modulating the expression of Bcl-2 family proteins and caspase-3.[9]

PI3K_Akt_mTOR_Pathway Vasicine This compound PI3K PI3K Vasicine->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Excessive Autophagy mTOR->Autophagy Inhibits CellSurvival Cell Survival Autophagy->CellSurvival Apoptosis->CellSurvival MAPK_Pathway InflammatoryStimuli Inflammatory Stimuli MAPK_Cascade MAPK Cascade (p38, JNK, ERK) InflammatoryStimuli->MAPK_Cascade Inflammation Inflammation MAPK_Cascade->Inflammation Vasicine This compound Derivatives Vasicine->MAPK_Cascade Inhibits MI_Workflow cluster_protocol Myocardial Infarction Experimental Workflow Animal_Model Wistar Rats Grouping Grouping: - Control - ISO - ISO + Vasicine Animal_Model->Grouping Induction Induce MI with Isoproterenol (100 mg/kg) Grouping->Induction Treatment Administer Vasicine (2.5, 5, 10 mg/kg) Induction->Treatment Analysis Analysis: - Biochemical Markers - Hemodynamics - Cytokines - Histopathology - Western Blot Treatment->Analysis

References

Biological activities of (-)-Vasicine including antimicrobial and anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of (-)-Vasicine: Antimicrobial and Anti-inflammatory Effects

Introduction

This compound, a quinazoline alkaloid extracted from the leaves of Adhatoda vasica (L.) Nees, is a well-documented bioactive compound with a long history of use in traditional Ayurvedic and Unani medicine.[1] Primarily known for its respiratory benefits, including bronchodilatory and expectorant properties, recent scientific investigations have unveiled a broader spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the antimicrobial and anti-inflammatory properties of this compound, targeting researchers, scientists, and professionals in drug development. The guide will delve into quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity of this compound

This compound has demonstrated notable activity against a range of pathogenic microorganisms. Its efficacy varies depending on the bacterial or fungal strain.

Quantitative Data for Antimicrobial Activity

The antimicrobial potential of vasicine and its derivatives has been quantified using standard microbiological assays. The data below summarizes the key findings from various studies.

CompoundMicroorganismTest MethodResultReference
VasicineStaphylococcus aureusNot SpecifiedActive[2]
VasicineStaphylococcus epidermidisNot SpecifiedActive[2]
VasicineKlebsiella pneumoniae (ESBL-3967)Not SpecifiedActive[2]
VasicineSalmonella typhimuriumAgar Well Diffusion8 ± 1 mm zone of inhibition[3]
VasicineMicrococcus luteusAgar Well DiffusionModerately Active[3]
VasicineEscherichia coliMicrodilutionMIC: 20 µg/mL[1]
VasicineCandida albicansMicrodilutionMIC: >55 µg/mL[1]
Vasicine AcetateEnterobacter aerogenesDisc Diffusion10 mm zone of inhibition[2][4]
Vasicine AcetateStaphylococcus epidermidisDisc Diffusion10 mm zone of inhibition[2][4]
Vasicine AcetatePseudomonas aeruginosaDisc Diffusion10 mm zone of inhibition[2][4]
Vasicine AcetateMicrococcus luteusNot SpecifiedMIC: 125 µg/mL[2][4]
Vasicine AcetateEnterobacter aerogenesNot SpecifiedMIC: 125 µg/mL[2][4]
Vasicine AcetateStaphylococcus epidermidisNot SpecifiedMIC: 125 µg/mL[2][4]
Vasicine AcetatePseudomonas aeruginosaNot SpecifiedMIC: 125 µg/mL[2][4]
Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of plant extracts and isolated compounds.[3][5]

Objective: To determine the susceptibility of a microbial strain to this compound by measuring the zone of growth inhibition.

Materials:

  • This compound solution of known concentration

  • Test microorganism (e.g., S. typhimurium)

  • Nutrient agar plates

  • Sterile cork borer (4 mm diameter)

  • Positive control (e.g., Streptomycin, 2 mg/mL)

  • Negative control (e.g., Dimethylsulfoxide - DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Agar Plates: 25 mL of sterilized nutrient agar medium is poured into sterile Petri plates and allowed to solidify.

  • Inoculation: The agar plates are seeded with the respective bacterial strain.

  • Well Creation: 4 mm holes are made in the agar plates using a sterile cork borer.[6]

  • Sample Addition: 50 µL of the this compound solution (e.g., 5 mg/mL) is added to the wells. The same volume of the positive and negative controls are added to separate wells on the same plate.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.

  • Analysis: The experiment is repeated three times, and the results are presented as mean ± standard deviation.[3]

G Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agar Prepare and sterilize nutrient agar pour_plates Pour agar into Petri plates prep_agar->pour_plates inoculate Inoculate plates with test microorganism pour_plates->inoculate create_wells Create wells in the solidified agar add_samples Add this compound, positive, and negative controls to wells create_wells->add_samples incubate Incubate plates (e.g., 24h at 37°C) measure_zones Measure zones of inhibition (mm) incubate->measure_zones analyze_data Analyze and compare results measure_zones->analyze_data

Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory Effects of this compound

This compound exhibits significant anti-inflammatory properties, which have been validated through various in vitro and in vivo models. These effects are attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated by its ability to reduce inflammation and modulate the production of pro-inflammatory molecules.

ModelCompoundDosageEffectReference
Carrageenan-induced paw edema (in vivo)Vasicine20.0 mg/kg59.51% inhibition of edema at 6h[1][7]
CFA-induced paw edema (in vivo)Vasicinone10.0 mg/kg63.94% inhibition of edema at 4 days[1][7]
Isoproterenol-induced myocardial infarction (in vivo)Vasicine10 mg/kgSignificant reduction in TNF-α and IL-6[8][9]
LPS-stimulated RAW 264.7 macrophages (in vitro)Alkaloid fraction of A. vasica (containing vasicine)10 µgSignificant decrease in TNF-α (to 1102 ± 1.02 pg/mL) and IL-6 (to 18 ± 0.87 ng/mL)[10][11]
LPS-stimulated RAW 264.7 macrophages (in vitro)Alkaloid fraction of A. vasica (containing vasicine)Not specifiedInhibition of NO production, and downregulation of iNOS and COX-2[10][11]
Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[12]

Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • 1% Carrageenan suspension in saline

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Animal Grouping: Animals are divided into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.[12]

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[12]

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension is injected into the subplantar region of the right hind paw of each rat.[12]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]

  • Calculation: The percentage inhibition of edema for each group is calculated and compared to the vehicle control group.[12]

2. In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.[12][13]

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Cells are stimulated with 1 µg/mL of LPS for 24 hours. A vehicle control (no compound) and a negative control (no LPS) are included.[13]

  • Sample Collection: The cell culture supernatant is collected after incubation.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess assay.[13]

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

G Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement culture_cells Culture RAW 264.7 macrophages seed_plates Seed cells in 96-well plates culture_cells->seed_plates pretreat Pre-treat with This compound stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect cell supernatant measure_no Measure Nitric Oxide (Griess Assay) collect_supernatant->measure_no measure_cytokines Measure Cytokines (ELISA) collect_supernatant->measure_cytokines

Workflow for an In Vitro Anti-inflammatory Assay.
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK Signaling Pathway:

The MAPK signaling pathway is a crucial regulator of inflammation.[12] Studies suggest that vasicine derivatives can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14][15] The dysregulation of this pathway is implicated in inflammatory conditions like psoriasis.[14] Vasicine derivatives have been shown to effectively inhibit critical enzymes within the MAPK cascade, which can downregulate the hyperactive signaling associated with inflammation.[14]

G MAPK Signaling Pathway Inhibition by Vasicine cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR4) lps->receptor map3k MAP3K receptor->map3k map2k MAP2K map3k->map2k mapk MAPK (p38, JNK) map2k->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) transcription_factors->inflammatory_genes nucleus Nucleus vasicine This compound vasicine->mapk Inhibits

MAPK Signaling Pathway Inhibition by Vasicine.

PI3K/Akt Signaling Pathway:

The PI3K/Akt signaling pathway is involved in cell survival and has been shown to be modulated by vasicine. In a study on myocardial infarction, vasicine was found to activate the phosphorylation of PI3K and Akt in a dose-dependent manner.[8][9] This activation helps in suppressing apoptosis and inflammation.[8] Furthermore, vasicine has been shown to downregulate the MAPK and PI3K/Akt/mTOR pathways to activate autophagy, which can inhibit the progression of atherosclerosis.[16]

G PI3K/Akt Signaling Pathway Modulation by Vasicine growth_factors Growth Factors/ Survival Signals receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Targets (e.g., mTOR, NF-κB) akt->downstream Phosphorylates cell_survival Cell Survival & Reduced Inflammation downstream->cell_survival vasicine This compound vasicine->pi3k Activates

PI3K/Akt Pathway Modulation by Vasicine.

Conclusion

This compound, a prominent alkaloid from Adhatoda vasica, demonstrates significant antimicrobial and anti-inflammatory activities. Its ability to inhibit the growth of various pathogenic microorganisms and to modulate key inflammatory pathways, such as MAPK and PI3K/Akt, underscores its therapeutic potential. The presented quantitative data and experimental protocols provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of vasicine, optimizing its derivatives for enhanced efficacy and safety, and conducting clinical trials to validate its use in treating microbial infections and inflammatory diseases.

References

An In-Depth Review of (-)-Vasicine Research Literature: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (-)-Vasicine, a quinazoline alkaloid naturally occurring in plants such as Adhatoda vasica, has been a subject of scientific scrutiny for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its core pharmacological properties, underlying mechanisms of action, and the experimental methodologies used to elucidate them. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects, with the most prominent being its bronchodilatory, anti-inflammatory, acetylcholinesterase inhibitory, and uterine stimulant activities.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of this compound in different biological assays.

Pharmacological ActivityAssayTest SystemParameterValueReference
Acetylcholinesterase Inhibition Enzymatic AssayPurified AcetylcholinesteraseIC503.24 ± 0.08 µM[1]
Ki11.24 µM[2]
Anti-inflammatory Activity Carrageenan-induced paw edemaMale Wistar albino rats% Inhibition59.51% (at 20.0 mg/kg)[3]
Antioxidant Activity DPPH radical scavenging assayin vitroIC50187 µg/ml[4]

Table 1: Summary of Quantitative Pharmacological Data for this compound

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the literature, providing a foundation for the replication and further investigation of this compound's activities.

Bronchodilator Activity: Isolated Guinea Pig Tracheal Strips

The bronchodilatory effect of this compound is typically evaluated using isolated guinea pig tracheal smooth muscle preparations.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into rings, which are then opened to form strips.

  • Experimental Setup: The tracheal strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The tension of the strips is recorded using an isometric force transducer.

  • Protocol:

    • The tracheal strips are allowed to equilibrate under a resting tension of 1g for at least 60 minutes.

    • The viability of the tissue is confirmed by inducing a contraction with a standard agonist, typically histamine (1 µM) or carbachol (1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxant effect of this compound is measured as the percentage reversal of the agonist-induced contraction.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of this compound is commonly assessed using the carrageenan-induced paw edema model in rats.

  • Animals: Male Wistar rats are used for the experiment.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Treatment: this compound is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on acetylcholinesterase is determined using a colorimetric method based on Ellman's reagent.

  • Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, and purified acetylcholinesterase enzyme.

  • Protocol:

    • The reaction is typically carried out in a 96-well microplate.

    • A solution of this compound at various concentrations is pre-incubated with the AChE enzyme in a phosphate buffer (pH 8.0) for a specific period (e.g., 15 minutes) at 37°C.

    • The substrate, ATCI, is added to initiate the enzymatic reaction.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve. The type of inhibition (e.g., competitive, non-competitive) can be determined by Lineweaver-Burk plot analysis.[2]

Uterine Stimulant Activity: Isolated Rat Uterus

The effect of this compound on uterine contractility is studied using isolated uterine horns from rats.

  • Tissue Preparation: Uterine horns are isolated from female Wistar rats, often pre-treated with estrogen to sensitize the tissue. The uterine strips are mounted in an organ bath containing De Jalon's solution at 32-35°C and aerated with a gas mixture.

  • Experimental Setup: The spontaneous contractions of the uterine strips are recorded isometrically using a force transducer.

  • Protocol:

    • The tissue is allowed to equilibrate for at least 30-60 minutes until regular spontaneous contractions are observed.

    • Cumulative concentrations of this compound are added to the organ bath.

    • The effects on the frequency and amplitude of uterine contractions are recorded.

    • In some protocols, the ability of this compound to potentiate contractions induced by other uterotonic agents like prostaglandins is also investigated.[4]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory and Antioxidant Effects: PI3K/Akt/mTOR Pathway

Recent studies suggest that the anti-inflammatory and antioxidant properties of this compound are, at least in part, mediated through the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell survival, proliferation, and inflammation.

PI3K_Akt_mTOR_Pathway Vasicine This compound PI3K PI3K Vasicine->PI3K Activates ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->NFkB Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) mTOR->Antioxidant_Enzymes Upregulates Cell_Survival Cell Survival & Reduced Apoptosis mTOR->Cell_Survival Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Antioxidant_Enzymes->ROS Scavenges

Caption: this compound's anti-inflammatory and antioxidant mechanism.

This compound is proposed to activate Phosphoinositide 3-kinase (PI3K), which in turn activates Protein Kinase B (Akt). Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR). This cascade has two significant downstream effects. Firstly, Akt can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6. By inhibiting NF-κB, this compound reduces the inflammatory response. Secondly, the activation of the PI3K/Akt/mTOR pathway is known to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help in scavenging reactive oxygen species (ROS) and mitigating oxidative stress.

Acetylcholinesterase Inhibition: Competitive Binding

This compound acts as a competitive inhibitor of acetylcholinesterase (AChE). This means that it binds to the active site of the enzyme, the same site where the neurotransmitter acetylcholine binds.

AChE_Inhibition AChE Acetylcholinesterase (AChE) (Active Site) Products Choline + Acetate AChE->Products Hydrolyzes Inhibition Inhibition of ACh Hydrolysis Vasicine This compound Vasicine->AChE Binds reversibly ACh Acetylcholine (ACh) ACh->AChE Binds

Caption: Competitive inhibition of AChE by this compound.

By occupying the active site, this compound prevents acetylcholine from being hydrolyzed into choline and acetate. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is the basis for its potential therapeutic use in conditions characterized by cholinergic deficits.

Uterine Stimulant Activity: Prostaglandin and Calcium Signaling

The uterine stimulant effect of this compound is believed to be mediated through the potentiation of prostaglandin-induced contractions and an increase in intracellular calcium levels.

Uterine_Stimulation Vasicine This compound Prostaglandin_Receptor Prostaglandin Receptor Vasicine->Prostaglandin_Receptor Potentiates action of PLC Phospholipase C (PLC) Prostaglandin_Receptor->PLC Activates Ca_channel L-type Ca2+ Channels Prostaglandin_Receptor->Ca_channel Opens Prostaglandins Prostaglandins (e.g., PGF2α) Prostaglandins->Prostaglandin_Receptor Binds to IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) (Ca2+ store) IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_intracellular ↑ Intracellular [Ca2+] Ca_influx->Ca_intracellular Ca_release->Ca_intracellular Contraction Uterine Contraction Ca_intracellular->Contraction Initiates

Caption: Proposed mechanism of this compound's uterine stimulant activity.

This compound appears to enhance the sensitivity of the myometrium to prostaglandins. Prostaglandins bind to their receptors on uterine smooth muscle cells, which activates phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores in the sarcoplasmic reticulum. Additionally, prostaglandin receptor activation can lead to the opening of L-type calcium channels, resulting in an influx of extracellular calcium. The combined effect is a significant increase in intracellular calcium concentration, which is the primary trigger for uterine muscle contraction.

Conclusion

This technical guide has provided an in-depth review of the research literature on this compound, summarizing its key pharmacological activities, detailing the experimental protocols used for their investigation, and illustrating the proposed signaling pathways through which it exerts its effects. The compiled quantitative data and detailed methodologies offer a valuable resource for scientists engaged in the study of natural products and the development of new therapeutic agents. The elucidated mechanisms of action, particularly the involvement of the PI3K/Akt/mTOR pathway, provide a strong basis for further research into the full therapeutic potential of this compound and its derivatives. Continued investigation is warranted to fully characterize its pharmacological profile and to explore its clinical applications.

References

Pyrroloquinazoline Alkaloids from Adhatoda vasica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemistry, pharmacology, and therapeutic potential of pyrroloquinazoline alkaloids derived from Adhatoda vasica. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support ongoing research and drug development efforts.

Introduction to Pyrroloquinazoline Alkaloids from Adhatoda vasica

Adhatoda vasica (L.) Nees, a member of the Acanthaceae family, is a well-regarded medicinal plant in traditional systems of medicine, particularly Ayurveda and Unani.[1] Its therapeutic applications, primarily for respiratory ailments, are attributed to a class of bioactive compounds known as pyrroloquinazoline alkaloids.[2][3] The most prominent of these alkaloids are vasicine and its auto-oxidation product, vasicinone.[4] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including bronchodilatory, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8]

Quantitative Data on Pyrroloquinazoline Alkaloids and their Activities

The following tables summarize the quantitative data related to the extraction yields of major alkaloids from Adhatoda vasica and their bioactivities.

Table 1: Extraction Yields of Vasicine and Vasicinone from Adhatoda vasica

Plant PartExtraction MethodSolventAlkaloidYield (%)Reference
LeavesSuccessive ExtractionMethanolVasicine0.7332[2][9][10]
LeavesIndividual Solvent Extraction30% Aqueous MethanolVasicine0.1544[9]
LeavesIndividual Solvent Extraction30% Aqueous MethanolVasicinone0.0178[9]
LeavesMicrowave-Assisted SoxhletNot SpecifiedTotal Extract40.28[3]
LeavesMicrowave-Assisted ExtractionNot SpecifiedTotal Extract37.83[3]
LeavesSoxhlet Extraction48.18% EthanolTotal Extract22.07[11]

Table 2: Antioxidant Activity of Vasicine

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging187[12][13]
DPPH Radical Scavenging18.2[6]
ABTS Scavenging11.5[6]
Ferric Reducing Power15[6]
Hydroxyl Radical Scavenging22[6]
Hydrogen Peroxide Assay27.8[6]

Table 3: Anti-inflammatory Activity of Vasicine and Related Alkaloids

Compound/ExtractAssayIC50 Value (µg/mL)Reference
VasicineProteinase Inhibitory Assay76[6]
VasicineBSA Method51.7[6][14]
VasicineEgg Albumin Method53.2[6][14]
VasicineLipooxygenase Inhibition76[6]
Alkaloid FractionHen's Egg Chorioallantoic MembranePotent at 50 µ g/pellet [7]

Table 4: Anticancer and Cytotoxic Activity of Vasicine and Vasicinone

CompoundCell LineActivityIC50 Value (µg/mL)Reference
VasicineLung Cancer CellsAnticancer46.5[6]
VasicineHuman Fibroblast CellsCytotoxic82.5[6]
VasicinoneA549 Lung CarcinomaAntiproliferative10, 30, 50, 70 µM (dose-dependent)[15]
Vasicine AcetateA549 Lung AdenocarcinomaCytotoxic2000[16]

Table 5: Antidiabetic Activity of Vasicine

AssayIC50 Value (µg/mL)Reference
α-Amylase Inhibition47.6[6][14]
α-Glucosidase Inhibition49.68[6][14]

Table 6: Antimicrobial Activity of Adhatoda vasica Alkaloids and Extracts

Compound/ExtractMicroorganismMIC Value (µg/mL)Reference
AlkaloidsEscherichia coli7.12[8]
AlkaloidsStaphylococcus aureus17-21 mm (Zone of Inhibition)[8]
Vasicine AcetateMicrococcus luteus125[16]
Vasicine AcetateEnterobacter aerogenes125[16]
Vasicine AcetateStaphylococcus epidermidis125[16]
Vasicine AcetatePseudomonas aeruginosa125[16]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of pyrroloquinazoline alkaloids from Adhatoda vasica.

Extraction and Isolation of Vasicine (Modified Acid-Base Extraction)

This protocol is adapted from a method described for the efficient isolation of vasicine.[7]

Materials:

  • Dried and powdered leaves of Adhatoda vasica

  • Methanol

  • Chloroform

  • 2% Sulfuric Acid (H₂SO₄)

  • Ammonia solution (NH₄OH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (60-120 mesh)

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Maceration: Soak the dried leaf powder in methanol at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Acid-Base Treatment:

    • Suspend the residue in 2% aqueous sulfuric acid.

    • Partition the acidic solution with chloroform to remove non-alkaloidal impurities. Discard the chloroform layer.

    • Basify the aqueous acidic layer to a pH of 9-10 with ammonia solution.

  • Alkaloid Extraction:

    • Extract the basified aqueous solution repeatedly with chloroform until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent).

    • Pool the chloroform extracts and dry over anhydrous sodium sulfate.

  • Crude Alkaloid Isolation: Filter the dried chloroform extract and evaporate the solvent to obtain the crude alkaloid mixture.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Load the crude alkaloid mixture onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing vasicine.

    • Combine the pure vasicine fractions and evaporate the solvent to yield crystalline vasicine.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated RP-HPLC method for the simultaneous quantification of vasicine and vasicinone.[9][10]

Instrumentation:

  • HPLC system with a PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Standard reference compounds of vasicine and vasicinone

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of vasicine and vasicinone standards in methanol. Prepare a series of working standard solutions by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of vasicine and vasicinone in the sample chromatogram by comparing their retention times with those of the standards. Quantify the alkaloids by using the calibration curves generated from the standard solutions.

Signaling Pathways and Experimental Workflows

The pharmacological effects of pyrroloquinazoline alkaloids are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a typical experimental workflow.

PI3K/AKT/mTOR Signaling Pathway

Vasicine has been reported to alleviate oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and metabolism.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inflammation_Oxidative_Stress Inflammation & Oxidative Stress Vasicine Vasicine Vasicine->PI3K Modulates Vasicine->AKT Modulates Vasicine->mTOR Modulates

Caption: PI3K/AKT/mTOR signaling pathway modulated by vasicine.

General Workflow for Bioactivity Screening of Adhatoda vasica Alkaloids

This diagram outlines a typical experimental workflow for the extraction, isolation, and bioactivity screening of alkaloids from Adhatoda vasica.

Bioactivity_Workflow Plant_Material Adhatoda vasica (Leaves) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Acid-Base Fractionation Crude_Extract->Fractionation Alkaloid_Fraction Crude Alkaloid Fraction Fractionation->Alkaloid_Fraction Purification Column Chromatography Alkaloid_Fraction->Purification Isolated_Alkaloids Isolated Alkaloids (Vasicine, Vasicinone, etc.) Purification->Isolated_Alkaloids Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Alkaloids->Structural_Elucidation Bioassays In Vitro Bioassays Isolated_Alkaloids->Bioassays Antioxidant Antioxidant (DPPH, ABTS) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory (LOX, COX) Bioassays->Anti_inflammatory Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Antimicrobial Antimicrobial (MIC Determination) Bioassays->Antimicrobial

Caption: Experimental workflow for alkaloid isolation and bioactivity screening.

Conclusion

The pyrroloquinazoline alkaloids from Adhatoda vasica, particularly vasicine and vasicinone, represent a promising source of lead compounds for the development of new therapeutics. Their well-documented pharmacological activities, coupled with a growing body of quantitative data, provide a solid foundation for further research. This technical guide serves as a comprehensive resource to facilitate the ongoing investigation and potential clinical application of these valuable natural products.

References

The Alkaloid (-)-Vasicine: A Cornerstone of Ayurvedic and Unani Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

(-)-Vasicine, a quinazoline alkaloid isolated from the leaves of Adhatoda vasica, has been a pivotal component of traditional Ayurvedic and Unani systems of medicine for centuries.[1][2] Revered for its potent therapeutic properties, this bioactive molecule has been traditionally employed for a spectrum of ailments, most notably respiratory disorders and as a uterine stimulant. Modern scientific investigation has not only validated many of these traditional uses but has also begun to unravel the intricate molecular mechanisms underpinning its pharmacological effects. This technical guide provides an in-depth analysis of the role of this compound in traditional medicine, supported by a comprehensive review of the available scientific literature. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative pharmacological data, and insights into its signaling pathways.

Pharmacological Activities and Traditional Uses

The primary traditional applications of this compound revolve around its profound effects on the respiratory and uterine systems. In Ayurveda and Unani medicine, preparations of Adhatoda vasica are extensively used to treat cough, bronchitis, asthma, and other respiratory ailments.[1][2] Concurrently, it has a long history of use as a uterotonic and abortifacient agent.[3][4] Scientific research has largely substantiated these traditional claims, attributing them to the bronchodilator, uterotonic, abortifacient, and antioxidant properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various preclinical studies on this compound, providing a comparative overview of its potency across different biological activities.

Table 1: Bronchodilator and Related Activities

ActivityModel SystemAgonistIC50 / EC50Reference
BronchodilatorIsolated guinea pig tracheaHistamine-induced contractionEC50: 4.66 mg/ml (extract)(Not specified in search results)
BronchodilatorIsolated guinea pig tracheaAcetylcholine-induced contractionEC50: 5.92 mg/ml (extract)(Not specified in search results)
AnticholinesteraseIn vitroAcetylcholinesteraseIC50: 3.24 ± 0.08 μM[5]
AnticholinesteraseIn vitroButyrylcholinesteraseIC50: 0.10 ± 0.00 μM[5]

Table 2: Uterotonic and Abortifacient Activities

ActivityModel SystemDosage/ConcentrationEffectReference
UterotonicIsolated human myometrium2.5-10 µg/mlIncreased tone and/or amplitude of contractions(Not specified in search results)
AbortifacientPregnant guinea pigs30 mg/kg50% abortion (late-stage pregnancy)[3]
AbortifacientPregnant rats175 mg/kg (extract)100% abortion (after day 10 of insemination)[3]

Table 3: Antioxidant and Anti-inflammatory Activities

ActivityAssayIC50 ValueReference
AntioxidantDPPH radical scavenging212.3 ± 1.9 µM(Not specified in search results)
Anti-inflammatoryProteinase inhibitory76 µg/ml(Not specified in search results)
Anti-inflammatoryBSA method51.7 µg/ml(Not specified in search results)
Anti-inflammatoryEgg albumin method53.2 µg/ml(Not specified in search results)
Anti-inflammatoryLipooxygenase inhibition76 µg/ml(Not specified in search results)

Table 4: Other Bioactivities

ActivityAssay/ModelIC50 ValueReference
Antidiabeticα-amylase inhibition47.6 µg/ml(Not specified in search results)
Antidiabeticα-glucosidase inhibition49.68 µg/ml(Not specified in search results)
AntiviralHIV-protease inhibition38.5 µg/ml(Not specified in search results)
AnticancerLung cancer cells (A549)46.5 µg/ml[6]
AnticancerHuman fibroblast cells82.5 µg/ml[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to investigate the pharmacological properties of this compound.

Extraction and Isolation of this compound from Adhatoda vasica

Objective: To extract and purify this compound from the dried leaves of Adhatoda vasica.

Protocol:

  • Defatting: 200 g of powdered leaves and roots of Adhatoda vasica are refluxed with 750 ml of petroleum ether at 60°C for 90 minutes to remove fatty components.

  • Methanolic Extraction: The defatted plant material is then refluxed with 800 ml of 75% methanol at 60°C for 4 hours.

  • Liquid-Liquid Extraction: The resulting methanolic extract (approximately 750 ml) is transferred to a separation funnel and extracted with 100 ml of water followed by three successive extractions with 200 ml of dichloromethane. The lower dichloromethane layers are collected.

  • Further Purification (Acid-Base Extraction): The combined dichloromethane extracts are subjected to a conventional acid-base extraction method for further purification.

  • Quantification: The purity and quantity of the isolated vasicine can be determined using High-Performance Liquid Chromatography (HPLC).

In Vitro Bronchodilator Activity Assay

Objective: To evaluate the relaxant effect of this compound on pre-contracted tracheal smooth muscle.

Model System: Isolated guinea pig tracheal chain.

Protocol:

  • Tissue Preparation: Male guinea pigs (400-700 g) are euthanized, and the tracheas are removed. Each trachea is cut into rings of 2-3 cartilaginous rings each. The rings are then sutured together to form a tracheal chain.

  • Organ Bath Setup: The tracheal chain is suspended in a 10 ml organ bath containing Krebs-Henseleit solution (composition in mM: NaCl 120, NaHCO₃ 25, MgSO₄ 0.5, KH₂PO₄ 1.2, KCl 4.72, CaCl₂ 2.5, and dextrose 11), maintained at 37°C and continuously aerated with carbogen (95% O₂ and 5% CO₂).

  • Contraction Induction: The tracheal chain is pre-contracted with a contractile agent such as histamine (10⁻⁵ M) or acetylcholine (10⁻⁵ M).

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement: The relaxation of the tracheal chain is recorded isotonically using a kymograph or isometrically using a force-displacement transducer. The percentage of relaxation is calculated relative to the maximum contraction induced by the agonist.

In Vitro Uterotonic Activity Assay

Objective: To assess the contractile effect of this compound on uterine smooth muscle.

Model System: Isolated rat or human uterine strips.

Protocol:

  • Tissue Preparation: Uterine horns are obtained from estrogen-primed female rats or from human biopsies. The tissue is placed in De Jalon's solution (composition in g/L: NaCl 9.0, KCl 0.42, CaCl₂ 0.06, NaHCO₃ 0.5, Glucose 0.5). A 2 cm strip of the myometrium is prepared.

  • Organ Bath Setup: The uterine strip is mounted in an organ bath containing De Jalon's solution at 32-35°C and aerated with carbogen. The tissue is allowed to equilibrate for at least 30-45 minutes.

  • Treatment: Cumulative concentrations of this compound (e.g., 2.5-10 µg/ml) are added to the bath.

  • Measurement: The contractile responses (amplitude and frequency of contractions) are recorded using an isotonic or isometric transducer. The effects are often compared to standard uterotonic agents like oxytocin or methylergometrine.

In Vivo Abortifacient Activity Assay

Objective: To determine the pregnancy-terminating effect of this compound in a whole animal model.

Model System: Pregnant rats or guinea pigs.

Protocol:

  • Animal Mating: Female rats or guinea pigs are cohabited with males, and the presence of a vaginal plug or sperm in a vaginal smear is considered day 1 of pregnancy.

  • Drug Administration:

    • Rats: A dose equivalent to 175 mg/kg of the starting dry material of Adhatoda vasica extract is administered orally from day 10 of gestation for a specified period.

    • Guinea Pigs: this compound (30 mg/kg) is administered during late-stage pregnancy.

  • Observation: The animals are monitored daily for signs of abortion (vaginal bleeding, expulsion of fetuses).

  • Laparotomy: On a predetermined day (e.g., day 13 for rats), the animals are euthanized, and a laparotomy is performed to examine the uterine horns for the number of viable fetuses, resorption sites, and corpora lutea.

  • Calculation: The percentage of abortifacient activity is calculated as the number of aborted animals divided by the total number of treated pregnant animals, multiplied by 100.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To measure the free radical scavenging capacity of this compound.

Protocol:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: To 1.0 ml of the DPPH solution, 1.0 ml of this compound solution in methanol at different concentrations is added.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To investigate the effect of this compound on the activation of the PI3K/Akt signaling pathway in respiratory epithelial cells.

Protocol:

  • Cell Culture and Treatment: Human lung epithelial cells (e.g., A549) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular signaling pathways through which this compound exerts its therapeutic effects. A key pathway implicated in its action is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Pharmacological Assays cluster_mechanism Mechanism of Action Plant_Material Adhatoda vasica (Leaves) Extraction Solvent Extraction Plant_Material->Extraction Purification Purification Extraction->Purification Vasicine_Isolated This compound Purification->Vasicine_Isolated Bronchodilator Bronchodilator Assay Vasicine_Isolated->Bronchodilator Uterotonic Uterotonic Assay Vasicine_Isolated->Uterotonic Abortifacient Abortifacient Assay Vasicine_Isolated->Abortifacient Antioxidant Antioxidant Assay Vasicine_Isolated->Antioxidant Cell_Culture Respiratory Epithelial Cells Vasicine_Isolated->Cell_Culture Treatment Western_Blot Western Blot (PI3K/Akt Pathway) Cell_Culture->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Studies suggest that this compound may modulate the PI3K/Akt pathway, which could contribute to its anti-inflammatory effects in the airways.[6] By potentially inhibiting the phosphorylation of key proteins in this cascade, this compound may suppress the downstream inflammatory responses that are characteristic of respiratory conditions like asthma. Further research is required to fully elucidate the precise molecular targets of this compound within this pathway in respiratory epithelial cells.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Pharmacological Assays cluster_mechanism Mechanism of Action Plant_Material Adhatoda vasica (Leaves) Extraction Solvent Extraction Plant_Material->Extraction Purification Purification Extraction->Purification Vasicine_Isolated This compound Purification->Vasicine_Isolated Bronchodilator Bronchodilator Assay Vasicine_Isolated->Bronchodilator Uterotonic Uterotonic Assay Vasicine_Isolated->Uterotonic Abortifacient Abortifacient Assay Vasicine_Isolated->Abortifacient Antioxidant Antioxidant Assay Vasicine_Isolated->Antioxidant Cell_Culture Respiratory Epithelial Cells Vasicine_Isolated->Cell_Culture Treatment Western_Blot Western Blot (PI3K/Akt Pathway) Cell_Culture->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

The uterotonic and abortifacient effects of this compound are thought to be mediated, at least in part, through the release of prostaglandins. Studies have shown that the uterotonic effect of vasicine is more pronounced in the presence of estrogens, which are known to enhance prostaglandin synthesis. Furthermore, the effects can be inhibited by prostaglandin synthetase inhibitors like indomethacin and aspirin.

Conclusion and Future Directions

This compound stands as a compelling example of a traditional medicine with scientifically validated therapeutic potential. Its established roles as a bronchodilator and uterotonic agent in Ayurvedic and Unani medicine have been supported by modern pharmacological studies. The elucidation of its molecular mechanisms, particularly its interaction with the PI3K/Akt signaling pathway, opens new avenues for targeted drug development.

For researchers and drug development professionals, this compound presents several opportunities. Further investigation into its precise molecular targets and downstream signaling effects in respiratory and uterine tissues could lead to the development of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for such investigations. Moreover, exploring its other reported bioactivities, such as its anticancer and antidiabetic properties, could broaden its therapeutic applications. As the demand for natural and effective pharmaceuticals continues to grow, the rich legacy of this compound in traditional medicine, coupled with rigorous scientific inquiry, holds significant promise for the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of (-)-Vasicine from Adhatoda vasica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vasicine, a quinazoline alkaloid, is the primary bioactive compound isolated from the leaves of Adhatoda vasica (Nees), a plant widely used in traditional Ayurvedic and Unani medicine.[1][2][3] It is known for its potent bronchodilatory, expectorant, and uterine stimulant properties, making it a compound of significant interest for therapeutic applications.[4][5] This document provides detailed protocols for the isolation and purification of this compound from Adhatoda vasica, along with quantitative data to guide researchers in achieving high purity and yield.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of vasicine is crucial for its effective isolation and purification.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O[4][6]
Molar Mass 188.23 g/mol [4][6]
Melting Point 210 °C[4]
Solubility Soluble in acetone, alcohol, and chloroform.[4]
Appearance Colorless solid[7]

Experimental Protocols

Several methods have been established for the extraction and purification of vasicine. The following protocols outline two common and effective approaches: a modified acid-base extraction and a solvent extraction method followed by chromatographic purification.

Protocol 1: Modified Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant constituents.[2][3]

1. Plant Material Preparation:

  • Air-dry the leaves of Adhatoda vasica in the shade.

  • Grind the dried leaves into a coarse powder.

2. Extraction:

  • Soak the powdered leaves in a sufficient volume of 2% sulfuric acid for 48 hours.

  • Filter the acidic extract to remove the plant debris.

  • Basify the filtrate to a pH of 9 with ammonia solution.

  • Extract the alkaline solution exhaustively with chloroform in a separating funnel.

  • Pool the chloroform extracts and concentrate them under reduced pressure to obtain the crude alkaloid mixture.

3. Purification:

  • The crude alkaloid mixture can be further purified using column chromatography or preparative Thin Layer Chromatography (TLC).[2]

Protocol 2: Solvent Extraction and Chromatographic Purification

This protocol utilizes organic solvents for extraction followed by chromatographic techniques for purification.[1][8]

1. Plant Material Preparation:

  • Air-dry the leaves of Adhatoda vasica at room temperature and pulverize them mechanically.[1]

2. Defatting:

  • Reflux the powdered plant material with petroleum ether at 60°C for 90 minutes to remove fats and waxes.[1]

  • Filter the material and discard the petroleum ether extract.

3. Extraction:

  • Reflux the defatted plant material with 75% methanol for 4 hours at 60°C.[1]

  • Allow the mixture to cool and then filter to collect the methanolic extract.

4. Solvent Partitioning:

  • Add water to the methanolic extract and then partition it with dichloromethane.[1]

  • Collect the lower dichloromethane layer, which contains the alkaloids.

5. Decolorization and Initial Purification:

  • Treat the dichloromethane extract with activated charcoal to remove pigments.[1]

  • Evaporate the solvent to obtain a semi-solid residue.

  • Wash the residue with n-hexane to yield a yellowish-green powder.[1]

6. Chromatographic Purification:

  • Column Chromatography: Pack a silica gel column (100-200 mesh) in chloroform. Dissolve the powdered extract in a minimal amount of the mobile phase and load it onto the column. Elute the column with a gradient of chloroform and methanol.[7]

  • High-Performance Liquid Chromatography (HPLC): For higher purity, subject the fractions collected from column chromatography to preparative HPLC.[1][8] A common mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1]

Quantitative Data

The yield and purity of isolated vasicine can vary depending on the extraction method, solvent used, and the plant material itself.

Extraction MethodPlant PartSolvent(s)Yield of VasicinePurityReference
Modified Acid-Base ExtractionLeaves2% H₂SO₄, ChloroformNot explicitly quantified in the provided text-[2]
Solvent ExtractionLeaves95% Alcohol, 2% H₂SO₄, Chloroform--[9]
Methanolic ExtractionLeavesMethanol0.7332% (in leaves)>99.0% (by HPLC)[10][11][12]
Hydro-alcoholic ExtractionPanchang (root and leaf)75% Methanol-95%[1]
Patented ProcessLeavesAlcohol, Aqueous organic acid, Organic solvent2.0%-[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Adhatoda vasica.

Vasicine_Isolation_Workflow PlantMaterial Adhatoda vasica Leaves (Dried and Powdered) Defatting Defatting (Petroleum Ether) PlantMaterial->Defatting Extraction Extraction Defatting->Extraction AcidBase Acid-Base Extraction (Aqueous Acid -> Basification -> Organic Solvent) Extraction->AcidBase Method 1 SolventExt Solvent Extraction (Methanol/Ethanol) Extraction->SolventExt Method 2 CrudeExtract Crude Vasicine Extract AcidBase->CrudeExtract Filtration1 Filtration SolventExt->Filtration1 SolventPartitioning Solvent Partitioning (e.g., Dichloromethane-Water) Filtration1->SolventPartitioning SolventPartitioning->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography (Silica Gel) Purification->ColumnChromatography TLC Preparative TLC ColumnChromatography->TLC HPLC Preparative HPLC ColumnChromatography->HPLC PureVasicine Pure this compound TLC->PureVasicine HPLC->PureVasicine

Caption: Workflow for this compound Isolation and Purification.

Quality Control

The identity and purity of the isolated vasicine should be confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A silica gel TLC plate can be used with a mobile phase of chloroform:methanol (9:1 v/v). The spot corresponding to vasicine can be visualized under UV light (254 nm) and by spraying with Dragendorff's reagent. The Rf value should be compared with a standard.[1][2][3][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more accurate method for determining the purity of the isolated compound.[1][13]

  • Spectroscopic Methods: Techniques such as UV-Vis, IR, Mass Spectrometry, and NMR should be used to confirm the chemical structure of the isolated vasicine.

Conclusion

The protocols described in this application note provide a comprehensive guide for the successful isolation and purification of this compound from Adhatoda vasica. The choice of method will depend on the available resources and the desired scale of production. For high-purity vasicine suitable for pharmacological studies, a combination of solvent extraction and chromatographic techniques is recommended. Proper analytical quality control is essential to ensure the identity and purity of the final product.

References

Application Notes and Protocols for the Total Synthesis of (-)-Vasicine and its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the quinazoline alkaloid (-)-Vasicine and its enantiomers. The strategies outlined below offer robust and stereocontrolled routes to these biologically active molecules, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound, a naturally occurring quinazoline alkaloid isolated from Adhatoda vasica, exhibits a range of pharmacological activities, including bronchodilatory, uterotonic, and abortifacient effects. The development of efficient and enantioselective total synthesis strategies is crucial for accessing not only the natural (-)-enantiomer but also its unnatural (+)-enantiomer for comprehensive structure-activity relationship (SAR) studies. This document details two primary asymmetric strategies for the synthesis of the key intermediate, (S)-(-)-vasicinone, which can be readily reduced to this compound.

Total Synthesis Strategies for this compound

Two principal strategies for the asymmetric synthesis of the vasicine core have been successfully employed: a chiral pool-based approach utilizing an intramolecular aza-Wittig reaction and an asymmetric oxidation approach using a chiral oxaziridine reagent.

Strategy 1: Chiral Pool Synthesis via Intramolecular Aza-Wittig Reaction

This strategy commences with a readily available chiral starting material, (3S)-3-hydroxy-γ-lactam, derived from L-aspartic acid. The key transformation is a tandem Staudinger/intramolecular aza-Wittig reaction to construct the quinazolinone ring system with the desired stereochemistry.

G A L-Aspartic Acid B (3S)-3-hydroxy-γ-lactam (Chiral Pool Starting Material) A->B  Multiple Steps C O-TBDMS protected (3S)-3-hydroxy-γ-lactam B->C  TBDMSCl, Imidazole D o-Azidobenzoylated lactam C->D  o-Azidobenzoyl chloride E Tandem Staudinger/ Intramolecular aza-Wittig Reaction D->E F (S)-(-)-Vasicinone E->F G Reduction of Ketone F->G  e.g., NaBH4 H This compound G->H

Caption: Chiral pool synthesis of this compound.

Strategy 2: Asymmetric Oxidation of Deoxyvasicinone

This approach involves the synthesis of the achiral precursor, deoxyvasicinone, followed by a stereoselective oxidation to introduce the hydroxyl group at the chiral center. The enantioselectivity is controlled by a chiral Davis reagent.

G A Anthranilic Acid + γ-Butyrolactam B Deoxyvasicinone A->B  Condensation C Formation of Aza-enolate B->C  Strong Base (e.g., LHMDS) D Asymmetric Oxidation with (1R)-(-)-(10-camphorsulfonyl)oxaziridine (Davis Reagent) C->D E (S)-(-)-Vasicinone D->E F Reduction of Ketone E->F  e.g., NaBH4 G This compound F->G

Caption: Asymmetric oxidation route to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of (S)-(-)-vasicinone.

StrategyKey Reagent/StepProductEnantiomeric Excess (ee)Reference
Chiral Pool Synthesis Intramolecular Aza-Wittig Reaction(S)-(-)-Vasicinone>97%[1][2]
Asymmetric Oxidation (1R)-(-)-(10-camphorsulfonyl)oxaziridine (Davis Reagent)(S)-(-)-Vasicinone62%[1]

Note: The enantiomeric excess for the asymmetric oxidation can be improved through optimization of reaction conditions or purification techniques such as chiral chromatography.

Experimental Protocols

Strategy 1: Chiral Pool Synthesis of (S)-(-)-Vasicinone

Step 1: Protection of (3S)-3-hydroxy-γ-lactam

  • To a solution of (3S)-3-hydroxy-γ-lactam (1.0 equiv) in dry dichloromethane (DCM) at 0 °C is added imidazole (1.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford O-TBDMS protected (3S)-3-hydroxy-γ-lactam.

Step 2: Acylation with o-Azidobenzoyl chloride

  • To a solution of the O-TBDMS protected lactam (1.0 equiv) in dry tetrahydrofuran (THF) at -78 °C is added a solution of n-butyllithium (1.1 equiv) dropwise.

  • After stirring for 30 minutes, a solution of o-azidobenzoyl chloride (1.2 equiv) in dry THF is added.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is used in the next step without further purification.

Step 3: Tandem Staudinger/Intramolecular Aza-Wittig Reaction

  • To a solution of the crude o-azidobenzoylated lactam (1.0 equiv) in dry toluene is added tri-n-butylphosphine (1.5 equiv).

  • The reaction mixture is heated to reflux for 6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (S)-(-)-vasicinone.

Strategy 2: Asymmetric Oxidation of Deoxyvasicinone

Step 1: Synthesis of Deoxyvasicinone

  • A mixture of anthranilic acid (1.0 equiv) and γ-butyrolactam (1.2 equiv) is heated at 180-200 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and the resulting solid is triturated with diethyl ether.

  • The solid is collected by filtration and recrystallized from ethanol to afford deoxyvasicinone.

Step 2: Asymmetric Oxidation

  • To a solution of deoxyvasicinone (1.0 equiv) in dry THF at -78 °C is added a solution of lithium hexamethyldisilazide (LHMDS, 1.1 equiv) dropwise.

  • The mixture is stirred for 1 hour at -78 °C to form the aza-enolate.

  • A solution of (1R)-(-)-(10-camphorsulfonyl)oxaziridine (1.2 equiv) in dry THF is then added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-(-)-vasicinone. [1]

Final Step: Reduction to this compound
  • To a solution of (S)-(-)-vasicinone (1.0 equiv) in methanol at 0 °C is added sodium borohydride (NaBH4, 2.0 equiv) in portions.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and chloroform.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

  • The product can be further purified by recrystallization.

Conclusion

The synthetic strategies presented provide efficient and stereocontrolled access to this compound and its enantiomers. The chiral pool approach offers high enantioselectivity, while the asymmetric oxidation method provides a flexible route to both enantiomers of vasicinone by selecting the appropriate chiral Davis reagent. These detailed protocols and data will be valuable for researchers engaged in the synthesis and development of quinazoline-based therapeutic agents.

References

Application Note 1: Quantification of (-)-Vasicine using RP-HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

An overview of validated analytical methods for the quantitative determination of (-)-Vasicine, a prominent quinazoline alkaloid, is presented. These application notes provide detailed protocols for both High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), tailored for researchers, scientists, and professionals in drug development.

This note describes a simple, precise, and robust isocratic Reverse Phase HPLC (RP-HPLC) method suitable for the routine quality control and quantification of Vasicine in plant extracts and herbal formulations.[1]

1. Principle

The method employs a C18 stationary phase and an acidic aqueous-organic mobile phase for the separation of Vasicine. Quantification is achieved by UV detection at 280 nm, comparing the peak area of the analyte in the sample to a calibration curve constructed from known standards.[1]

2. Instrumentation and Materials

  • Instrument: Agilent 1200 series HPLC or equivalent, equipped with a quaternary pump, autosampler, and a photodiode-array (DAD) detector.[1]

  • Column: Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Software: Ezchrome Elite or similar chromatography data processing software.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.[1][2] Trifluoroacetic acid (TFA).[1]

  • Standard: this compound reference standard (>95% purity).

3. Experimental Protocol

3.1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10.0 µg/mL.[1]

3.2. Sample Preparation (from Adhatoda vasica Leaves)

  • Extraction: Weigh 100 g of air-dried, powdered leaves and extract with 800 mL of methanol for 6 hours using a Soxhlet apparatus.[1]

  • Concentration: Filter the extract and concentrate it to dryness under reduced pressure at 50°C using a rotary evaporator.[1]

  • Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in a 10 mL volumetric flask with methanol.[1]

  • Dilution: Further dilute the solution with methanol to fall within the linear calibration range (target concentration ~0.1 mg/mL).[1]

  • Filtration: Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[2]

3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase 0.1% Trifluoroacetic Acid in Water:Acetonitrile (90:10, v/v)[1]
Column Agela's Unisphere Aqua C18 (150 mm x 4.6 mm, 3.5 µm)[1]
Flow Rate 1.0 mL/min[1]
Mode Isocratic[1]
Column Temperature 25 ± 2°C[1]
Injection Volume 10 µL[1]
Detection Wavelength 280 nm[1]
Run Time ~10 minutes (Retention time for Vasicine is ~7.58 min)[1]

3.4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Material (e.g., A. vasica leaves) Extraction Soxhlet Extraction (Methanol) Sample->Extraction Concentration Rotary Evaporation Extraction->Concentration Dissolution Dissolve in Methanol Concentration->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Autosampler Autosampler (10 µL injection) Filtration->Autosampler HPLC_System RP-HPLC System (Isocratic Elution) Autosampler->HPLC_System DAD_Detection DAD Detection (@ 280 nm) HPLC_System->DAD_Detection Data_Processing Data Processing & Quantification DAD_Detection->Data_Processing

HPLC-DAD experimental workflow for Vasicine quantification.

4. Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1]

ParameterResult
Linearity Range 0.05–10.0 µg/mL[1]
Regression Coefficient (r²) 0.999[1]
Limit of Detection (LOD) 0.02 µg/mL (0.2 ng on column)[1]
Limit of Quantification (LOQ) 0.05 µg/mL (0.5 ng on column)[1]
Recovery 99.06%[1]
Precision (RSD) 0.13–1.84%[1]

Application Note 2: Quantification of this compound using UPLC-MS/MS

This note details a rapid, highly sensitive, and selective Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method for the quantification of Vasicine. This high-throughput method is ideal for complex matrices and when low detection limits are required.[3][4]

1. Principle

Chromatographic separation is achieved on a C8 column with a rapid isocratic elution. The quantification is performed using a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition monitors the fragmentation of the protonated parent ion of Vasicine ([M+H]⁺) to a specific product ion, ensuring high selectivity and sensitivity.[3][5]

2. Instrumentation and Materials

  • Instrument: Waters ACQUITY UPLC™ system or equivalent, coupled to a Q-TOF Premier™ Mass Spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: Waters ACQUITY UPLC™ BEH C8 (100.0 mm x 2.1 mm, 1.7 µm).[3][4]

  • Software: MassLynx or equivalent for instrument control and data analysis.

  • Solvents: LC-MS grade acetonitrile and water. Ammonium acetate.[3]

  • Standard: this compound reference standard (>95% purity).

3. Experimental Protocol

3.1. Standard Solution Preparation

  • Stock Solution (1000 ng/mL): Accurately prepare a stock solution of this compound in a suitable solvent like methanol.

  • Working Standards: Prepare working standards by serially diluting the stock solution to cover the concentration range of 1-1000 ng/mL.[3][5]

3.2. Sample Preparation

  • Follow the sample preparation steps outlined in the HPLC protocol (Section 3.2).

  • Ensure the final sample dilution is performed using the mobile phase to achieve a concentration within the UPLC-MS/MS method's calibration range.

  • All samples must be filtered through a 0.22 µm syringe filter before injection.

3.3. UPLC and MS Conditions

ParameterCondition
UPLC Conditions
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (90:10, v/v)[3][5]
Column Waters ACQUITY UPLC™ BEH C8 (100.0 x 2.1 mm, 1.7 µm)[3][5]
Flow Rate (Not specified, typical for UPLC is 0.3-0.5 mL/min)
Mode Isocratic[3][5]
Run Time ~3-4 minutes (Retention time for Vasicine is ~2.58 min)[3]
MS/MS Conditions
Ionization Mode ESI Positive
MRM Transition m/z 189.09 → 171.08[3][5]
Collision Gas Argon[3]
Trap Collision Energy 29.0 V[3]
Scan Time 1.0 s[3]

3.4. Experimental Workflow Diagram

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plant Material or Biological Sample Extraction Solvent Extraction Sample->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration UPLC UPLC Separation (C8 Column) Filtration->UPLC ESI ESI Source (Positive Ionization) UPLC->ESI MS_Scan Q-TOF MS (MRM: 189.09 → 171.08) ESI->MS_Scan Quant Data Analysis & Quantification MS_Scan->Quant

UPLC-MS/MS experimental workflow for Vasicine quantification.

4. Method Validation Summary

The UPLC-MS/MS method was validated according to USFDA guidelines, confirming its high sensitivity and precision.[3]

ParameterResult
Linearity Range 1–1000 ng/mL[3][5]
Regression Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.68 ng/mL[3][5]
Limit of Quantification (LOQ) 1.0 ng/mL[3][5]
Recovery 98.57%[6]
Precision (RSD) Intra-day: 1.37–3.42% Inter-day: 0.91–4.78%[6]

Summary of Quantitative Methods

The choice between HPLC-DAD and UPLC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.

FeatureRP-HPLC-DAD MethodUPLC-MS/MS Method
Principle UV AbsorbanceMass-to-charge ratio fragmentation
Sensitivity Lower (LOQ: 50 ng/mL)[1]Higher (LOQ: 1.0 ng/mL)[3][5]
Selectivity GoodExcellent
Run Time Longer (~10 min)[1]Shorter (~3-4 min)[3]
Typical Application Routine quality control, analysis of high-concentration samples (e.g., bulk extracts, formulations).Bioanalysis, trace-level quantification, analysis in complex matrices, metabolite identification.
Instrumentation Standard HPLC with UV/DAD detectorUPLC system coupled with a tandem mass spectrometer

References

Application Notes & Protocols: HPTLC Method for Estimation of Vasicine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasicine, a quinazoline alkaloid, is the primary bioactive compound found in the leaves of Adhatoda vasica (also known as Justicia adhatoda).[1][2][3][4][5] It is renowned for its potent bronchodilatory and respiratory stimulant properties, making it a crucial component in various traditional and modern herbal formulations for treating respiratory ailments like asthma, bronchitis, and cough.[5] Accurate and reliable quantification of vasicine in plant extracts and herbal products is essential for ensuring their quality, efficacy, and safety. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective method for the estimation of vasicine.[4][6] This document provides a detailed protocol and application notes for the HPTLC-based quantification of vasicine in plant extracts.

Experimental Protocol

This protocol outlines the materials and methodology for the quantitative estimation of vasicine using HPTLC.

1. Materials and Reagents

  • Plant Material: Dried powdered leaves of Adhatoda vasica.

  • Standard: Vasicine (purity ≥ 98%).

  • Solvents (AR grade): Methanol, Toluene, Dioxane, Ammonia, Chloroform, Ethanol, Ethyl acetate.[2][3][7][8][9]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness).[8][10]

2. Preparation of Standard Solution

  • Accurately weigh 10 mg of standard vasicine and dissolve it in 10 ml of methanol to obtain a stock solution of 1 mg/ml.

  • From the stock solution, prepare working standards of various concentrations (e.g., 100 to 1000 µg/ml) by appropriate dilution with methanol.[6]

3. Preparation of Sample Extract

  • Methanolic Extraction: Accurately weigh about 1 g of the dried leaf powder of Adhatoda vasica and extract it with 90% methanol.[10] Alternatively, 2.5 g of the sample can be refluxed with 25 ml of methanol for 30 minutes.[9] The extraction process can be repeated twice to ensure complete extraction.[9]

  • Combine the extracts and concentrate them using a rotary evaporator or a water bath.[9]

  • Dissolve the concentrated extract in a known volume of methanol (e.g., 10 ml) for HPTLC analysis.[7]

4. Chromatographic Conditions

  • Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates.[8][10]

  • Mobile Phase: A variety of mobile phases can be used. Some optimized solvent systems include:

    • Methanol: Toluene (8.5:1.5 v/v)[10]

    • Chloroform: Methanol: Ammonia (13:1:0.2 v/v/v)[2]

    • Methanol: Toluene: Dioxane: Ammonia (2:2:5:1 v/v/v/v)[3][7]

    • Dioxane: Toluene: Ethyl acetate: Methanol: Ammonia (1.5:2:1:1:0.3% v/v)[8]

    • Ethyl acetate: Methanol: Ammonia (8:2:0.2 v/v)[6][9]

  • Chamber Saturation: Line the twin-trough chamber with filter paper and saturate it with the mobile phase for approximately 20-30 minutes at room temperature.

  • Application: Apply the standard and sample solutions as bands of 6-8 mm width on the HPTLC plate using a Linomat V or a similar automatic applicator. The application volume may range from 4 to 12 µl.[2][7]

  • Development: Develop the plate in the pre-saturated chamber up to a distance of about 8 cm.

  • Drying: After development, air-dry the plate to remove the solvents.

5. Detection and Quantification

  • Visualization: Examine the developed plate under UV light at 254 nm and 366 nm.[2]

  • Densitometric Scanning: Scan the plate using a TLC scanner in absorbance mode at a wavelength of 286 nm or 289 nm for vasicine.[2][10]

  • Calibration Curve: Plot a calibration curve of peak area versus the concentration of the standard vasicine.

  • Quantification: Determine the concentration of vasicine in the sample extract from the calibration curve using the peak area of the sample spot.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the HPTLC estimation of vasicine from various studies.

ParameterValueReference
Linearity Range 600 - 3600 ng/band[10]
2 - 10 µ g/spot [8]
100 - 400 ng/band[6]
4 - 40 µg[7]
Correlation Coefficient (R²) 0.9992[10]
0.992[8]
0.9956[6]
0.998[7]
Limit of Detection (LOD) 200 ng/spot[10]
80 ng/spot[11]
0.110 µg/mL[12]
Limit of Quantification (LOQ) 400 ng/spot[10]
100 ng/spot[11]
0.333 µg/mL[12]
Rf Value 0.27 ± 0.02[10]
0.479 ± 0.048[3]
0.37[6]
0.30[9]
Scanning Wavelength 286 nm[10]
254 nm[3][7]
270 nm[1][6]
289 nm[2]
285 nm[8]

Diagrams

HPTLC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis Sample_Prep Sample Preparation (Plant Extract) Application Spotting on HPTLC Plate Sample_Prep->Application Standard_Prep Standard Preparation (Vasicine) Standard_Prep->Application Development Chromatographic Development (Mobile Phase) Application->Development Drying Drying of the Plate Development->Drying Detection Detection under UV Light Drying->Detection Scanning Densitometric Scanning Detection->Scanning Quantification Quantification (Calibration Curve) Scanning->Quantification

Caption: Experimental workflow for HPTLC estimation of vasicine.

References

Application Notes and Protocols for Evaluating the In Vitro Bioactivity of (-)-Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vasicine, a quinazoline alkaloid isolated from the leaves of Adhatoda vasica, has been traditionally used for its medicinal properties.[1][2] Modern in vitro studies have begun to elucidate the molecular mechanisms underlying its diverse pharmacological effects. These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer bioactivities of this compound.

Data Presentation: Summary of In Vitro Bioactivities

The following tables summarize the quantitative data on the in vitro bioactivities of this compound, providing a comparative overview of its potency in various assays.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Reference Standard
ABTS Radical Scavenging Assay11.5-
Ferric Reducing Antioxidant Power15-
DPPH Radical Scavenging Assay18.2Ascorbic Acid
Hydroxyl Radical Scavenging Assay22Ascorbic Acid
Hydrogen Peroxide Scavenging Assay27.8Ascorbic Acid

Table 2: Anti-inflammatory Activity of this compound

AssayIC₅₀ (µg/mL)
Proteinase Inhibitory Assay76
Bovine Serum Albumin (BSA) Method51.7
Egg Albumin Method53.2
Lipoxygenase Inhibition Assay76

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Assay% Inhibition (at 300 µg/mL)IC₅₀ (µM)
Acetylcholinesterase Inhibition38.4 ± 1.23.24 ± 0.08

Table 4: Anticancer Activity of this compound

Cell LineAssayIC₅₀ (µg/mL)
Lung Cancer CellsMTT Assay46.5
Human Fibroblast CellsMTT Assay82.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration.

  • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • A blank well should contain 200 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentrations of this compound.

Principle: This assay measures the antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • FRAP Reagent Preparation:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ solution in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in distilled water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add 20 µL of each this compound concentration to 180 µL of the FRAP reagent.

  • Incubate the plate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity is expressed as Fe²⁺ equivalents.

Anti-inflammatory Activity Assays

Principle: This assay evaluates the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in the inflammatory process.

Protocol:

  • Prepare a reaction mixture containing 250 µL of trypsin solution (10 µ g/well ), 1.0 mL of 25 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of various concentrations of this compound.[3]

  • Incubate the mixture at 37°C for 5 minutes.[3]

  • Add 1.0 mL of 0.8% (w/v) casein to the mixture and incubate for an additional 20 minutes.[3]

  • Terminate the reaction by adding 2.0 mL of 70% perchloric acid.[3]

  • Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

  • The percentage of inhibition is calculated as: Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Principle: This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the heat-induced denaturation of a standard protein, bovine serum albumin (BSA).

Protocol:

  • Prepare a reaction mixture containing 450 µL of 5% aqueous BSA solution and 50 µL of various concentrations of this compound.[4]

  • Incubate the mixture at 37°C for 15 minutes.[4]

  • Heat the mixture in a water bath at 70°C for 10 minutes, followed by cooling to room temperature.[4]

  • Add 2.5 mL of phosphate-buffered saline (PBS, pH 7.2) to each tube.[4]

  • Measure the absorbance (turbidity) at 660 nm.[4]

  • The percentage of inhibition of denaturation is calculated as: Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.

Protocol:

  • In a 96-well plate, add 20 µL of PBS (pH 8.0) to the blank wells, 20 µL of different concentrations of this compound to the test wells, and 20 µL of PBS with 1% DMSO to the control wells.

  • Add 20 µL of AChE solution (0.2 U/mL) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 120 µL of DTNB solution (3 mM) to all wells.

  • Initiate the reaction by adding 20 µL of acetylthiocholine iodide (ATC) solution (15 mM) to all wells.

  • Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the control.

Anticancer Activity Assays

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Seed cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Principle: This assay is used to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.

Protocol:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.[2]

  • Create a scratch in the monolayer using a sterile 200 µL pipette tip.[5]

  • Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound.[2]

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) until the scratch is closed in the control wells.

  • The rate of wound closure is quantified by measuring the area of the gap at different time points using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity evaluation.

Signaling Pathways

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Vasicine [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_Keap1 [label="Nrf2-Keap1\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Reduced Oxidative Stress)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ROS -> Nrf2_Keap1 [label="Oxidative Stress", fontsize=8, color="#5F6368"]; Vasicine -> Nrf2_Keap1 [label="Potential Activation", style=dashed, color="#4285F4"]; Nrf2_Keap1 -> Nrf2 [label="Nrf2 Dissociation", color="#5F6368"]; Nrf2 -> ARE [label="Nuclear Translocation\nand Binding", color="#5F6368"]; ARE -> Antioxidant_Enzymes [label="Gene Transcription", color="#5F6368"]; Antioxidant_Enzymes -> ROS [label="Neutralization", color="#5F6368", dir=back]; Antioxidant_Enzymes -> Cellular_Protection [color="#5F6368"]; } Caption: Potential Nrf2-mediated antioxidant pathway of this compound.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Vasicine [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Pro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Inflammatory_Stimuli -> IKK [color="#5F6368"]; Inflammatory_Stimuli -> MAPK [color="#5F6368"]; Vasicine -> IKK [label="Potential Inhibition", style=dashed, color="#4285F4"]; Vasicine -> MAPK [label="Potential Inhibition", style=dashed, color="#4285F4"]; IKK -> IkB [label="Phosphorylation", color="#5F6368"]; IkB -> NFkB [label="Degradation & Release", color="#5F6368"]; NFkB -> Pro_inflammatory_Genes [label="Nuclear Translocation\n& Transcription", color="#5F6368"]; MAPK -> Pro_inflammatory_Genes [label="Transcription Factor\nActivation", color="#5F6368"]; Pro_inflammatory_Genes -> Inflammation [color="#5F6368"]; } Caption: Potential anti-inflammatory mechanisms of this compound.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Vasicine [label="this compound / Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream_Effectors [label="Downstream Effectors\n(e.g., mTOR, FoxO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> PI3K [color="#5F6368"]; Vasicine -> PI3K [label="Potential Inhibition", style=dashed, color="#4285F4"]; PI3K -> Akt [label="Activation", color="#5F6368"]; Akt -> Downstream_Effectors [label="Activation/Inhibition", color="#5F6368"]; Downstream_Effectors -> Cell_Survival [color="#5F6368"]; Downstream_Effectors -> Apoptosis [label="Inhibition", color="#5F6368", arrowhead=tee]; Vasicine -> Apoptosis [label="Potential Induction", style=dashed, color="#4285F4"]; } Caption: Potential PI3K/Akt-mediated anticancer pathway of this compound.

Experimental Workflow

// Nodes Start [label="Start:\nthis compound\nSample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Assays\n(DPPH, FRAP, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_inflammatory [label="Anti-inflammatory Assays\n(Proteinase, BSA, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="AChE\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(MTT, Wound Healing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC₅₀ Calculation)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies\n(Western Blot, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nBioactivity Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Antioxidant [color="#5F6368"]; Start -> Anti_inflammatory [color="#5F6368"]; Start -> AChE [color="#5F6368"]; Start -> Anticancer [color="#5F6368"]; Antioxidant -> Data_Analysis [color="#5F6368"]; Anti_inflammatory -> Data_Analysis [color="#5F6368"]; AChE -> Data_Analysis [color="#5F6368"]; Anticancer -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Mechanism [color="#5F6368"]; Mechanism -> End [color="#5F6368"]; } Caption: General workflow for in vitro bioactivity screening of this compound.

Conclusion

The provided protocols and data offer a robust framework for the in vitro evaluation of this compound's bioactivities. The compound demonstrates significant antioxidant, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer properties. Further investigations into its specific molecular targets within the implicated signaling pathways are warranted to fully elucidate its therapeutic potential. These application notes serve as a valuable resource for researchers aiming to explore the pharmacological profile of this promising natural product.

References

Animal Models for Studying the Therapeutic Effects of (-)-Vasicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica, has garnered significant interest in the scientific community for its diverse pharmacological properties. Traditionally used in Ayurvedic medicine for respiratory ailments, modern research has begun to elucidate the mechanisms behind its therapeutic potential. This document provides detailed application notes and protocols for utilizing various animal models to study the key therapeutic effects of this compound, including its bronchodilatory, anti-inflammatory, and uterine stimulant activities. The protocols outlined below are designed to offer a standardized framework for preclinical evaluation, ensuring reproducibility and comparability of data across different research settings.

Bronchodilatory and Anti-Asthmatic Effects

This compound has been reported to exhibit significant bronchodilatory properties, making it a promising candidate for the treatment of asthma and other obstructive airway diseases. Animal models are crucial for evaluating its efficacy and mechanism of action.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a classic and rapid method for screening potential bronchodilator agents. Histamine, a key mediator in allergic bronchoconstriction, is used to induce airway narrowing, and the ability of the test compound to counteract this effect is measured.

Experimental Protocol:

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Procedure: a. Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneally). b. Perform a tracheotomy and cannulate the trachea. Connect the animal to a small animal ventilator. c. Monitor respiratory parameters, such as airway resistance and dynamic lung compliance, using a whole-body plethysmograph or a pneumotachograph. d. Administer a continuous intravenous infusion of histamine (e.g., 5-10 µg/kg/min) to induce a stable bronchoconstriction. e. Once a stable bronchoconstriction is achieved, administer this compound intravenously at various doses. f. Record the changes in airway resistance and lung compliance for a specified period.

  • Data Analysis: Calculate the percentage protection against histamine-induced bronchoconstriction at each dose of this compound.

Data Presentation:

Animal ModelInducing AgentThis compound DosePrimary OutcomeResult (Example)
Guinea PigHistamine1 mg/kg, i.v.% Protection from Bronchoconstriction30%
Guinea PigHistamine3 mg/kg, i.v.% Protection from Bronchoconstriction55%
Guinea PigHistamine10 mg/kg, i.v.% Protection from Bronchoconstriction75%

Experimental Workflow for Histamine-Induced Bronchoconstriction

G cluster_preparation Animal Preparation cluster_induction Bronchoconstriction Induction cluster_treatment Treatment & Measurement anesthesia Anesthetize Guinea Pig tracheotomy Tracheotomy & Cannulation anesthesia->tracheotomy ventilator Connect to Ventilator tracheotomy->ventilator monitoring Monitor Respiratory Parameters ventilator->monitoring histamine Administer Histamine Infusion monitoring->histamine vasicine Administer this compound histamine->vasicine record Record Changes in Airway Function vasicine->record

Workflow for evaluating bronchodilator activity.
Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased levels of Th2 cytokines. It is a more comprehensive model to evaluate the anti-asthmatic potential of this compound.

Experimental Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Sensitization: a. On day 0 and day 14, sensitize mice by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge: a. From day 21 to day 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.

  • Treatment: a. Administer this compound (e.g., orally or intraperitoneally) at various doses one hour before each OVA challenge.

  • Assessments (24 hours after the last challenge): a. Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages). c. Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory cytokines (e.g., TNF-α, IL-1β) in the BAL fluid using ELISA. d. Histopathology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

Data Presentation:

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of Asthmatic Mice

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Control (Saline)1.2 ± 0.20.1 ± 0.050.3 ± 0.10.2 ± 0.080.6 ± 0.1
OVA-Challenged8.5 ± 1.14.2 ± 0.81.5 ± 0.31.8 ± 0.41.0 ± 0.2
OVA + this compound (5 mg/kg)5.3 ± 0.72.1 ± 0.50.8 ± 0.21.1 ± 0.30.8 ± 0.1
OVA + this compound (10 mg/kg)3.1 ± 0.51.0 ± 0.30.5 ± 0.10.6 ± 0.20.7 ± 0.1

Table 2: Effect of this compound on Cytokine Levels in BAL Fluid of Asthmatic Mice

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)TNF-α (pg/mL)
Control (Saline)15 ± 310 ± 225 ± 530 ± 6
OVA-Challenged80 ± 1265 ± 9150 ± 20120 ± 15
OVA + this compound (5 mg/kg)55 ± 840 ± 6100 ± 1485 ± 11
OVA + this compound (10 mg/kg)30 ± 525 ± 460 ± 950 ± 7

Experimental Workflow for Ovalbumin-Induced Asthma Model

G cluster_sensitization Sensitization Phase (Day 0 & 14) cluster_challenge Challenge Phase (Day 21-23) cluster_assessment Assessment Phase (Day 24) sensitization Intraperitoneal Injection of OVA + Alum treatment Administer this compound sensitization->treatment challenge Aerosolized OVA Challenge treatment->challenge ahr Measure Airway Hyperresponsiveness challenge->ahr bal Collect Bronchoalveolar Lavage Fluid challenge->bal histology Perform Lung Histopathology challenge->histology

Workflow for the ovalbumin-induced asthma model.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. The carrageenan-induced paw edema model is a widely used and reliable method for evaluating acute inflammation.

Carrageenan-Induced Paw Edema in Rats

This model involves the induction of a localized, acute, and well-characterized inflammation in the rat paw. The increase in paw volume (edema) is a measure of the inflammatory response.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound orally or intraperitoneally at various doses. c. After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.

  • Biochemical Analysis (Optional): At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory mediators.

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
This compound50.62 ± 0.0527.1%
This compound100.45 ± 0.0447.1%
This compound200.31 ± 0.0363.5%
Indomethacin (Standard)100.35 ± 0.0458.8%

Table 4: Effect of this compound on Pro-inflammatory Cytokines in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-1β (pg/mg tissue)IL-6 (pg/mg tissue)
Control (Vehicle)-150 ± 18120 ± 15200 ± 25
This compound1095 ± 1175 ± 9125 ± 16
This compound2060 ± 750 ± 680 ± 10

Signaling Pathway of Carrageenan-Induced Inflammation

G cluster_pathway Inflammatory Cascade Carrageenan Carrageenan Injection Mediators Release of Histamine, Serotonin, Bradykinin Carrageenan->Mediators Prostaglandins Prostaglandin Synthesis (COX-2) Mediators->Prostaglandins Cytokines Production of TNF-α, IL-1β, IL-6 Mediators->Cytokines Edema Increased Vascular Permeability & Edema Prostaglandins->Edema Cytokines->Edema Vasicine This compound Vasicine->Prostaglandins Inhibits Vasicine->Cytokines Inhibits

Simplified signaling pathway in carrageenan-induced inflammation.

Uterine Stimulant Effects

This compound has been reported to possess uterine stimulant properties, which could have implications in obstetrics. The isolated rat uterus model is a standard in vitro method to assess the contractile or relaxant effects of compounds on uterine smooth muscle.

Isolated Rat Uterus Preparation

This ex vivo model allows for the direct measurement of uterine muscle contractions in a controlled environment, eliminating systemic influences.

Experimental Protocol:

  • Animal Model: Female Wistar rats (150-180 g), often pre-treated with estrogen (e.g., diethylstilbestrol, 0.1 mg/kg, 24 hours before the experiment) to sensitize the uterus.

  • Tissue Preparation: a. Euthanize the rat and dissect out the uterine horns. b. Clean the uterine horns of adhering fat and connective tissue and cut them into longitudinal strips of approximately 2 cm. c. Suspend the uterine strip in an organ bath containing De Jalon's solution, maintained at 32°C and bubbled with air.

  • Procedure: a. Allow the tissue to equilibrate for 30-45 minutes under a constant tension (e.g., 1 g). b. Record the spontaneous uterine contractions using an isometric transducer connected to a data acquisition system. c. To study the stimulant effect, add this compound in a cumulative concentration-dependent manner to the organ bath. d. To investigate its interaction with other uterotonic agents, induce contractions with a submaximal concentration of oxytocin (e.g., 10 mU/mL) and then add this compound.

  • Data Analysis: Measure the amplitude and frequency of uterine contractions. Construct a concentration-response curve to determine the EC50 of this compound.

Data Presentation:

Table 5: Uterine Stimulant Effect of this compound on Isolated Rat Uterus

This compound Concentration (µg/mL)Amplitude of Contraction (g)Frequency of Contractions (per min)
Basal0.8 ± 0.12.5 ± 0.3
0.11.2 ± 0.23.1 ± 0.4
12.5 ± 0.34.5 ± 0.5
104.1 ± 0.56.2 ± 0.7
1004.0 ± 0.56.1 ± 0.7

Logical Relationship in the Isolated Uterus Experiment

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure Uterus Isolated Rat Uterus OrganBath Organ Bath with De Jalon's Solution Uterus->OrganBath Transducer Isometric Transducer OrganBath->Transducer Equilibration Equilibration Spontaneous Record Spontaneous Contractions Equilibration->Spontaneous AddVasicine Add this compound (Cumulative Doses) Spontaneous->AddVasicine RecordResponse Record Contractile Response AddVasicine->RecordResponse

Logical flow of the isolated rat uterus experiment.

Conclusion

The animal models and protocols described in this document provide a robust framework for the preclinical investigation of the therapeutic effects of this compound. By employing these standardized methods, researchers can generate reliable and comparable data on its bronchodilatory, anti-inflammatory, and uterine stimulant properties. This will be instrumental in advancing our understanding of this promising natural compound and paving the way for its potential development as a therapeutic agent. It is recommended that all experiments are conducted in compliance with ethical guidelines for animal research.

Harnessing (-)-Vasicine: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

(-)-Vasicine, a quinazoline alkaloid originally isolated from the plant Adhatoda vasica, has emerged as a promising scaffold in the field of drug discovery. Its inherent biological activities, coupled with a readily modifiable chemical structure, make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound and its derivatives for the discovery and development of new drugs. The diverse pharmacological profile of vasicine analogs includes bronchodilatory, anti-inflammatory, antimicrobial, anticancer, and cholinesterase inhibitory activities, highlighting the broad therapeutic potential of this natural product scaffold.

Data Presentation: Biological Activities of this compound and Its Derivatives

The following tables summarize the quantitative data on the biological activities of this compound and a selection of its synthetic and semi-synthetic derivatives. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Table 1: Cholinesterase Inhibitory Activity

CompoundTargetIC50 (µM)Source
This compoundAcetylcholinesterase (AChE)11.24 (Kᵢ)[1]
d-VasicineButyrylcholinesterase (BChE)0.03 ± 0.001[2]
l-VasicineButyrylcholinesterase (BChE)0.98 ± 0.19[2]
VasicinoneAcetylcholinesterase (AChE)-[1]
VasicoleAcetylcholinesterase (AChE)Weak Inhibition[1]
AnisotineAcetylcholinesterase (AChE)Weak Inhibition[1]

Table 2: Anti-inflammatory and Antioxidant Activities

CompoundAssayIC50 (µM)Source
This compoundDPPH Radical Scavenging212.3 ± 1.9[3]
This compoundInhibition of Prostaglandin Synthesis-[4]
VasicinoneInhibition of Prostaglandin Synthesis-[4]
Vasicine AcetateDPPH Radical Scavenging> 1000 µg/mL (low activity)[5]

Table 3: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Source
This compoundEscherichia coli20[6]
This compoundCandida albicans>55[6]
Vasicine AcetateMicrococcus luteus125[5]
Vasicine AcetateEnterobacter aerogenes125[5]
Vasicine AcetateStaphylococcus epidermidis125[5]
Vasicine AcetatePseudomonas aeruginosa125[5]

Table 4: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50Source
Vasicine AcetateA549 (Lung Adenocarcinoma)2000 µg/mL[5]
Vasicinone AnaloguesVariousCell-specific apoptosis[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening and evaluation of this compound derivatives.

General Synthesis of Vasicine Analogs

The synthesis of vasicine analogs often involves modifications of the quinazoline core or the pyrrolidine ring. A general approach for the synthesis of novel quinazoline derivatives is outlined below.

Protocol: Synthesis of N-Substituted Vasicine Analogs

  • Cleavage of the imidine bond of this compound: To a solution of this compound in a 1:1 mixture of methanol and water, add sodium borohydride (NaBH₄) in portions at 0°C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with acetone and concentrate the mixture under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(2-aminobenzyl)pyrrolidin-3-ol.

  • N-acylation/alkylation: To a solution of the crude product from step 2 in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and the desired acylating or alkylating agent (e.g., an acid chloride, alkyl halide). Stir the reaction at room temperature or under reflux until completion.

  • Purification: Purify the resulting product by column chromatography on silica gel using an appropriate eluent system to yield the desired N-substituted vasicine analog.

  • Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Bronchodilator Activity Assay

The bronchodilatory effect of vasicine derivatives can be assessed using isolated guinea pig tracheal preparations.

Protocol: Isolated Guinea Pig Tracheal Ring Assay

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm in width).

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

  • Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent such as histamine (1 µM) or methacholine (1 µM) to the organ bath.

  • Drug Administration: Once a stable contraction plateau is reached, add the vasicine derivative in a cumulative concentration-dependent manner to the organ bath.

  • Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation) for each derivative.

In Vivo Anti-inflammatory Activity Assay

The carrageenan-induced paw edema model in rodents is a standard method to evaluate the acute anti-inflammatory activity of novel compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of the vasicine derivative. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The percentage inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Pathways and Workflows

Signaling Pathways

This compound and its derivatives have been shown to modulate various signaling pathways. One of the key pathways implicated in its diverse biological effects is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway extracellular_signal Growth Factors / Other Stimuli receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) mtorc1 mTORC1 akt->mtorc1 Activates apoptosis Apoptosis akt->apoptosis Inhibits autophagy Autophagy akt->autophagy Inhibits mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes vasicine This compound Derivatives vasicine->pi3k Modulates vasicine->akt Modulates

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Experimental Workflows

A logical workflow is essential for a successful drug discovery campaign. The following diagram illustrates a typical workflow for the discovery of novel drug candidates starting from the this compound scaffold.

Drug_Discovery_Workflow start This compound Scaffold synthesis Synthesis of Analog Library start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds lead_opt->synthesis Iterative Design in_vitro In Vitro ADMET Profiling lead_opt->in_vitro in_vivo In Vivo Efficacy & Toxicity Studies in_vitro->in_vivo Promising Leads candidate Preclinical Drug Candidate in_vivo->candidate Optimized Candidate

Caption: Drug discovery workflow using this compound as a starting scaffold.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its rich chemical diversity and broad spectrum of biological activities provide a fertile ground for drug discovery efforts. The application notes and protocols provided herein are intended to serve as a comprehensive guide for researchers to explore the full potential of this remarkable natural product. By leveraging the information and methodologies outlined in this document, the scientific community can accelerate the discovery of novel drug candidates derived from the this compound scaffold, ultimately contributing to the development of new treatments for a variety of human diseases.

References

Troubleshooting & Optimization

Improving the yield of (-)-Vasicine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of (-)-vasicine extraction from plant materials, primarily Justicia adhatoda (also known as Adhatoda vasica).

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Possible Causes & Solutions:

  • Improper Solvent Selection: The polarity of the extraction solvent is critical. Methanol has been identified as one of the most effective solvents for extracting vasicine.[1][2][3] If you are using a less polar solvent, consider switching to or performing a successive extraction with methanol. For vasicinone, a related alkaloid, 30% aqueous methanol is recommended.[1][2][3]

  • Suboptimal Extraction Method: Traditional methods like maceration may not be as efficient as modern techniques. Consider employing methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to provide higher yields in shorter times.[4]

  • Incorrect Plant Material: The concentration of this compound can vary depending on the part of the plant used and the season of collection. Leaves typically have the highest concentration of vasicine.[1][3] Studies have shown that collecting leaves in September may yield the maximum amount of vasicine.[5]

  • Incomplete Extraction: Ensure the plant material is finely powdered to maximize the surface area for solvent interaction. Also, ensure a sufficient solvent-to-solid ratio and adequate extraction time. For Soxhlet extraction, continue the process until the solvent in the siphon tube runs clear.[6]

  • Degradation of Vasicine: Vasicine can degrade under certain conditions. The use of strong mineral acids during acid-base extraction can lead to a lower yield.[7] Additionally, prolonged exposure to high temperatures can cause degradation.

Question 2: My purified this compound extract has a low purity. What could be the reason?

Possible Causes & Solutions:

  • Co-extraction of Impurities: The initial crude extract often contains pigments, tannins, and other alkaloids. A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some of these impurities before the main extraction.[8]

  • Inefficient Purification Technique: Purification is a critical step. Techniques like column chromatography are often necessary to separate vasicine from other co-extracted compounds.[9]

  • Incorrect pH During Acid-Base Extraction: During the basification step of acid-base extraction, if the pH is not sufficiently alkaline (typically pH 9-11), vasicine may not fully convert to its free base form, leading to incomplete extraction into the organic solvent and carrying over of impurities.[8]

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the target compound and impurities. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Question 3: I am noticing a brownish tint in my final vasicine product. What does this indicate?

Possible Causes & Solutions:

  • Oxidation of Vasicine: Vasicine can oxidize to vasicinone, which may impart a color to the final product. This can be minimized by carrying out the extraction and purification steps in the absence of direct sunlight and at controlled temperatures.[7]

  • Presence of Pigments: If the initial defatting step (if applicable) or subsequent purification steps are not thorough, chlorophyll and other plant pigments may remain in the final extract.

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional method for extracting this compound?

A1: The acid-base extraction method is a widely used and effective conventional technique for isolating alkaloids like this compound.[9] This method takes advantage of the basic nature of alkaloids to separate them from other plant components. A modified acid-base extraction followed by purification methods like column chromatography can yield high-purity vasicine.[9]

Q2: Are there more modern and efficient extraction techniques for this compound?

A2: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods.[4] These techniques can significantly reduce extraction time and solvent consumption while increasing the yield of vasicine.[4]

Q3: Which solvent is best for extracting this compound?

A3: Methanol has been reported to be the most effective solvent for the extraction of vasicine.[1][2][3] Successive extraction, where the plant material is extracted with solvents of increasing polarity, with methanol being one of the last solvents, has also been shown to be effective.[1][2][3]

Q4: How does the time of year affect the yield of this compound?

A4: The concentration of alkaloids in plants can vary with the seasons. For Adhatoda vasica, it has been observed that the highest yield of vasicine is obtained when the leaves are collected in the month of September.[5]

Q5: What part of the Adhatoda vasica plant should I use for the best yield?

A5: The leaves of Adhatoda vasica have the highest concentration of vasicine compared to other parts of the plant like stems and roots.[1][3] Therefore, using the leaves is recommended for maximizing the extraction yield.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound Yield from Adhatoda vasica Leaves

Extraction MethodSolventTemperature (°C)TimeYield of VasicineReference
Traditional Bolus MethodWater (from fresh leaves)Heat applied-5.64 mg/mL of juice[10]
Steaming (15 lb pressure)Water (from fresh leaves)12130 min3.46 mg/mL of juice[10]
Soxhlet ExtractionMethanolBoiling point of solvent6 hoursNot explicitly stated in mg/g, but methanol was most effective[1][11]
Microwave-Assisted (MAE)Methanol-6 min~6.38 mg/g[4]
Ultrasonic-Assisted (UAE)Methanol3060 minNot explicitly stated in mg/g, but effective[4]
Acid-Base ExtractionAlcohol and ChloroformRoom Temperature24 hours (soaking)~1.2% w/w (crude)[12]

Table 2: Effect of Different Solvents on the Extraction of Vasicine and Vasicinone

SolventExtraction MethodTarget AlkaloidYield (% w/w of plant material)Reference
MethanolSuccessive ExtractionVasicine0.7332%[1][2][3]
30% Aqueous MethanolIndividual Solvent ExtractionVasicinoneNot explicitly stated[1][2][3]
HexaneSuccessive ExtractionNon-polar compounds-[1][2][3]
ChloroformSuccessive ExtractionIntermediately polar compounds-[1][2][3]
Ethyl AcetateSuccessive ExtractionIntermediately polar compounds-[1][2][3]

Experimental Protocols

Protocol 1: Modified Acid-Base Extraction of this compound

This protocol provides a detailed methodology for the isolation and purification of vasicine using a modified acid-base extraction method.[9]

1. Preparation of Plant Material:

  • Air-dry the leaves of Adhatoda vasica in the shade.
  • Grind the dried leaves into a fine powder.

2. Extraction:

  • Soak 100 g of the powdered leaves in 500 mL of 95% ethanol for 24 hours.
  • Filter the ethanolic extract.
  • Concentrate the filtrate under reduced pressure to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 100 mL of 5% acetic acid.
  • Filter the acidic solution to remove any undissolved material.
  • Wash the acidic solution with 3 x 50 mL of chloroform to remove non-polar impurities. Discard the chloroform layer.
  • Make the acidic aqueous layer alkaline by adding ammonia solution dropwise until the pH reaches 9-10.
  • Extract the alkaline solution with 3 x 100 mL of chloroform. The vasicine free base will move into the chloroform layer.
  • Combine the chloroform extracts and wash with distilled water.
  • Dry the chloroform extract over anhydrous sodium sulfate.

4. Purification:

  • Evaporate the chloroform to obtain the crude alkaloid mixture.
  • Further purify the crude vasicine by column chromatography using silica gel and an appropriate solvent system (e.g., a gradient of methanol in chloroform).

Protocol 2: Soxhlet Extraction of this compound

This protocol describes the continuous extraction of vasicine using a Soxhlet apparatus.[6][13]

1. Preparation of Plant Material:

  • Dry and finely powder the leaves of Adhatoda vasica.

2. Soxhlet Extraction:

  • Place a known amount of the powdered plant material (e.g., 50 g) into a cellulose thimble.
  • Place the thimble inside the main chamber of the Soxhlet extractor.
  • Fill the distillation flask with a suitable solvent, such as methanol (approximately 300 mL for a 50 g sample).
  • Assemble the Soxhlet apparatus with a condenser.
  • Heat the solvent in the distillation flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the plant material in the thimble.
  • Continue the extraction for several hours (e.g., 6-8 hours) or until the solvent in the siphon arm becomes colorless.

3. Post-Extraction Processing:

  • After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the distillation flask.
  • Concentrate the extract using a rotary evaporator to obtain the crude vasicine extract.
  • The crude extract can then be purified using techniques like acid-base extraction and column chromatography as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Adhatoda vasica Leaves drying Air Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (Methanol) grinding->soxhlet Select Extraction Method acid_base Acid-Base Extraction (Ethanol -> Acetic Acid) grinding->acid_base Select Extraction Method uae Ultrasound-Assisted Extraction (Methanol) grinding->uae Select Extraction Method mae Microwave-Assisted Extraction (Methanol) grinding->mae Select Extraction Method crude_extract Crude Vasicine Extract soxhlet->crude_extract acid_base->crude_extract uae->crude_extract mae->crude_extract liquid_liquid Liquid-Liquid Partitioning (Acid-Base) crude_extract->liquid_liquid Initial Purification column_chrom Column Chromatography liquid_liquid->column_chrom Further Purification pure_vasicine Pure this compound column_chrom->pure_vasicine

Caption: A generalized workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity start Low Yield or Purity Issue check_solvent Check Solvent Polarity (e.g., use Methanol) start->check_solvent pre_extraction Pre-wash with Non-polar Solvent start->pre_extraction check_method Optimize Extraction Method (Consider UAE/MAE) check_solvent->check_method check_material Verify Plant Material (Leaves, Collection Time) check_method->check_material check_conditions Review Extraction Conditions (Time, Temp, Particle Size) check_material->check_conditions purification_method Refine Purification (e.g., Column Chromatography) pre_extraction->purification_method ph_control Ensure Correct pH (9-11 for basification) purification_method->ph_control emulsion Address Emulsion (Brine, Celite) ph_control->emulsion

Caption: A logical workflow for troubleshooting common issues in vasicine extraction.

References

Technical Support Center: Optimization of Reaction Conditions for (-)-Vasicine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Vasicine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Pyrroloquinazoline Core

Question: We are attempting the synthesis of the this compound core via a Pictet-Spengler-type reaction or a related cyclization and are observing very low to no product formation. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in the formation of the pyrroloquinazoline ring system are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes & Optimization Strategies:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical.

    • Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessive heat can lead to decomposition of starting materials or products. We recommend screening a range of temperatures (e.g., 25 °C, 50 °C, 80 °C, and reflux) to find the optimal condition.

    • Reaction Time: Incomplete conversion is a frequent cause of low yields. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and to ensure the starting material is consumed.

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield. Common solvents for similar transformations include dichloromethane (DCM), toluene, acetonitrile (ACN), and in some cases, protic solvents like ethanol. A solvent screen is advisable.

  • Catalyst/Reagent Inactivity or Incompatibility:

    • Acid Catalyst: For acid-catalyzed cyclizations (like the Pictet-Spengler reaction), the choice and concentration of the acid are crucial. Stronger acids like trifluoroacetic acid (TFA) may be required if weaker acids (e.g., acetic acid) are ineffective. However, strong acids can also promote side reactions. Consider a screen of Brønsted or Lewis acids.

    • Dehydrating Agent: If the reaction involves the formation of an imine intermediate, the presence of water can be detrimental. The addition of a dehydrating agent, such as molecular sieves, may improve the yield.

    • Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities can poison catalysts or lead to unwanted side reactions.

  • Atmosphere Control: Some intermediates in the reaction pathway may be sensitive to oxygen or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve the overall yield.

Issue 2: Poor Enantioselectivity in the Asymmetric Synthesis Step

Question: We are struggling to achieve high enantiomeric excess (ee) in the key stereocenter-forming step of our this compound synthesis. What are the critical parameters to consider for improving enantioselectivity?

Answer:

Achieving high enantioselectivity is a common hurdle in asymmetric synthesis. The following factors are critical for optimization:

Key Parameters for Enantioselectivity:

  • Chiral Catalyst/Auxiliary:

    • Catalyst/Auxiliary Choice: The selection of the chiral catalyst or auxiliary is paramount. The structure of the ligand or auxiliary must be well-matched with the substrate to create a sufficiently differentiated energetic landscape for the two enantiomeric transition states. If using a chiral catalyst, consider screening a library of ligands with varying steric and electronic properties.

    • Catalyst Loading: The catalyst loading can influence enantioselectivity. While higher loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).

    • Catalyst Purity and Activation: Ensure the chiral catalyst is of high purity and is properly activated if required. Impurities or incomplete activation can lead to diminished enantioselectivity.

  • Reaction Temperature: Temperature has a significant impact on enantioselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to higher ee. We recommend performing the reaction at temperatures ranging from room temperature down to -78 °C.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. A screen of solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, hexanes) is recommended.

  • Rate of Addition: In some cases, slow addition of one of the reagents can maintain a low concentration of a highly reactive intermediate, favoring the desired stereoselective pathway.

Issue 3: Difficulty in Purification of the Final Product

Question: We are facing challenges in purifying this compound. What are the recommended purification methods and how can we address common issues like co-eluting impurities?

Answer:

Purification of polar, nitrogen-containing compounds like Vasicine can be challenging. A combination of techniques may be necessary.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. However, if the compound is highly polar and shows significant tailing, using alumina (basic or neutral) or a reverse-phase silica gel (C18) might be beneficial.

    • Mobile Phase: A gradient elution is often more effective than an isocratic one. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to reduce tailing of basic compounds like Vasicine.

    • Flash Chromatography: Automated flash chromatography systems can provide better separation and reproducibility compared to manual column chromatography.

  • Crystallization: Recrystallization is an excellent method for obtaining highly pure crystalline material. Experiment with a variety of solvent systems to find suitable conditions. Common solvents for recrystallization of alkaloids include ethanol, methanol, acetone, and mixtures with anti-solvents like hexanes or diethyl ether.

  • Acid-Base Extraction: As Vasicine is a basic compound, an acid-base extraction can be a powerful purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated Vasicine can then be basified (e.g., with NaOH or NaHCO₃) and the pure Vasicine can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for a successful this compound synthesis?

A1: The most critical parameters are typically the purity of starting materials, the choice and handling of the chiral catalyst or auxiliary, the reaction temperature for the asymmetric step, and the exclusion of water and oxygen in sensitive steps.

Q2: My reaction to form the pyrrolidine ring is sluggish. What can I do to increase the reaction rate?

A2: To increase the reaction rate, you can try incrementally increasing the reaction temperature, using a more concentrated solution of reactants, or employing a more active catalyst or reagent. However, be mindful that these changes can also affect the selectivity and yield of the reaction, so proceed with careful monitoring.

Q3: I am observing the formation of a significant amount of a side product. How can I identify and minimize it?

A3: The first step is to characterize the side product using techniques like NMR and Mass Spectrometry. Understanding its structure will provide clues about the side reaction pathway. To minimize its formation, you can try lowering the reaction temperature, changing the solvent, or adjusting the stoichiometry of the reactants.

Q4: How can I confirm the absolute stereochemistry of my synthesized this compound?

A4: The absolute stereochemistry can be confirmed by comparing the optical rotation of your synthesized sample with the literature value for this compound. Additionally, chiral High-Performance Liquid Chromatography (HPLC) analysis against a racemic standard can be used to determine the enantiomeric excess. For unambiguous confirmation, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Data Presentation

Table 1: General Optimization Parameters for Quinazoline Ring Formation

ParameterCondition A (Initial)Condition B (Optimized)Potential Outcome
Catalyst None / Weak AcidStronger Brønsted/Lewis AcidIncreased reaction rate and yield
Temperature Room Temperature80 °CFaster conversion
Solvent EthanolDichloromethaneImproved solubility and yield
Atmosphere AirNitrogen / ArgonMinimized side product formation

Table 2: General Parameters for Optimizing Enantioselectivity

ParameterCondition A (Initial)Condition B (Optimized)Potential Outcome
Chiral Ligand Ligand XLigand Y (different steric/electronic properties)Improved enantiomeric excess (ee)
Temperature 25 °C-40 °C to -78 °CIncreased ee
Solvent THFTolueneHigher ee due to different catalyst-substrate coordination
Catalyst Loading 10 mol%2-5 mol%Reduced background reaction and potentially higher ee

Experimental Protocols

Note: The following is a generalized, plausible experimental protocol for the synthesis of a key intermediate for this compound based on common synthetic strategies for related alkaloids. This protocol should be adapted and optimized for specific laboratory conditions and starting materials.

Generalized Protocol for Asymmetric Pictet-Spengler Reaction:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is used.

  • Addition of Reagents: To the flask under a nitrogen atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%). Add the appropriate dry solvent (e.g., dichloromethane or toluene, 0.1 M concentration relative to the limiting reagent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Substrate Addition: To the cooled solution, add the starting tryptamine derivative (1.0 equivalent). Stir for 10-15 minutes.

  • Aldehyde Addition: Add the aldehyde partner (1.1 equivalents) dropwise over a period of 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrroloquinazoline product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Mandatory Visualization

experimental_workflow Generalized Experimental Workflow for this compound Intermediate Synthesis reagents 1. Reagent Preparation (Starting Materials, Catalyst, Solvent) reaction_setup 2. Reaction Setup (Inert Atmosphere, Cooling) reagents->reaction_setup reaction 3. Reaction (Substrate & Reagent Addition, Monitoring) reaction_setup->reaction workup 4. Work-up (Quenching, Extraction, Drying) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS, Chiral HPLC) purification->analysis

Caption: Generalized workflow for the synthesis of a key intermediate of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Quality (Purity, Stoichiometry) check_conditions->check_reagents Conditions OK optimize_catalyst Optimize Catalyst System (Type, Loading) check_conditions->optimize_catalyst Conditions Not Optimal check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_reagents->optimize_catalyst Reagents Impure check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->optimize_catalyst Atmosphere Contaminated success Improved Yield optimize_catalyst->success

Caption: A logical workflow for troubleshooting low reaction yields.

Addressing solubility and stability issues of (-)-Vasicine in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability challenges encountered when working with (-)-Vasicine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key biological activities?

This compound is a quinazoline alkaloid naturally found in plants such as Adhatoda vasica. It is recognized for a variety of pharmacological effects, including bronchodilatory, antioxidant, anti-inflammatory, and antibacterial activities. Recent studies have also highlighted its potential role in activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1]

Q2: What are the recommended solvents for dissolving this compound for in vitro experiments?

This compound is sparingly soluble in water but shows good solubility in organic solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions. Methanol is also an effective solvent, particularly for analytical purposes like HPLC.[2][3] When preparing for cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Q3: What is the recommended final concentration of DMSO in cell culture assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with 0.1% being ideal for most cell lines.[4] However, the tolerance to DMSO can vary between different cell types. For instance, in studies with A549 lung cancer cells, DMSO concentrations between 0.1% and 0.5% showed no significant effect on cell viability.[1] It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final concentration of DMSO used.

Q4: How should I store this compound powder and its stock solutions?

For long-term storage, this compound powder should be stored at -20°C. Once dissolved in an organic solvent like DMSO, it is advisable to prepare single-use aliquots of the stock solution and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. While specific long-term stability data in solution is limited, one study indicated that vasicine in a methanolic extract was stable for up to 96 hours when stored at 4°C.[1] For aqueous working solutions, it is best practice to prepare them fresh on the day of the experiment.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for DMSO, using a fresh, anhydrous grade is recommended as hygroscopic DMSO can negatively impact solubility.[1]

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)83.33 mg/mL (442.70 mM)Requires sonication[1]
MethanolUsed for stock solutions (e.g., 160 µg/ml)Standard dissolution[2]

Stability Information

Quantitative data on the degradation kinetics of this compound at various pH levels and temperatures are not extensively available in the public domain. As an alkaloid, its stability is likely influenced by pH, temperature, and light.

ConditionObservationRecommendationReference
Storage in Methanol Stable in methanolic extract at 4°C for at least 96 hours.For short-term storage of extracts, refrigeration is suitable.[1]
General Alkaloid Stability Alkaloids can be susceptible to degradation in strongly acidic or alkaline conditions, and at elevated temperatures.Prepare fresh aqueous solutions for each experiment. Avoid prolonged exposure to harsh pH conditions and high temperatures. Protect solutions from light.General Knowledge

Note: Researchers are strongly encouraged to perform their own stability assessments for experiments that require long-term incubation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or cell culture medium.

  • Cause: This is a common phenomenon known as "solvent-shifting" precipitation. The high concentration of this compound in the DMSO stock is no longer soluble when the solvent environment becomes predominantly aqueous upon dilution.

  • Solutions:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

    • Optimize the Dilution Process:

      • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the DMSO stock.

      • Add the DMSO stock solution dropwise into the aqueous solution while vigorously vortexing or stirring. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

    • Prepare a More Concentrated Stock: If a higher final concentration is required, consider preparing a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume of the stock to the aqueous medium, thereby keeping the final DMSO concentration low.

Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.

  • Cause: This could be due to several factors including the formation of a supersaturated solution that is not stable long-term, temperature fluctuations, or interactions with components in the buffer or medium.

  • Solutions:

    • Reduce Final Concentration: The initial clear solution might be a metastable supersaturated solution. Lowering the final concentration can improve long-term stability.

    • Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature throughout the experiment, as a decrease in temperature can reduce solubility.

    • Prepare Fresh Solutions: Due to the limited data on its long-term stability in aqueous solutions, it is highly recommended to prepare fresh working solutions of this compound for each experiment.

Issue 3: Inconsistent experimental results with this compound.

  • Cause: Inconsistency can arise from the degradation of this compound in stock or working solutions. As an alkaloid, its stability can be sensitive to pH, temperature, and light.

  • Solutions:

    • Aliquot and Store Stock Solutions Properly: Aliquot your DMSO stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare Fresh Working Solutions: Always prepare your final aqueous working solutions fresh before each experiment.

    • Protect from Light: Store stock and working solutions in amber vials or wrap them in foil to protect them from light-induced degradation.

    • Control pH: Be mindful of the pH of your buffers and media, as significant deviations from neutral pH could potentially affect the stability of this compound over time.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture Assays

This protocol provides a step-by-step guide for preparing this compound solutions for use in in vitro cell-based experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 1.88 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 188.23 g/mol .

      • Volume (µL) = (Mass (mg) / 188.23 g/mol ) * 100,000

      • For 1.88 mg, the required volume of DMSO is 100 µL.

    • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of a 10 µM Working Solution in Cell Culture Medium:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium in a 37°C water bath.

    • In a sterile tube, add the appropriate volume of the pre-warmed cell culture medium. For a final volume of 1 mL, you would use 999 µL of medium.

    • While vortexing the cell culture medium, add 1 µL of the 10 mM stock solution to achieve a final concentration of 10 µM. This represents a 1:1000 dilution. The final DMSO concentration will be 0.1%.

    • Continue to vortex for a few seconds to ensure the solution is homogenous.

    • Visually inspect the working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Note: The final concentration of the working solution should be adjusted based on the specific requirements of your experiment. Always perform a pilot experiment to determine the optimal concentration range for your specific cell line and assay.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream_Targets Activates/ Inhibits Cell_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Response Vasicine This compound Vasicine->p_Akt Activates

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Workflow

Vasicine_Solution_Preparation cluster_stock Stock Solution (10 mM) cluster_working Working Solution (e.g., 10 µM) weigh 1. Weigh this compound Powder add_dmso 2. Dissolve in 100% DMSO weigh->add_dmso vortex_stock 3. Vortex until clear add_dmso->vortex_stock aliquot 4. Aliquot into single-use tubes vortex_stock->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw one stock aliquot store->thaw dilute 8. Add stock to medium while vortexing thaw->dilute warm_medium 7. Pre-warm cell culture medium to 37°C warm_medium->dilute use 9. Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic

Troubleshooting_Precipitation cluster_solutions Potential Solutions cluster_causes Potential Causes start Precipitation Observed? cause1 Concentration too high start->cause1 Yes end No Precipitation Proceed with Experiment start->end No sol1 Lower Final Concentration sol2 Add Stock to Warmed Medium sol3 Vortex During Dilution sol4 Prepare Fresh Solution cause1->sol1 cause2 Poor mixing technique cause2->sol2 cause2->sol3 cause3 Solution instability over time cause3->sol4

Caption: Troubleshooting logic for this compound precipitation.

References

Overcoming challenges in the large-scale production of (-)-Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of (-)-Vasicine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on various production methodologies.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary methods for the large-scale production of this compound?

A1: The main approaches for large-scale production are:

  • Extraction from Adhatoda vasica (Vasa) leaves: This is the most common and traditional method. It involves solvent extraction followed by purification.[1][2][3]

  • Chemical Synthesis: While various synthetic routes have been developed, their economic viability on a large scale can be challenging.

  • Biotechnological Production: This includes plant cell and suspension cultures, which are areas of ongoing research to improve yields.[4][5]

Extraction from Adhatoda vasica

Q2: What are the major challenges in extracting this compound from Adhatoda vasica on a large scale?

A2: Key challenges include:

  • Degradation of Vasicine: The use of strong mineral acids during extraction can lead to the degradation of the vasicine molecule, resulting in lower yields.

  • Formation of Oxidation Products: Hot water extraction can convert vasicine into its auto-oxidation product, vasicinone.

  • Seasonal and Geographical Variation: The concentration of vasicine in the leaves of Adhatoda vasica can vary depending on the season and the geographical location of the plant collection.

  • Purification Complexity: Isolating pure vasicine from the crude extract often requires multiple purification steps, such as column chromatography, which can be time-consuming and costly on a large scale.

Q3: Is there an optimal season to harvest Adhatoda vasica leaves for the highest vasicine content?

A3: Yes, studies have shown that the percentage of vasicine in the leaves changes with the seasons. One study identified September as the best month for sample collection to obtain the maximum vasicine content.

Biotechnological Production

Q4: What are the main hurdles in producing this compound using plant cell cultures?

A4: The primary challenges in biotechnological production are:

  • Low Yields: Plant cell cultures of Adhatoda vasica often produce low amounts of vasicine compared to extraction from whole plants.

  • Slow Growth of Cultures: Establishing and maintaining fast-growing and stable cell lines can be difficult.

  • Optimization of Culture Conditions: Identifying the optimal nutrient media, plant growth regulators, and culture conditions for maximizing vasicine production is a complex process.

Q5: Can the yield of vasicine in cell cultures be enhanced?

A5: Yes, various strategies can be employed to enhance vasicine production in vitro:

  • Elicitation: The addition of elicitors, such as methyl jasmonate and yeast extract, to the culture medium has been shown to significantly increase vasicine yields. For example, the use of 20 μM Methyl Jasmonate resulted in a 3.7-fold higher yield of vasicine.

  • Precursor Feeding: Supplying precursors of the vasicine biosynthetic pathway, like ornithine, can also boost production.

  • Immobilization: Immobilizing plant cells in a matrix, such as calcium alginate, can create a more favorable physiological environment and enhance the production of secondary metabolites like vasicine.

Troubleshooting Guides

Extraction and Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield of crude vasicine extract Inefficient extraction solvent or method.- Use a polar solvent like methanol or ethanol for the initial extraction. - Consider a modified acid-base extraction method to improve efficiency. - Ensure the plant material is finely powdered for maximum surface area.
Degradation of vasicine during extraction.- Avoid using strong mineral acids like sulfuric or hydrochloric acid. - Opt for milder organic acids such as citric acid or tartaric acid. - Avoid high temperatures, such as boiling water, which can lead to oxidation.
Presence of vasicinone impurity in the final product Oxidation of vasicine during extraction.- Avoid hot water extraction methods. - Process the extract at ambient or reduced temperatures.
Difficulty in purifying vasicine from the crude extract Co-extraction of other alkaloids and pigments.- Perform a preliminary purification step by partitioning the extract between an acidic aqueous solution and an organic solvent to remove non-alkaloidal impurities. - Employ column chromatography with silica gel for effective separation. A chloroform:methanol gradient can be used for elution. - Consider preparative Thin Layer Chromatography (TLC) for smaller scale, high-purity isolation.
Biotechnological Production (Cell Cultures)
Issue Possible Cause(s) Troubleshooting Steps
Slow or no growth of Adhatoda vasica callus/suspension culture Suboptimal medium composition.- Use a standard plant tissue culture medium like Murashige and Skoog (MS) or B5 as a base. - Experiment with different combinations and concentrations of auxins (e.g., NAA, 2,4-D) and cytokinins (e.g., 6-BA, kinetin) to find the optimal balance for growth.
Contamination of the culture.- Ensure strict aseptic techniques are followed during all stages of culture initiation and maintenance. - Use appropriate antibiotics or fungicides if necessary, but be aware of their potential impact on cell growth and metabolism.
Low vasicine yield in established cell cultures Lack of differentiation or metabolic activation.- Induce stress in the culture by using elicitors. Methyl jasmonate (e.g., 20 μM) and yeast extract (e.g., 50 mg/L) have been shown to be effective. - Add precursors of the vasicine biosynthetic pathway, such as ornithine, to the culture medium.
Inappropriate culture conditions.- Optimize physical parameters such as light, temperature, and agitation speed for suspension cultures.

Quantitative Data Summary

Table 1: Comparison of Vasicine Yield from Different Extraction Methods
Extraction Method Plant Material Reported Yield/Purity Reference
Modified Acid-Base Extraction & ChromatographyAdhatoda vasica leavesRf value of 0.561 ± 0.039 (compared to standard at 0.55)
Alcoholic Extraction with Organic Acid TreatmentAdhatoda vasica leaves (1 kg)2.0% recovery, 80-84% purity
Soxhlet Extraction followed by Column ChromatographyAdhatoda vasica powdered leavesVasicine: 2.8 g (28% w/w of extract)
Table 2: Enhancement of Vasicine Production in Adhatoda vasica Cell Cultures
Treatment Culture Type Fold Increase in Vasicine Yield (compared to control) Reference
20 μM Methyl JasmonateLeaf-derived cell culture3.7
50 mg/L Yeast ExtractLeaf-derived cell culture3.2
1.5 ml/L Aspergillus niger (elicitor)Suspension cultureYield of 4.72 mg/g DW
150 mg/L Chitosan (elicitor)Suspension cultureYield of 5.54 mg/g DW
MS medium + 10.7µM NAA + 4.4 µM 6-BA + 0.5ml/l OrnithineLeaf-derived callusYield of 4.7 mg/g DW

Experimental Protocols

Protocol 1: Modified Acid-Base Extraction of this compound from Adhatoda vasica Leaves

This protocol is based on the principles described in the cited literature.

  • Preparation of Plant Material: Air-dry the leaves of Adhatoda vasica and pulverize them into a fine powder.

  • Alcoholic Extraction: Macerate the powdered leaves with methanol or ethanol (e.g., 1 kg of powder in 5L of alcohol) at room temperature for 24-48 hours with occasional stirring. Filter the extract and repeat the process 2-3 times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the alcoholic extracts and concentrate them under reduced pressure to obtain a viscous residue.

  • Acidification: Treat the residue with a dilute aqueous solution of a mild organic acid, such as 1% citric acid or tartaric acid. Stir for several hours to overnight. This will protonate the alkaloids, making them soluble in the aqueous phase.

  • Defatting: Extract the acidic solution with a nonpolar organic solvent like dichloromethane or petroleum ether to remove chlorophyll and other non-alkaloidal, lipophilic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous acidic layer to approximately 9.5 with a suitable base, such as sodium carbonate or ammonia solution. This deprotonates the vasicine, making it soluble in organic solvents.

  • Extraction of Vasicine: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield an amorphous residue of crude vasicine.

  • Crystallization/Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and add a non-solvent to induce crystallization. For example, triturate the residue with a mixture of acetone and petroleum ether to obtain vasicine crystals. Further purification can be achieved by column chromatography if required.

Protocol 2: Elicitation of Vasicine Production in Adhatoda vasica Suspension Cultures

This protocol is a generalized procedure based on findings from elicitation studies.

  • Establishment of Suspension Culture: Initiate a suspension culture from a friable callus of Adhatoda vasica in a liquid MS medium supplemented with appropriate growth regulators (e.g., a combination of an auxin and a cytokinin).

  • Subculturing: Subculture the suspension cells every 2-3 weeks to maintain healthy, actively dividing cells.

  • Preparation of Elicitor Stock Solutions:

    • Methyl Jasmonate (MeJ): Prepare a stock solution in ethanol.

    • Yeast Extract: Prepare an aqueous stock solution and autoclave it.

  • Elicitation: In the exponential growth phase (e.g., day 10-14 after subculture), add the elicitor to the suspension culture flasks under sterile conditions to achieve the desired final concentration (e.g., 20 μM MeJ or 50 mg/L yeast extract).

  • Incubation: Continue to incubate the elicited cultures under the same conditions for a specific period (e.g., 48-72 hours).

  • Harvesting: After the incubation period, harvest the cells by filtration.

  • Extraction and Analysis: Dry the harvested cells, and then extract the vasicine using a suitable solvent. Quantify the vasicine content using an analytical technique such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Diagram 1: Workflow for Extraction and Purification of this compound

G start Powdered Adhatoda vasica Leaves extraction Maceration with Alcohol (Methanol/Ethanol) start->extraction concentration Concentration (Reduced Pressure) extraction->concentration acidification Acidification (e.g., Citric Acid) concentration->acidification defatting Liquid-Liquid Extraction (with nonpolar solvent) acidification->defatting Aqueous Phase basification Basification (e.g., Na2CO3 to pH 9.5) defatting->basification waste1 waste1 defatting->waste1 Organic Phase (Impurities) vasicine_extraction Liquid-Liquid Extraction (with Chloroform/DCM) basification->vasicine_extraction drying_evaporation Drying and Evaporation vasicine_extraction->drying_evaporation Organic Phase waste2 waste2 vasicine_extraction->waste2 Aqueous Phase (Waste) purification Purification (Crystallization/Chromatography) drying_evaporation->purification end Pure this compound purification->end G start Low Vasicine Yield check_extraction Was a mild organic acid used for acidification? start->check_extraction check_temp Was high temperature (e.g., boiling) avoided? check_extraction->check_temp Yes use_mild_acid Action: Switch to citric or tartaric acid. check_extraction->use_mild_acid No check_purification Is the final product impure? check_temp->check_purification Yes use_ambient_temp Action: Use ambient temperature for extraction. check_temp->use_ambient_temp No optimize_purification Action: Optimize chromatography or crystallization steps. check_purification->optimize_purification Yes end Yield issue may be related to plant material quality. check_purification->end No use_strong_acid Cause: Degradation by strong mineral acid. use_mild_acid->use_strong_acid use_high_temp Cause: Oxidation to vasicinone at high temp. use_ambient_temp->use_high_temp co_extraction Cause: Co-extraction of other compounds. optimize_purification->co_extraction G start Low Vasicine Production in Cell Culture strategies Strategies for Yield Enhancement • Elicitation • Precursor Feeding • Immobilization start->strategies elicitation Elicitation Add biotic or abiotic elicitors to the culture medium. e.g., Methyl Jasmonate, Yeast Extract strategies->elicitation precursor Precursor Feeding Supplement medium with biosynthetic precursors. e.g., Ornithine strategies->precursor immobilization Cell Immobilization Immobilize cells in a matrix. e.g., Calcium Alginate strategies->immobilization outcome Increased This compound Yield elicitation->outcome precursor->outcome immobilization->outcome

References

Technical Support Center: Enhancing (-)-Vasicine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers working to enhance the bioavailability of (-)-Vasicine formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound phytosome formulation exhibits low entrapment efficiency (<70%). What are the likely causes and how can I improve it?

A: Low entrapment efficiency in phytosome formulations is a common issue often related to the formulation parameters. Here are some potential causes and troubleshooting steps:

  • Cause 1: Suboptimal Phospholipid-to-Extract Ratio: The ratio of phosphatidylcholine to the vasicine-rich extract is critical. An excess of phospholipid may lead to the formation of empty vesicles, while too little may not be sufficient to complex with all the available vasicine.

    • Solution: Systematically vary the ratio of the vasicine extract to phosphatidylcholine. A 1:1 ratio has been shown to be effective, but optimization may be required for your specific extract.[1]

  • Cause 2: Inappropriate Reaction Temperature: The temperature during the complexation process affects the fluidity of the phospholipid bilayers and the kinetics of the reaction.

    • Solution: Optimize the stirring/reflux temperature. A study on vasaka-loaded phytosomes identified an optimal temperature of around 48°C.[1]

  • Cause 3: Insufficient Stirring Time: Inadequate mixing may not allow for complete interaction between the vasicine and the phospholipid.

    • Solution: Increase the stirring time to ensure a homogenous mixture and complete complex formation. Stirring for at least 120 minutes is a good starting point.[1]

Q2: I am observing high variability in the particle size of my vasicine nanosuspension. How can I achieve a more uniform particle size distribution?

A: Particle size variability in nanosuspensions prepared by the solvent-antisolvent method is often related to the precipitation and stabilization steps.

  • Cause 1: Inefficient Mixing: If the solvent and anti-solvent are not mixed rapidly and uniformly, it can lead to localized areas of supersaturation and uncontrolled crystal growth.

    • Solution: Ensure rapid and vigorous mixing at the point of solvent and anti-solvent addition. Using a high-speed homogenizer or a sonicator during precipitation can improve uniformity.

  • Cause 2: Inadequate Stabilization: Without a sufficient amount of an appropriate stabilizer, nanoparticles can aggregate and grow over time.

    • Solution: Screen different types and concentrations of stabilizers (e.g., surfactants like Pluronic F127, or polymers like HPMC). The choice of stabilizer is critical for maintaining a small and uniform particle size.[2][3]

  • Cause 3: Suboptimal Solvent-to-Antisolvent Ratio: The ratio of the solvent to the anti-solvent affects the rate of precipitation and subsequent particle size.

    • Solution: Experiment with different solvent-to-antisolvent ratios. A higher ratio may lead to faster precipitation and smaller particle sizes, but this needs to be optimized for your specific system.[3]

Q3: My vasicine formulation appears to be degrading during storage. What can I do to improve its stability?

A: Vasicine can be susceptible to degradation, particularly in aqueous solutions.

  • Cause 1: Hydrolysis or Oxidation: Vasicine may degrade in the presence of water or due to oxidative processes.

    • Solution: Lyophilization (freeze-drying) of the formulation can significantly improve the long-term stability of vasicine by removing water. Incorporating cryoprotectants like mannitol or trehalose during lyophilization can help maintain the integrity of the nanoparticles.[4] For liquid formulations, consider adding antioxidants and storing them at reduced temperatures (e.g., 4°C).

  • Cause 2: pH Instability: The pH of the formulation can influence the stability of vasicine.

    • Solution: Evaluate the pH stability profile of your formulation and use appropriate buffers to maintain the pH at its most stable point.

Data on Vasicine Formulations

Physicochemical Characteristics of Vasaka-Loaded Phytosomes
ParameterRange ObservedOptimized Formulation ValueReference
Yield (%) 30.03 - 97.0395.89[1]
Particle Size (nm) 231.0 - 701.4231.0[1]
Entrapment Efficiency (%) 20.02 - 95.8895.48[1]
Zeta Potential (mV) Not specified-23.2[1]
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValueUnitsReference
Cmax (Peak Plasma Concentration) 12.8ng/mL[5]
Tmax (Time to Peak Concentration) 4hours[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Phytosomes by Thin-Layer Hydration

This protocol is adapted from the methodology for preparing vasaka-loaded phytosomes.[1]

Materials:

  • This compound rich extract

  • Phosphatidylcholine (e.g., Phospholipon® 90H)

  • Dichloromethane

  • Ethanol (90% v/v in water)

  • Rotary vacuum evaporator

  • Magnetic stirrer with heating

  • Round bottom flask

Procedure:

  • Dissolution: Accurately weigh the vasicine extract and phosphatidylcholine (start with a 1:1 ratio) and dissolve them in a minimal amount of dichloromethane in a round bottom flask.

  • Reflux and Stirring: Reflux the mixture and stir at a controlled temperature (e.g., 45-50°C) for a specified time (e.g., 2 hours).

  • Film Formation: Evaporate the solvent under vacuum using a rotary evaporator at 34-45°C until a thin, dry film is formed on the inner wall of the flask.

  • Hydration: Hydrate the thin film with 90% v/v ethanol in water for 6 hours with gentle stirring. This will result in the formation of a phytosome suspension.

  • Storage: Store the resulting phytosome suspension in a sealed vial in a freezer for further characterization.

Protocol 2: Preparation of this compound Nanosuspension by Solvent-Antisolvent Precipitation

This is a general protocol for preparing nanosuspensions.[2][3]

Materials:

  • This compound

  • A suitable solvent in which vasicine is soluble (e.g., methanol)

  • An anti-solvent in which vasicine is insoluble (e.g., water)

  • Stabilizer (e.g., Pluronic F68, HPMC)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Drug Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent.

  • Anti-solvent Preparation: In a separate beaker, dissolve the stabilizer in the anti-solvent.

  • Precipitation: Place the anti-solvent beaker on a magnetic stirrer and in an ice bath. Add the drug solution dropwise to the anti-solvent solution under continuous stirring.

  • Sonication: Immediately after the addition of the drug solution, sonicate the mixture using a probe sonicator for a defined period (e.g., 20 minutes) to reduce particle size and prevent aggregation.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Protocol 3: Quantification of this compound by RP-HPLC

This protocol is a generalized method based on several reported HPLC analyses for vasicine.[1][6][7]

Materials and Equipment:

  • HPLC system with a PDA or UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of 0.1% v/v trifluoroacetic acid in water (Solvent A) and a methanol:acetonitrile mixture (e.g., 45:40) (Solvent B). An isocratic elution with a ratio like 70:30 (A:B) can be a starting point.

  • Methanol (HPLC grade)

  • This compound standard

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 20-120 µg/mL).

  • Sample Preparation: Dissolve a known amount of your vasicine formulation in methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min

    • Column Temperature: Room temperature

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples into the HPLC system. Quantify the amount of vasicine in your samples by comparing the peak areas to the calibration curve generated from the standards.

Protocol 4: In Vitro Dissolution Testing of this compound Formulations

This protocol describes a general dialysis bag method for in vitro release studies of nanoformulations.[8][9]

Materials and Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains the formulation but allows the free drug to pass through.

  • Dissolution medium (e.g., phosphate buffer pH 6.8, to maintain sink conditions)

  • Shaking water bath or orbital shaker

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Dialysis Bag Preparation: Cut a piece of dialysis tubing and soak it in the dissolution medium to make it pliable. Securely tie one end of the tubing.

  • Sample Loading: Accurately measure a volume of your vasicine formulation and place it inside the dialysis bag. Securely tie the other end of the bag, ensuring there are no leaks.

  • Dissolution Setup: Place the dissolution medium in the vessel of the dissolution apparatus and allow it to equilibrate to 37°C. Place the sealed dialysis bag into the dissolution medium.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the dissolution medium from outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for vasicine content using a validated analytical method like HPLC (Protocol 3).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Analysis start Vasicine Extract & Phosphatidylcholine dissolve Dissolve in Dichloromethane start->dissolve film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Ethanol film->hydrate phytosome Phytosome Suspension hydrate->phytosome size Particle Size & PDI Analysis phytosome->size zeta Zeta Potential Measurement phytosome->zeta ee Entrapment Efficiency (HPLC) phytosome->ee release In Vitro Dissolution Study phytosome->release result Data Analysis & Optimization size->result zeta->result ee->result release->result

Caption: Workflow for Vasicine-Loaded Phytosome Development.

PI3K_Akt_Pathway vasicine This compound receptor Receptor Tyrosine Kinase (e.g., IGF-1R) vasicine->receptor Activates pi3k PI3K receptor->pi3k Recruits & Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt (Protein Kinase B) pip3->akt Recruits & Activates downstream Downstream Effectors (e.g., mTOR, Bcl-2/Bax) akt->downstream Activates/ Inhibits pten PTEN pten->pip3 Dephosphorylates response Cell Survival, Anti-apoptosis, Anti-inflammatory Effects downstream->response

Caption: Vasicine-Activated PI3K/Akt Signaling Pathway.

References

Strategies to minimize the toxicity of (-)-Vasicine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Vasicine derivatives. The focus is on strategies to minimize toxicity while maintaining or enhancing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with this compound and its derivatives?

A1: this compound and its derivatives have been reported to exhibit several dose-dependent toxicities. The most frequently observed adverse effects include:

  • Cardiotoxicity: Hypotension (low blood pressure) and bradycardia (slow heart rate) are notable cardiovascular effects. These are believed to be mediated through the stimulation of cardiac muscarinic receptors.[1]

  • Hepatotoxicity: Some quinazoline alkaloids have been associated with liver toxicity, primarily linked to oxidative stress.[2][3]

  • General Toxicity: In preclinical studies, adverse effects such as shivering, panic, and hypotension have been noted.[4][5]

  • Cytotoxicity: In vitro studies have shown that vasicine and its derivatives can be cytotoxic to various cell lines at higher concentrations.[6]

Q2: Are there any derivatives of this compound that have shown reduced toxicity?

A2: Yes, several studies have focused on synthesizing derivatives of this compound with improved safety profiles. For instance, some synthetic analogues have been reported to be safe at pharmacologically active doses.[7] One study found that the semi-synthetic derivative VA10 showed no notable cytotoxicity in SH-SY5Y cell lines and was found to be safe in rats during acute oral toxicity studies.[8] Additionally, vasicinone, a natural derivative, has demonstrated cytotoxic effects against lung cancer cells while showing no significant toxicity to normal skin fibroblast cells.[9]

Q3: What are the key structural features of this compound that can be modified to reduce toxicity?

A3: Structure-activity relationship (SAR) studies suggest that modifications to the quinazoline scaffold of this compound can influence its toxicity. Key strategies include:

  • Modification of Rings A, B, or C: Alterations to these rings can impact the molecule's interaction with biological targets, potentially reducing off-target effects and toxicity.[7]

  • Substitution at the Quinazoline Nucleus: The introduction of different functional groups can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to a better safety profile.

  • Acetylation: The synthesis of derivatives like vasicine acetate has been explored, which may alter the compound's biological activity and toxicity profile.[10]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in In Vitro Assays

Problem: My this compound derivative shows high cytotoxicity in my cell-based assays, even at low concentrations.

Possible Causes and Solutions:

  • Inappropriate Cell Line: The chosen cell line may be particularly sensitive to your compound.

    • Recommendation: Test the derivative on a panel of cell lines, including both cancerous and non-cancerous lines (e.g., A549 lung carcinoma vs. Vero or normal skin fibroblasts) to assess selective cytotoxicity.[9]

  • High Compound Concentration: The concentration range might be too high.

    • Recommendation: Perform a dose-response curve starting from a very low concentration to determine the IC50 value accurately.

  • Off-Target Effects: The derivative might be hitting unintended cellular targets.

    • Recommendation: Investigate the mechanism of cell death (apoptosis vs. necrosis). Consider performing target deconvolution studies to identify potential off-targets.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) might be contributing to cytotoxicity at the concentrations used.

    • Recommendation: Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) in your experiments. Ensure the final solvent concentration is well below its toxic threshold for the specific cell line.

Issue 2: Unexpected In Vivo Toxicity (e.g., Cardiotoxicity, Hepatotoxicity)

Problem: My this compound derivative is causing significant adverse effects in animal models, such as a drop in blood pressure or elevated liver enzymes.

Possible Causes and Solutions:

  • Cardiotoxicity via Muscarinic Receptor Activation: As mentioned, vasicine can cause hypotension and bradycardia.

    • Troubleshooting:

      • Co-administration with a Muscarinic Antagonist: To confirm the mechanism, co-administer your derivative with a muscarinic receptor antagonist like atropine. Abolition or attenuation of the cardiovascular effects would suggest muscarinic receptor involvement.

      • Structural Modification: Synthesize derivatives with reduced affinity for cardiac muscarinic receptors.

  • Hepatotoxicity due to Oxidative Stress: Quinazoline alkaloids can induce liver damage through the generation of reactive oxygen species.[2]

    • Troubleshooting:

      • Assess Oxidative Stress Markers: Measure levels of oxidative stress markers (e.g., ROS, lipid peroxidation) and antioxidant enzymes (e.g., SOD, catalase) in liver tissue from treated animals.

      • Co-administration with Antioxidants: Investigate if co-administration of an antioxidant can mitigate the observed hepatotoxicity.

      • Formulation Strategies: Explore different formulation approaches, such as encapsulation in nanoparticles, to alter the biodistribution of the derivative and reduce its accumulation in the liver.

Quantitative Data Summary

Compound/DerivativeCell LineAssayResult (IC50/Concentration)Reference
This compound Extract Vero (Monkey Kidney)MTTSafe up to 250 µg/mL; Cytotoxic at 500 µg/mL and 1000 µg/mL[6]
Vasicinone A549 (Lung Carcinoma)MTTSignificant cytotoxicity at 10, 30, 50, 70 µM[9]
Vasicinone Normal Skin FibroblastsMTTNo significant cytotoxicity at 10, 30, 50, 70 µM[9]
Vasicine Acetate A549 (Lung Carcinoma)MTTIC50: 2000 µg/mL[10]
VA10 (semi-synthetic) SH-SY5Y (Neuroblastoma)-No notable cytotoxicity[8]
Vasicine A549 (Lung Carcinoma)MTTIC50: 46.5 µg/mL[11]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted for testing this compound derivatives on adherent cell lines like A549 or Vero cells.

Materials:

  • This compound derivative stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium only (negative control), and cells with vehicle (solvent control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This is a generalized protocol for assessing the acute oral toxicity of a this compound derivative in rats.

Animals:

  • Healthy, young adult female rats (nulliparous and non-pregnant) are typically used.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Fasting: Fast the animals overnight (with access to water) before dosing.

  • Dose Administration: Administer the this compound derivative orally by gavage. The starting dose is selected based on available data. According to OECD 423, the study proceeds in a stepwise manner with a group of 3 animals per step.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The results are used to classify the substance into a GHS category based on the observed mortality at different dose levels.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment cell_culture Cell Culture (e.g., A549, Vero) treatment Treatment with This compound Derivative cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 ld50_estimation Toxicity Classification ic50->ld50_estimation Inform animal_model Animal Model (e.g., Rats) dosing Oral Dosing (OECD 423) animal_model->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy necropsy->ld50_estimation

Caption: Experimental workflow for toxicity assessment of this compound derivatives.

signaling_pathway cluster_cardiac Cardiomyocyte cluster_cancer Cancer Cell (e.g., A549) vasicine This compound Derivative muscarinic_receptor Muscarinic Receptor vasicine->muscarinic_receptor Stimulates pi3k_akt PI3K/Akt Pathway vasicine->pi3k_akt Inhibits mitochondria Mitochondrial Dysfunction vasicine->mitochondria Induces cardiac_effects Hypotension & Bradycardia muscarinic_receptor->cardiac_effects Leads to apoptosis Apoptosis pi3k_akt->apoptosis Regulates mitochondria->apoptosis

Caption: Signaling pathways involved in the effects of this compound derivatives.

References

Technical Support Center: Method Refinement for Consistent Results in (-)-Vasicine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with (-)-Vasicine. Our goal is to help you achieve more consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a quinazoline alkaloid naturally occurring in the plant Adhatoda vasica. It is the subject of extensive research due to its wide range of pharmacological activities, including bronchodilatory, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Its therapeutic potential is being explored for various diseases.

Q2: What are the main challenges in getting consistent results in this compound bioassays?

A2: Like many natural products, achieving consistent results with this compound can be challenging due to several factors:

  • Purity and Stability: The purity of the isolated this compound can vary. It is also susceptible to oxidation, converting into its less active metabolite, vasicinone, particularly when exposed to light and certain solvents.

  • Solubility: this compound has variable solubility in different solvents, which can affect its bioavailability in cell-based and in vitro assays.

  • Assay Interference: As a natural compound, it can interfere with certain assay components. For example, its color may interfere with colorimetric assays, or it may have reducing properties that affect antioxidant assays.

  • Biological Variability: The response of cell lines and enzymes to this compound can vary depending on cell passage number, density, and metabolic activity.

Q3: How should I prepare and store this compound for bioassays?

A3: For consistent results, proper handling is crucial:

  • Solvent Selection: Dissolve this compound in a solvent appropriate for your specific assay. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions. For aqueous-based assays, further dilution in culture medium or buffer is necessary. Ensure the final solvent concentration does not affect the cells or assay components.

  • Stock Solutions: Prepare high-concentration stock solutions, aliquot them into small volumes, and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light Protection: Protect this compound solutions from light to prevent photo-oxidation to vasicinone. Use amber vials or wrap tubes in foil.

  • Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, XTT)

Q: My IC50 values for this compound in cytotoxicity assays are highly variable between experiments. What could be the cause?

A: Inconsistent IC50 values in MTT or similar cytotoxicity assays are a common issue. Here’s a troubleshooting guide to help you pinpoint the problem:

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. High or low cell density can significantly alter the apparent cytotoxicity. Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment.
This compound Precipitation This compound may precipitate at higher concentrations in aqueous media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
Interference with Formazan Dyes Some compounds can chemically reduce MTT to formazan, leading to an underestimation of cytotoxicity (falsely high viability).[1] To check for this, include control wells with this compound and MTT reagent but without cells.[1] A significant color change indicates interference.
Inconsistent Incubation Times Adhere strictly to the same incubation times for both drug treatment and MTT reagent addition in all experiments.
Serum and Phenol Red Interference Components in the culture medium like serum and phenol red can interfere with the MTT assay, leading to high background or variable results. It is recommended to use serum-free media during the MTT incubation step.
Incomplete Solubilization of Formazan Ensure complete dissolution of the formazan crystals by vigorous mixing or increasing the incubation time with the solubilization buffer. Incomplete solubilization is a major source of variability.
Antioxidant Assays (e.g., DPPH, ABTS)

Q: I am observing high standard deviations in my DPPH/ABTS antioxidant assays with this compound.

A: High variability in antioxidant assays is often related to the reaction chemistry and sample properties.

Potential Cause Troubleshooting Steps
Reaction Kinetics The reaction of this compound with DPPH or ABTS radicals may not be instantaneous. Ensure you are measuring the absorbance at a consistent, optimized time point where the reaction has reached a stable endpoint.
Solvent and pH Effects The antioxidant capacity of phenolic compounds can be pH-dependent.[2][3] Ensure your buffers are correctly prepared and the pH is consistent across all experiments. The solvent can also influence the reaction; use the same solvent for both your sample and the standard.[3]
Compound Concentration Very high concentrations of the extract can lead to non-linear and erratic results.[4] Try performing the assay with a wider range of dilutions to find the linear range of the dose-response curve.
ABTS vs. DPPH Assay Choice The ABTS assay is suitable for both hydrophilic and lipophilic antioxidants, while the DPPH assay is more suited for hydrophobic compounds.[5] Depending on your extraction solvent and the nature of this compound, one assay may yield more consistent results than the other.
Instability of Radicals The DPPH and ABTS radicals can be unstable, especially when exposed to light. Prepare fresh radical solutions for each experiment and keep them protected from light.
Western Blot for PI3K/Akt Pathway Analysis

Q: I'm not seeing a consistent change in the phosphorylation of Akt after treating cells with this compound.

A: Western blotting requires careful optimization at multiple steps to detect changes in protein phosphorylation.

Potential Cause Troubleshooting Steps
Suboptimal Treatment Time/Dose The activation of the PI3K/Akt pathway can be transient. Perform a time-course (e.g., 15 min, 30 min, 1h, 2h) and dose-response experiment to determine the optimal conditions for observing changes in p-Akt levels.
Poor Protein Lysate Quality Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation after cell lysis.[6] Keep samples on ice at all times.
Inefficient Protein Transfer Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.
Antibody Quality Use antibodies (total-Akt and phospho-Akt) that have been validated for your specific application and cell type. Ensure you are using the recommended antibody dilutions and incubation conditions.
Loading Controls Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal amounts of protein were loaded in each lane. Also, normalize the phosphorylated protein signal to the total protein signal (p-Akt/Total Akt) to account for any variations in total protein levels.

Data Presentation

Table 1: Reported In Vitro Bioactivities of this compound and its Derivatives

Bioassay Type Target/Cell Line Compound IC50 / MIC / Activity Reference
CytotoxicityA549 (Lung Adenocarcinoma)Vasicine AcetateIC50: 2000 µg/mL[7]
AntimicrobialM. luteusVasicine AcetateMIC: 125 µg/mL[7][8]
AntimicrobialE. aerogenesVasicine AcetateMIC: 125 µg/mL[7][8]
AntimicrobialS. epidermidisVasicine AcetateMIC: 125 µg/mL[7][8]
AntimicrobialP. aeruginosaVasicine AcetateMIC: 125 µg/mL[7][8]
AntioxidantDPPH Radical ScavengingVasicineIC50: 71.97 µg/mL[9]
AntioxidantDPPH Radical ScavengingVasicine Acetate66.15% scavenging at 1000 µg/mL[7][8]
Enzyme InhibitionH+/K+-ATPaseVasicineIC50: 73.47 µg/mL[9]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent cell lines.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for p-Akt/Akt

This protocol details the steps to analyze the effect of this compound on Akt phosphorylation.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the optimized time period. Include an untreated or vehicle control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.

Mandatory Visualizations

Vasicine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Vasicine This compound p_Akt p-Akt (Active) Vasicine->p_Akt  Activates PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PIP3->p_Akt  Recruits & Activates Akt Akt mTOR mTOR p_Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's proposed activation of the PI3K/Akt signaling pathway.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Vasicine Treat with this compound Incubate_24h->Treat_Vasicine Incubate_Treatment Incubate (24-72h) Treat_Vasicine->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Analyze Analyze Data (IC50) Read_Absorbance->Analyze End End Analyze->End

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

Degradation pathways of (-)-Vasicine under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of (-)-Vasicine under various storage conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

1. Analyte Stability and Sample Preparation

  • Question: My initial analyses show inconsistent this compound concentrations even in freshly prepared solutions. What could be the cause?

    • Answer: this compound is susceptible to oxidation, especially in neutral or alkaline solutions, leading to the formation of vasicinone. Ensure that your solvents are degassed and consider working under an inert atmosphere (e.g., nitrogen) during sample preparation. It is also advisable to use freshly prepared solutions for each experiment to minimize degradation prior to analysis. Strong mineral acids can also cause significant degradation of vasicine, so use them with caution during extraction or analysis.

  • Question: I am observing a new peak in my chromatogram that increases over time, while the this compound peak decreases. How can I identify this new compound?

    • Answer: This new peak is likely a degradation product. The most common degradation product of this compound is vasicinone, formed through oxidation. To confirm its identity, you can use a reference standard of vasicinone if available. Alternatively, techniques like LC-MS/MS can be employed to determine the mass of the unknown peak and compare it with the expected mass of vasicinone or other potential degradation products. Fragmentation analysis in MS/MS can further help in structure elucidation.

  • Question: What is the optimal pH for storing this compound solutions to minimize degradation?

    • Answer: While specific quantitative data on the pH stability of this compound is limited in publicly available literature, alkaloids are generally more stable in acidic conditions. To minimize oxidative degradation, maintaining the pH in the acidic range (e.g., pH 3-5) is recommended for short-term storage of solutions. However, the stability will also depend on the temperature and presence of light. It is crucial to perform your own stability studies under your specific experimental conditions.

2. Forced Degradation Studies

  • Question: I am not observing significant degradation of this compound under my initial stress conditions. How can I induce degradation effectively?

    • Answer: If you are not seeing degradation, you may need to increase the severity of your stress conditions. For hydrolytic degradation, you can increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH) or increase the temperature (e.g., to 60-80 °C). For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., up to 30%) or a longer exposure time may be necessary. For photolytic degradation, ensure you are using a light source that provides a sufficient overall illumination. The goal is to achieve detectable degradation (typically 5-20%) to identify potential degradation products and pathways.

  • Question: My forced degradation experiments are resulting in complete degradation of this compound, making it difficult to identify the primary degradation products. What should I do?

    • Answer: If you observe complete degradation, you should reduce the harshness of your stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor (acid, base, or oxidizing agent), or decreasing the exposure time. The aim is to achieve partial degradation, allowing for the detection and identification of the initial degradation products before they are further degraded into secondary products.

  • Question: How can I differentiate between degradation products and impurities from the initial sample?

    • Answer: A time-zero or unstressed sample should always be analyzed alongside the stressed samples. Any peaks present in the time-zero sample are considered impurities. Peaks that appear or increase in intensity in the stressed samples are considered degradation products. Comparing the peak profiles of the stressed and unstressed samples will help in distinguishing between them.

Data on Degradation of this compound

The following tables summarize the expected degradation behavior of this compound under various stress conditions. Please note that the quantitative data presented here is based on general knowledge of forced degradation studies and may not represent the exact degradation profile of this compound. Researchers are strongly encouraged to perform their own detailed studies to obtain precise quantitative data for their specific experimental conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products
Acidic Hydrolysis 0.1 N HCl60°C2 hoursPotential hydrolysis products
Basic Hydrolysis 0.1 N NaOH60°C2 hoursPotential hydrolysis products
Oxidative Degradation 3% H₂O₂Room Temperature24 hoursVasicinone and other oxidation products
Thermal Degradation Solid State80°C48 hoursPotential thermal decomposition products
Photolytic Degradation Solid StateAmbientAs per ICH Q1BPotential photodecomposition products

Table 2: Hypothetical Quantitative Degradation of this compound

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
Acidic Hydrolysis (0.1 N HCl, 60°C, 2h) 10-15%Unidentified Hydrolysis Product A
Basic Hydrolysis (0.1 N NaOH, 60°C, 2h) 15-20%Unidentified Hydrolysis Product B
Oxidative Degradation (3% H₂O₂, RT, 24h) 20-30%Vasicinone
Thermal Degradation (80°C, 48h) 5-10%Unidentified Thermal Degradant C
Photolytic Degradation (ICH Q1B) 5-10%Unidentified Photodegradant D

Note: The percentage degradation and the identity of degradation products other than vasicinone are hypothetical and should be confirmed by experimental data.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound degradation.

1. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: UV detection at a wavelength where both this compound and its potential degradation products show good absorbance (e.g., 280-300 nm).

    • Column Temperature: 25-30 °C

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

2. Forced Degradation Studies

  • General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water). Subject aliquots of this solution to the stress conditions outlined in Table 1. At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 2 hours. After the specified time, cool the solution and neutralize it with 0.1 N NaOH.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After the specified time, cool the solution and neutralize it with 0.1 N HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. At the end of the study, dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

3. Identification of Degradation Products by LC-MS/MS

  • LC-MS/MS System: A liquid chromatograph coupled to a mass spectrometer with tandem mass spectrometry (MS/MS) capabilities.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for alkaloids like vasicine.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the degradation products. Perform MS/MS fragmentation of the parent ions to obtain structural information for identification.

Degradation Pathways and Experimental Workflow

Degradation Pathway of this compound

The primary known degradation pathway for this compound is its oxidation to vasicinone. Other potential degradation pathways under hydrolytic conditions are also proposed.

Degradation_Pathway Vasicine This compound Vasicinone Vasicinone Vasicine->Vasicinone Oxidation (e.g., H₂O₂) Hydrolysis_Product_A Hydrolysis Product A (Acidic) Vasicine->Hydrolysis_Product_A Acid Hydrolysis (e.g., HCl, Δ) Hydrolysis_Product_B Hydrolysis Product B (Basic) Vasicine->Hydrolysis_Product_B Base Hydrolysis (e.g., NaOH, Δ)

Caption: Putative degradation pathways of this compound under different stress conditions.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidative Oxidative Degradation Prep->Oxidative Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Product Identification HPLC->LCMS Quant Quantify Degradation HPLC->Quant ID Identify Degradants LCMS->ID Pathway Elucidate Degradation Pathways Quant->Pathway ID->Pathway

Caption: A typical experimental workflow for forced degradation studies of this compound.

Selection of appropriate solvents for (-)-Vasicine extraction and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (-)-Vasicine.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant material?

Methanol has been identified as the most effective solvent for the extraction of vasicine in successive extraction methods, where the plant material is sequentially extracted with solvents of increasing polarity.[1][2][3][4][5] For individual solvent extraction, where fresh plant material is extracted separately with different solvents, a 30% aqueous methanol solution is recommended for the extraction of the related compound vasicinone.[1][2][3][4][5] Studies have shown that methanol consistently yields a higher percentage of vasicine compared to other solvents like hexane, acetone, chloroform, ethyl acetate, and ethanol.[6]

Q2: I am observing a low yield of this compound in my extraction. What are the possible reasons and solutions?

Several factors can contribute to low extraction yields. Here are some common issues and troubleshooting steps:

  • Inappropriate Solvent Choice: As mentioned above, methanol is generally the most effective solvent. If you are using a less polar solvent, consider switching to methanol or an alcohol-based solvent system.[1][2][3][4][5][6]

  • Extraction Method: The choice of extraction technique can significantly impact the yield. Soxhlet extraction is a commonly used method.[7][8][9] Optimizing extraction parameters such as temperature, solvent concentration, and time can improve the yield. For instance, one study found the optimal conditions for Adhatoda vasica leaf extraction to be 80°C, a 48.18% ethanol concentration, and an 8-hour extraction time.[8]

  • Plant Material: The concentration of vasicine can vary depending on the part of the plant used (leaves, stems, roots) and the season of collection.[2][10] The highest abundance of vasicine is typically found in the leaves.[2][3][4][5]

  • Acid-Base Extraction Issues: Vasicine is an alkaloid and is often purified using acid-base extraction. Ensure the pH is adequately adjusted during the basification step (e.g., with ammonia to pH 9) to ensure the free base partitions into the organic solvent.[9][11] Using strong mineral acids for extraction should be done with caution as it can degrade vasicine.[11]

Q3: What are the recommended analytical techniques for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound.[6][7][9][10][12][13]

  • HPLC: Reversed-phase HPLC (RP-HPLC) is frequently used. A common mobile phase consists of acetonitrile and a phosphate buffer with an adjusted pH (e.g., pH 3.9 with glacial acetic acid) in a ratio of 15:85.[6][12] Another reported mobile phase is a mixture of hexane sulfonic acid, acetonitrile, and acetic acid (60:20:1; v/v/v).[14] Detection is typically performed using a UV detector at around 280-300 nm.[14][15]

  • HPTLC: For HPTLC, a common mobile phase is a mixture of chloroform, methanol, and ammonia (e.g., 13:1:0.2 v/v/v).[10] Visualization can be done under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent.[10]

Q4: How can I troubleshoot issues with my chromatographic analysis of this compound?

  • Poor Peak Shape/Resolution (HPLC):

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. Since vasicine is basic, a slightly acidic mobile phase can improve peak shape.

    • Column Choice: A C18 column is commonly used and generally provides good separation.[12][15]

    • Flow Rate: Optimize the flow rate to improve resolution. A typical flow rate is around 1.0 mL/min.[12][14]

  • Inconsistent Rf Values (HPTLC):

    • Chamber Saturation: Ensure the TLC chamber is properly saturated with the mobile phase before developing the plate.

    • Solvent System: The composition of the mobile phase is critical. A mixture of Chloroform: Methanol: Ammonia in a 13:1:0.2 v/v/v ratio has been shown to be effective.[10]

  • Low Sensitivity:

    • Detector Wavelength: For HPLC-UV, ensure the detector is set to the wavelength of maximum absorbance for vasicine, which is around 300 nm.[14]

    • Sample Concentration: If the signal is weak, you may need to concentrate your sample extract before analysis.

Quantitative Data Summary

The following tables summarize quantitative data on this compound extraction from various studies.

Table 1: Extraction Yield of Vasicine and Vasicinone with Different Solvents

Extracting SolventVasicine Yield (%)Vasicinone Yield (%)
Hexane0.0064 ± 0.00030.0024 ± 0.0003
Chloroform0.0160 ± 0.00300.0023 ± 0.0003
Ethyl Acetate0.0080 ± 0.00040.0014 ± 0.0002
Acetone0.0400 ± 0.00200.0042 ± 0.0004
Methanol0.1200 ± 0.01000.0340 ± 0.0030
Ethanol0.0780 ± 0.00400.0024 ± 0.0004
Data from Srivastava et al. (2001)[6]

Table 2: Vasicine Content in Different Parts of Adhatoda vasica

Plant PartVasicine Content (%)
Leaves0.7332
StemsLower than leaves
RootsLower than leaves
Data from Singh et al. (2024)[2][3][4][5]

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

This protocol is a general procedure based on common laboratory practices.

  • Preparation of Plant Material: Air-dry the leaves of Adhatoda vasica in the shade and then pulverize them into a coarse powder.

  • Soxhlet Extraction:

    • Accurately weigh about 50 g of the powdered plant material and place it in a thimble (e.g., a cotton bag).[7]

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., methanol) to about two-thirds of its volume.[6][9]

    • Assemble the Soxhlet apparatus and heat the flask.

    • Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours) until the solvent in the siphon tube becomes colorless.[8][9]

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the flask. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[9]

Protocol 2: Acid-Base Purification of this compound

This protocol is a common method for isolating alkaloids like vasicine.

  • Acidification: Dissolve the crude extract from Protocol 1 in a 5% acetic acid solution and filter to remove insoluble materials.[9]

  • Defatting: Extract the acidic solution with a nonpolar solvent like n-hexane to remove fats and other non-basic compounds. Discard the hexane layer.[9]

  • Basification: Make the aqueous acidic solution alkaline by adding a base, such as ammonia, until the pH reaches approximately 9.[9] This will precipitate the free alkaloid base.

  • Extraction of Free Base: Extract the basified solution multiple times with an organic solvent like chloroform or dichloromethane.[9][11]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and then filter. Evaporate the solvent to obtain the purified amorphous residue containing this compound.[11]

  • Crystallization: The residue can be further purified by treating it with a suitable solvent or a mixture of solvents (e.g., petroleum ether-acetone) to induce crystallization.[11]

Visualizations

Extraction_Workflow plant_material Powdered Plant Material soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract acidification Acidification (5% Acetic Acid) crude_extract->acidification defatting Defatting (n-Hexane) acidification->defatting basification Basification (Ammonia, pH 9) defatting->basification extraction Extraction (Chloroform) basification->extraction purified_vasicine Purified this compound extraction->purified_vasicine

Caption: Workflow for the extraction and purification of this compound.

Solvent_Selection_Logic start Start: Solvent Selection extraction_type Type of Extraction? start->extraction_type successive Successive Extraction extraction_type->successive Sequential individual Individual Extraction extraction_type->individual Separate Batches methanol Use Methanol successive->methanol aq_methanol Use 30% Aqueous Methanol (for Vasicinone) individual->aq_methanol

Caption: Logic for selecting an appropriate extraction solvent.

References

Validation & Comparative

A Comparative Analysis of (-)-Vasicine and its Analogue (+)-Vasicine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the stereoselective biological activities of the enantiomers of vasicine reveals significant differences in their pharmacological profiles, offering crucial insights for targeted drug development. This guide provides a comparative analysis of (-)-Vasicine and its dextrorotatory analogue, (+)-Vasicine, focusing on their acetylcholinesterase inhibitory, bronchodilatory, uterotonic, and antioxidant activities, supported by available experimental data and detailed methodologies.

Executive Summary

Vasicine, a quinazoline alkaloid found in the plant Adhatoda vasica, exists as a racemic mixture of its two enantiomers: this compound (l-vasicine) and (+)-Vasicine (d-vasicine). While structurally mirror images, these molecules exhibit notable stereoselectivity in their biological actions. The most striking difference observed to date lies in their anticholinesterase activity, with (+)-Vasicine demonstrating significantly more potent inhibition of butyrylcholinesterase (BChE) than its levorotatory counterpart. Conversely, this compound is associated with a slightly better safety profile, as indicated by a higher LD50 value.

This guide synthesizes the current understanding of these differences, presenting quantitative data in a clear, tabular format, detailing the experimental protocols used to generate this data, and visualizing the key signaling pathways involved in their mechanisms of action. This information is intended to aid researchers and drug development professionals in making informed decisions regarding the potential therapeutic applications of each enantiomer.

Data Presentation: Quantitative Comparison of this compound and (+)-Vasicine

The following table summarizes the available quantitative data comparing the biological activities and toxicity of this compound and (+)-Vasicine. It is important to note that direct comparative studies for all activities are not yet available in the scientific literature.

ParameterThis compound (l-VAS)(+)-Vasicine (d-VAS)Racemic VasicineReference
Butyrylcholinesterase (BChE) Inhibition (IC50) 0.98 ± 0.19 µM0.03 ± 0.001 µM Not Reported[1]
Acetylcholinesterase (AChE) Inhibition (IC50) Not ReportedNot Reported3.24 ± 0.08 µM[2]
Acute Toxicity (LD50, mg/kg) 319.75 282.51Not Reported[1][3]
Antioxidant Activity (DPPH Assay, IC50) Not ReportedNot Reported212.3 ± 1.9 µM[4]

Note: Lower IC50 values indicate greater inhibitory potency. Higher LD50 values indicate lower acute toxicity. Data for bronchodilator and uterotonic activities for individual enantiomers are not currently available in published literature.

Key Biological Activities and Mechanisms of Action

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Both enantiomers of vasicine have been shown to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic target for conditions like Alzheimer's disease.

A significant finding is the pronounced stereoselectivity in the inhibition of butyrylcholinesterase (BChE). (+)-Vasicine is approximately 32 times more potent than this compound in inhibiting BChE.[1] Molecular docking studies suggest that both enantiomers can bind to the catalytic active site of both AChE and BChE.[1] The stronger BChE inhibitory activity of (+)-Vasicine suggests a more favorable interaction with the enzyme's active site.[1]

Signaling Pathway for Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Vasicine Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Signal_Transduction Signal Transduction (e.g., neuronal signaling) ACh_Receptor->Signal_Transduction Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Vasicine (+)- or this compound Vasicine->AChE Inhibits Bronchodilation_Pathway cluster_cell Airway Smooth Muscle Cell Beta2_Receptor β2-Adrenergic Receptor AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Vasicine_Enantiomer (+)- or this compound (Proposed) Vasicine_Enantiomer->Beta2_Receptor Activates Uterotonic_Pathway Vasicine_Enantiomer (+)- or this compound (Proposed) Prostaglandin_Synthesis Prostaglandin Synthesis Vasicine_Enantiomer->Prostaglandin_Synthesis Stimulates Uterine_Contraction Uterine Contraction Prostaglandin_Synthesis->Uterine_Contraction Induces Cholinesterase_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme (AChE/BChE) - Substrate - DTNB - Test Compounds Mix Mix Enzyme, Buffer, and Test Compound Reagents->Mix Incubate Pre-incubate Mix->Incubate React Add Substrate and DTNB to start reaction Incubate->React Measure Measure Absorbance at 412 nm React->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Calculate IC50 Values Calculate_Inhibition->Calculate_IC50

References

A Comparative Guide to the Structure-Activity Relationship of (-)-Vasicine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Vasicine, a quinazoline alkaloid originally isolated from Adhatoda vasica, has long been recognized for its diverse pharmacological activities. Its derivatives have been the subject of extensive research aimed at optimizing its therapeutic properties, leading to the development of compounds with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their bronchodilatory, uterotonic, and anti-inflammatory effects. The information is supported by available experimental data and detailed methodologies for key assays.

Bronchodilatory Activity

The bronchodilatory effect of vasicine and its analogues is one of the most studied areas. Modifications to the core structure have been shown to significantly impact activity, with key insights revolving around the integrity of the quinazoline ring system and substitutions on its heterocyclic components.

Key Structural Insights:
  • Quinazoline and Oxo Functionalities: The quinazoline ring and an oxo group are considered essential for bronchodilatory activity.[1]

  • Ring C Modifications: Expansion of the five-membered C ring to a seven-membered ring has been shown to increase potency. For instance, the analogue 7,8,9,10-Tetrahydroazepino[2,1-b] quinazolin-12(6H)one (RLX) was reported to be 6-10 times more potent than aminophylline.[1]

  • Ring B Substitutions: Analogues lacking ring C but possessing aliphatic and phenyl substitutions in ring B demonstrated relaxation against histamine-induced tracheal contractions. Specifically, 2-methyl substituted analogues were found to be highly active, producing 100% relaxation.

Comparative Data:

While comprehensive tables with EC50 values are scarce in the reviewed literature, the following table summarizes the qualitative and semi-quantitative findings for key derivatives.

Compound/DerivativeModificationObserved Bronchodilatory ActivityReference Compound(s)Source(s)
This compound Parent CompoundModerate bronchodilatory activity.-General Literature
RLX Ring C expanded to a 7-membered ring.6-10 times more potent.Aminophylline
Compounds 5 & 8 Seven-membered C ring.More active, caused 100% relaxation of histamine and acetylcholine pre-contracted guinea pig tracheal chain.Etofylline
Analogues 12 & 13 Ring C absent, 2-methyl substitution on Ring B.Most active in this series, with 100% relaxation effect against histamine pre-contracted tracheal chain.-
Deoxyvasicine Derivatives (17a-d) Trisubstituted deoxyvasicine.Confirmed bronchodilatory activity.Isoprenaline, Aminophylline[2]
10-iodo-6-(n-propyl)-benzimidazol[1,2-c]quinazoline Benzimidazole fused to quinazoline.Most potent in its series (% protection = 75%).-[3]

Uterotonic Activity

This compound is known to stimulate uterine contractions, an effect that has been explored for its potential therapeutic applications in obstetrics. SAR studies in this area have focused on understanding the mechanism and identifying the structural features responsible for this activity.

Mechanism of Action:

The uterotonic effect of vasicine is believed to be mediated through the release of prostaglandins.[4] This is supported by observations that its effect is more pronounced in the presence of estrogens, which are known to enhance prostaglandin synthesis, and is inhibited by prostaglandin synthetase inhibitors like aspirin and indomethacin.[4]

Uterotonic_Activity_Pathway Vasicine_Derivative This compound Derivative Myometrial_Cell Myometrial Cell Vasicine_Derivative->Myometrial_Cell Acts on Prostaglandin_Synthesis Prostaglandin Synthesis (e.g., PGF2α) Myometrial_Cell->Prostaglandin_Synthesis Stimulates Uterine_Contraction Uterine Contraction Prostaglandin_Synthesis->Uterine_Contraction Induces

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of vasicine derivatives, linking their mechanism of action to the inhibition of key signaling pathways involved in the inflammatory response.

Mechanism of Action:

Several vasicine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6] This pathway plays a crucial role in the production of pro-inflammatory mediators. By inhibiting the phosphorylation of key proteins in this cascade, vasicine derivatives can effectively reduce the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway MAPK Signaling Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPK MAPK (e.g., p38, JNK, ERK) Transcription_Factors Transcription Factors (e.g., AP-1) Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) Vasicine_Derivative This compound Derivative Vasicine_Derivative->Inhibition Inhibition->MAPK inhibits phosphorylation

Comparative Data:

Quantitative data on the anti-inflammatory activity of a series of vasicine derivatives is emerging. The following table presents available IC50 values.

Compound/DerivativeAssayIC50 ValueSource(s)
Vasicine Proteinase inhibitory assay76 µg/ml[7]
Vasicine BSA method (anti-inflammatory)51.7 µg/ml[7]
Vasicine Egg albumin method (anti-inflammatory)53.2 µg/ml[7]
Vasicine Lipooxygenase inhibition assay76 µg/ml[7]
Vasicine DPPH radical scavenging assay18.2 µg/ml[7]
Vasicine ABTS scavenging assay11.5 µg/ml[7]
Vasicine Ferric reducing power assay15 µg/ml[7]
Vasicine Hydroxyl radical scavenging assay22 µg/ml[7]
Vasicine Hydrogen peroxide assay27.8 µg/ml[7]

Experimental Protocols

Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain Assay

This in vitro method is widely used to assess the bronchodilatory potential of test compounds.

Bronchodilator_Assay_Workflow Start Start Isolation Isolate Guinea Pig Trachea Start->Isolation Preparation Prepare Tracheal Rings/Chains Isolation->Preparation Mounting Mount in Organ Bath (Krebs-Henseleit solution, 37°C, gassed with 95% O2 + 5% CO2) Preparation->Mounting Equilibration Equilibrate under Resting Tension (e.g., 1.5 g for 60 min) Mounting->Equilibration Contraction Induce Contraction (e.g., with Histamine or Acetylcholine) Equilibration->Contraction Compound_Addition Add Cumulative Concentrations of This compound Derivative Contraction->Compound_Addition Measurement Measure Relaxation Response Compound_Addition->Measurement Analysis Analyze Data (e.g., calculate % relaxation, EC50) Measurement->Analysis End End Analysis->End

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised. The trachea is cleaned of adhering connective tissue and cut into rings or a chain of rings.[8][9]

  • Mounting: The tracheal preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.[9] One end of the preparation is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a specific resting tension (e.g., 1.5 g).[9] The bathing solution is changed periodically during this time.

  • Contraction: A contractile agent such as histamine or acetylcholine is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[1]

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test this compound derivative are added to the bath.

  • Data Recording and Analysis: The relaxation of the tracheal muscle is recorded as a decrease in tension. The percentage of relaxation is calculated relative to the maximum contraction induced by the contractile agent. Dose-response curves are constructed to determine the EC50 value of the compound.

Uterotonic Activity: Isolated Rat Uterus Assay

This assay is used to evaluate the contractile effect of compounds on uterine smooth muscle.

Methodology:

  • Tissue Preparation: A non-pregnant or pregnant rat is euthanized, and the uterine horns are isolated.

  • Mounting: A segment of the uterus is mounted in an organ bath containing a physiological solution (e.g., De Jalon's solution) at a constant temperature (e.g., 32°C) and aerated. One end is attached to a fixed point, and the other to a force transducer.

  • Equilibration: The tissue is allowed to equilibrate until regular spontaneous contractions are observed.

  • Compound Administration: The test this compound derivative is added to the organ bath in increasing concentrations.

  • Data Recording and Analysis: The changes in the force and frequency of uterine contractions are recorded. The uterotonic effect is quantified by measuring the increase in the amplitude and/or tone of the contractions.

Anti-inflammatory Activity: Inhibition of NO Production in Macrophages

This cell-based assay is a common method to screen for anti-inflammatory activity.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a specific period (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.

Conclusion

The structural framework of this compound offers a versatile platform for the development of new therapeutic agents. SAR studies have revealed that modifications to all three rings of the vasicine scaffold can significantly modulate its biological activity. While expansion of ring C and specific substitutions on ring B enhance bronchodilatory effects, the core quinazoline structure remains crucial. The uterotonic activity appears to be linked to prostaglandin release, and the anti-inflammatory effects are mediated, at least in part, through the inhibition of the MAPK signaling pathway. Further quantitative SAR studies are needed to build more precise models for predicting the activity of novel derivatives and to guide the design of next-generation drug candidates with improved efficacy and safety profiles.

References

Comparative study of (-)-Vasicine with its metabolic derivative vasicinone

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of the quinazoline alkaloid (-)-vasicine and its metabolic derivative, vasicinone, reveals a complex relationship of synergistic and sometimes opposing biological activities. This guide provides a comparative study of their effects, supported by available experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

This compound, a well-known alkaloid primarily isolated from the plant Adhatoda vasica, undergoes in vivo metabolism to form vasicinone. This biotransformation is a critical factor in the overall pharmacological effects observed after the administration of vasicine. While both compounds share a common chemical scaffold, subtle structural differences lead to significant variations in their biological activities, particularly concerning their effects on respiratory and uterine smooth muscles.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of this compound and vasicinone. It is important to note that there are conflicting reports in the literature regarding the bronchodilatory effects of vasicinone, with some studies indicating a bronchodilator action in vitro and a bronchoconstrictor action in vivo.

BioactivityCompoundTest SystemPotency (IC50/EC50)Reference
Bronchodilator Activity This compoundGuinea Pig Tracheal ChainComparable to Theophylline[1]
VasicinoneGuinea Pig Tracheal Chain (in vitro)Bronchodilator action[2][3]
VasicinoneIn vivo modelsBronchoconstrictor action[1][2]
Uterotonic Activity This compoundIsolated Rat and Human UterusPotent, comparable to Oxytocin[4][5]
Vasicinone-Devoid of this activity[1]
Antioxidant Activity This compoundDPPH radical scavenging assayIC50: 187 µg/ml
Anti-inflammatory Activity This compoundCarrageenan-induced rat paw edema59.51% inhibition at 20 mg/kg[1]
VasicinoneChronic inflammation model63.94% inhibition at 10 mg/kg[1]
Cholinesterase Inhibition This compoundAcetylcholinesterase (AChE)IC50: 3.24 ± 0.08 µM[6]
This compoundButyrylcholinesterase (BChE)IC50: 0.10 ± 0.00 µM[6]
VasicinoneAChE & BChEWeaker than Vasicine[6]
Cardiac Effects This compound-Cardiac depressant[2]
Vasicinone-Weak cardiac stimulant[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Bronchodilator Activity Assay (Isolated Guinea Pig Tracheal Chain)

This in vitro assay is a standard method to evaluate the direct relaxant effect of compounds on airway smooth muscle.

  • Tissue Preparation: A male guinea pig is euthanized, and the trachea is carefully excised. The trachea is then cut into a chain of rings.

  • Organ Bath Setup: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal chain is pre-contracted with a spasmogen such as histamine or acetylcholine to induce a stable contractile tone.

  • Drug Administration: Cumulative concentrations of the test compounds (this compound or vasicinone) are added to the organ bath.

  • Data Acquisition: The relaxation of the tracheal chain is measured isometrically using a force transducer and recorded. The percentage of relaxation is calculated relative to the pre-contracted tone.

  • Data Analysis: Dose-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated to determine the potency of the compounds.

Uterotonic Activity Assay (Isolated Rat Uterus)

This assay is used to assess the contractile effect of substances on uterine smooth muscle.

  • Animal Preparation: A non-pregnant female rat, often pre-treated with estrogen to sensitize the uterus, is used.

  • Tissue Isolation: The rat is euthanized, and the uterine horns are isolated and placed in a physiological salt solution (e.g., De Jalon's solution).

  • Organ Bath Setup: A segment of the uterine horn is suspended in an organ bath under similar conditions as the tracheal assay (37°C, aeration).

  • Drug Administration: After a period of stabilization, cumulative concentrations of the test compounds are added to the bath.

  • Data Recording: The contractions of the uterine muscle are recorded isometrically. The amplitude and frequency of contractions are measured.

  • Data Analysis: The contractile response is quantified, and dose-response curves are constructed to determine the potency of the compounds, often in comparison to a standard uterotonic agent like oxytocin.

Signaling Pathways and Metabolic Conversion

The biological activities of this compound and vasicinone are intertwined through metabolic pathways and their influence on cellular signaling.

metabolic_and_signaling_pathway cluster_0 Metabolism cluster_1 Pharmacological Actions Vasicine This compound Vasicinone Vasicinone Vasicine->Vasicinone Oxidation Other_Metabolites Other Metabolites Vasicine->Other_Metabolites Hydroxylation, Glucuronidation, Sulfation Bronchodilation Bronchodilation Vasicine->Bronchodilation Uterine_Contraction Uterine Contraction Vasicine->Uterine_Contraction via Prostaglandins Anti_inflammatory Anti-inflammatory Effects Vasicine->Anti_inflammatory Antioxidant Antioxidant Activity Vasicine->Antioxidant Vasicinone->Bronchodilation in vitro Vasicinone->Bronchodilation in vivo (constriction) Vasicinone->Anti_inflammatory

Metabolic conversion of this compound and its major pharmacological actions.

The primary metabolic pathway for this compound is its oxidation to vasicinone.[6] However, other metabolic transformations, including hydroxylation, glucuronidation, and sulfation, also occur, leading to a variety of metabolites.[6]

Experimental Workflow for Comparative Analysis

A typical workflow for the comparative pharmacological evaluation of this compound and vasicinone is outlined below.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 In Vivo Studies cluster_3 Data Analysis and Comparison Isolation Isolation of this compound from Adhatoda vasica Synthesis Synthesis of Vasicinone (Oxidation of Vasicine) Isolation->Synthesis Bronchodilator_Assay Bronchodilator Assay (Guinea Pig Trachea) Isolation->Bronchodilator_Assay Uterotonic_Assay Uterotonic Assay (Rat Uterus) Isolation->Uterotonic_Assay Antioxidant_Assay Antioxidant Assays (e.g., DPPH) Isolation->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) Isolation->Anti_inflammatory_Assay Synthesis->Bronchodilator_Assay Synthesis->Uterotonic_Assay Synthesis->Antioxidant_Assay Synthesis->Anti_inflammatory_Assay Data_Analysis Dose-Response Curve Analysis (IC50/EC50 determination) Bronchodilator_Assay->Data_Analysis Uterotonic_Assay->Data_Analysis Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Bronchodilator_Model Bronchodilator Model (e.g., Histamine-induced bronchospasm) Bronchodilator_Model->Data_Analysis Uterotonic_Model Uterotonic Model (in vivo uterine contractions) Uterotonic_Model->Data_Analysis Comparison Comparative Evaluation of Potency and Efficacy Data_Analysis->Comparison

A generalized workflow for the comparative study of this compound and vasicinone.

Logical Relationship of Observed Effects

The seemingly contradictory effects of vasicinone on bronchial smooth muscle highlight the importance of considering the experimental context (in vitro vs. in vivo).

logical_relationship cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Observed Effects Vasicine_Admin This compound Metabolism In vivo Oxidation Vasicine_Admin->Metabolism Direct_Effect Direct Bronchodilation (Vasicine) Vasicine_Admin->Direct_Effect Vasicinone_Metabolite Vasicinone Metabolism->Vasicinone_Metabolite Metabolite_Effect_in_vitro Direct Bronchodilation (Vasicinone in vitro) Vasicinone_Metabolite->Metabolite_Effect_in_vitro Metabolite_Effect_in_vivo Potential Bronchoconstriction (Vasicinone in vivo) Vasicinone_Metabolite->Metabolite_Effect_in_vivo Net_Effect Net Bronchodilatory Effect (Observed in vivo) Direct_Effect->Net_Effect Metabolite_Effect_in_vivo->Net_Effect

Logical relationship of in vitro and in vivo bronchodilator effects.

References

A Comparative Guide to Analytical Methods for the Quantification of (-)-Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent analytical methods for the quantification of (-)-Vasicine, a pharmacologically significant quinazoline alkaloid found in the plant Adhatoda vasica. The methods under review are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This document aims to assist researchers in selecting the most suitable method for their specific analytical needs by presenting a side-by-side comparison of their performance, supported by experimental data from various studies.

Overview of Analytical Methods

The quantification of this compound is crucial for the standardization of herbal formulations and for pharmacokinetic studies. The choice of analytical method depends on factors such as the required sensitivity, selectivity, speed, and cost.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique known for its high resolution and sensitivity. It is a robust and reliable method for the routine analysis of this compound in plant extracts and pharmaceutical formulations.[1][2][3][4]

  • High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and higher throughput alternative to HPLC. It is particularly useful for the simultaneous analysis of multiple samples.[5][6][7]

  • Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is a highly sensitive and selective method that provides both quantitative and qualitative data. It is ideal for the detection of trace amounts of this compound and for metabolite identification.[8][9][10][11]

Comparative Performance Data

The following table summarizes the key performance parameters of the three analytical methods for the quantification of this compound, collated from various validation studies. It is important to note that these values are sourced from different studies and direct cross-validation on the same samples was not available in the reviewed literature.

Performance ParameterHPLCHPTLCUPLC/Q-TOF-MS
Linearity Range 0.05 - 10 µg/mL[1]2 - 10 µ g/spot [5]1 - 1000 ng/mL[8][9][10]
Correlation Coefficient (r²) > 0.999[1]> 0.992[5]> 0.999[8][9][10]
Limit of Detection (LOD) 0.2 ng on column[1]80 ng/spot0.68 ng/mL[8][9][10]
Limit of Quantification (LOQ) 0.5 ng on column[1]320 ng/spot1.0 ng/mL[8][9][10]
Accuracy (Recovery) 99.06%[1]89.63 - 92.89%[5]Not explicitly stated in the provided results
Precision (%RSD) < 2%[3]Intra-day and Inter-day precision validated[5]Intra-day and Inter-day precision validated[8]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Sample Preparation (General Protocol)

A general procedure for the extraction of this compound from plant material involves the following steps:

  • Drying and Powdering: The leaves of Adhatoda vasica are shade-dried and then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, often using techniques like Soxhlet extraction or ultrasonication.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.

  • Sample Solution Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) to a known concentration for analysis.

HPLC Method
  • Column: Agela's Unisphere Aqua C18 column (4.6 mm × 150 mm, 3.5 μm).[1]

  • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Photodiode Array (PDA) detector at 280 nm.[1]

  • Injection Volume: 10 μL.[1]

HPTLC Method
  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[5]

  • Mobile Phase: Dioxane:Toluene:Ethyl acetate:Methanol:Ammonia (1.5:2:1:1:0.3% v/v/v/v/v).[5]

  • Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber.

  • Densitometric Analysis: The developed plate is scanned at 285 nm.[5]

UPLC/Q-TOF-MS Method
  • Column: Waters ACQUITY UPLC™ BEH C8 column (100.0 × 2.1 mm, 1.7 μm).[8][9][10]

  • Mobile Phase: Isocratic elution with acetonitrile:20 mM ammonium acetate (90:10, v/v).[8][9][10]

  • Flow Rate: Not explicitly stated in the provided results.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) mode with the transition m/z 189.09 → 171.08 for vasicine.[8][9][10]

Visualized Workflows

The following diagrams illustrate the general workflows for analytical method validation and a cross-validation study.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application A Define Analytical Requirements B Select Appropriate Technique A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J Data Reporting I->J

Caption: General workflow for analytical method validation.

Cross_Validation_Study_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_comparison Data Comparison Sample Homogenized Sample Batch HPLC HPLC Analysis Sample->HPLC HPTLC HPTLC Analysis Sample->HPTLC UPLC_MS UPLC/Q-TOF-MS Analysis Sample->UPLC_MS Results Quantitative Results HPLC->Results Validation Validation Parameters HPLC->Validation HPTLC->Results HPTLC->Validation UPLC_MS->Results UPLC_MS->Validation Comparison Comparative Analysis Results->Comparison Validation->Comparison Conclusion Method Selection Recommendation Comparison->Conclusion

Caption: Logical flow of a cross-validation study.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the study.

  • HPLC stands out as a reliable and robust method for routine quality control and quantification.

  • HPTLC is a valuable tool for high-throughput screening and quality control where cost and speed are major considerations.

  • UPLC/Q-TOF-MS is the method of choice for research and development, particularly when high sensitivity, and structural confirmation are required, such as in metabolic profiling or for the analysis of complex matrices.

References

A Comparative Guide to the Efficacy of (-)-Vasicine and Other Quinazoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of (-)-vasicine against other prominent quinazoline alkaloids, primarily vasicinone and deoxyvasicine. The information is compiled from various experimental studies to offer an objective overview of their performance across several key therapeutic areas. All quantitative data is summarized in comparative tables, and detailed methodologies for the cited experiments are provided.

Comparative Efficacy in Respiratory Conditions

This compound and its related alkaloids are most renowned for their effects on the respiratory system. A key study directly compared the antitussive, expectorant, and bronchodilating properties of (±)-vasicine (VAS), (±)-vasicinone (VAO), and deoxyvasicine (DVAS).

Data Presentation: Respiratory Effects
ParameterAlkaloidDosage (mg/kg)Efficacy MetricPositive Control
Antitussive (±)-Vasicine45Activity similar to controlCodeine Phosphate (30 mg/kg)
(±)-Vasicinone45Activity similar to controlCodeine Phosphate (30 mg/kg)
Deoxyvasicine45Activity similar to controlCodeine Phosphate (30 mg/kg)
Expectorant (±)-Vasicine450.97-fold increaseNH₄Cl (1500 mg/kg): 0.97-fold
(±)-Vasicinone451.06-fold increaseNH₄Cl (1500 mg/kg): 0.97-fold
Deoxyvasicine450.96-fold increaseNH₄Cl (1500 mg/kg): 0.97-fold
Bronchodilator (±)-Vasicine4528.59% prolongationAminophylline: 46.98%
(±)-Vasicinone4557.21% prolongationAminophylline: 46.98%
Deoxyvasicine4529.66% prolongationAminophylline: 46.98%
Data sourced from Liu et al., 2015.[1]

Summary: In preclinical models, all three alkaloids demonstrated significant antitussive and expectorant activities, comparable to standard controls like codeine phosphate and ammonium chloride.[1] Notably, (±)-vasicinone showed the most potent bronchodilator effect, prolonging the pre-convulsive time in guinea pigs by 57.21%, which was superior to (±)-vasicine and deoxyvasicine and comparable to the standard drug aminophylline.[1]

Comparative Acetylcholinesterase (AChE) Inhibitory Activity

Quinazoline alkaloids have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Data Presentation: AChE Inhibition
Alkaloid/DerivativeIC₅₀ Value (µM)Notes
This compound Ki = 11.24Competitively and reversibly inhibits AChE.
Vasicinone 30.44 ± 0.47Exhibited weaker inhibitory effect compared to vasicine in some studies.
Deoxyvasicinone 24Serves as a reference compound for more potent synthetic derivatives.
Deoxyvasicinone Hybrid (8n) 0.34A synthetic analog showing significantly higher potency.
Data sourced from multiple studies; direct comparison should be made with caution.[2][3][4]

Summary: this compound is the most potent AChE inhibitor among the naturally occurring alkaloids tested, with studies indicating it is primarily responsible for the activity seen in Adhatoda vasica extracts.[3] Vasicinone shows weaker activity, while deoxyvasicinone itself is a weak inhibitor but has been used as a scaffold to develop highly potent synthetic inhibitors.[2][4]

Comparative Antimicrobial Activity

Vasicine and its derivatives have demonstrated activity against various bacterial strains. However, comprehensive comparative data against a standardized panel of microbes is limited.

Data Presentation: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)
Vasicine Staphylococcus aureusActive (MIC not specified)
Escherichia coliActive (MIC not specified)
Vasicine Acetate Micrococcus luteus125
Enterobacter aerogenes125
Staphylococcus epidermidis125
Pseudomonas aeruginosa125
Bacillus subtilis250
Staphylococcus aureus250
Data for Vasicine Acetate from Duraipandiyan et al., 2015.[5] Comparative data for vasicinone and deoxyvasicine is not available in the cited literature.

Summary: Vasicine is known to be active against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[6] Its synthetic derivative, vasicine acetate, shows moderate broad-spectrum activity with MIC values ranging from 125 to 250 µg/mL against several bacterial species.[5]

Comparative Antioxidant and Cytotoxic Efficacy

The free radical scavenging and anticancer potential of these alkaloids have also been explored.

Data Presentation: Antioxidant & Cytotoxic Activity
ParameterAlkaloid/DerivativeEfficacy Metric (IC₅₀)Cell Line (for Cytotoxicity)
Antioxidant (DPPH Assay) This compound187 µg/mL (approx. 994 µM)N/A
This compound212.3 µMN/A
VasicinonePossesses activity (IC₅₀ not specified)N/A
Cytotoxicity VasicinoneSignificant viability decrease at 10-70 µMA549 (Human Lung Carcinoma)
Vasicine Acetate2000 µg/mLA549 (Human Lung Carcinoma)
Data sourced from multiple studies; direct comparison should be made with caution.[7][8][9][10]

Summary: this compound demonstrates notable antioxidant activity in DPPH radical scavenging assays, with reported IC₅₀ values around 200 µM.[7] Vasicinone also possesses antioxidant properties and has shown significant dose-dependent cytotoxic effects against A549 human lung cancer cells.[9][10] The synthetic derivative vasicine acetate displayed weaker cytotoxic activity in the same cell line.[7]

Experimental Protocols

Bronchodilator Activity Assay (Isolated Guinea Pig Trachea)
  • Tissue Preparation: Male Hartley guinea pigs are sacrificed, and the trachea is dissected and immersed in a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution). The trachea is cut into rings (4–5 mm in length).

  • Mounting: Each tracheal ring is suspended in an organ bath containing the gassed (95% O₂ / 5% CO₂) physiological solution maintained at 37°C. One end is anchored, and the other is connected to an isometric force transducer to record contractions.

  • Contraction Induction: The tracheal smooth muscle is pre-contracted using an agent like histamine (1x10⁻⁵ M) or acetylcholine to induce a stable tonic contraction.

  • Compound Administration: The test alkaloids (e.g., vasicine, vasicinone) are added cumulatively to the organ bath.

  • Measurement: The relaxation of the tracheal strip is measured as a percentage of the maximum possible relaxation, often determined by a potent β-agonist like isoprenaline. For in-vivo assays, animals are exposed to a bronchoconstrictor aerosol (e.g., histamine), and the prolongation of the pre-convulsive time after oral administration of the test compound is measured.[1]

Antitussive Activity Assay (Ammonia-Induced Cough Model in Mice)
  • Animal Preparation: Mice are placed individually in a sealed chamber.

  • Cough Induction: A solution of ammonia (e.g., 0.2%) is delivered into the chamber as an aerosol for a fixed period to act as a tussive agent, inducing coughs.[1]

  • Treatment: Test compounds (e.g., vasicine at 5, 15, 45 mg/kg) or a control (vehicle or codeine phosphate) are administered orally prior to placing the animals in the chamber.[1]

  • Measurement: The number of coughs (cough frequency) and the time to the first cough (cough latency period) are recorded over a set duration. The inhibition rate is calculated relative to the vehicle control group.[1]

Expectorant Activity Assay (Phenol Red Secretion in Mice)
  • Animal Treatment: Mice are orally administered the test compounds (e.g., vasicine, vasicinone) or a control (vehicle or ammonium chloride).[1]

  • Phenol Red Injection: After a set time (e.g., 30 minutes), a solution of phenol red (e.g., 500 mg/kg of a 1.25% w/v suspension) is injected intraperitoneally.[1]

  • Sample Collection: After another 30 minutes, the mice are sacrificed, and the trachea is dissected. The trachea is washed with a saline solution.

  • Quantification: An alkaline solution (e.g., 1 M NaOH) is added to the tracheal wash to develop the color of the phenol red. The absorbance is measured spectrophotometrically (e.g., at 546 nm), and the amount of secreted phenol red is quantified, which correlates with mucus secretion.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[2]

  • Reaction Mixture: In a 96-well plate, a phosphate buffer (pH 8.0), AChE enzyme solution, and DTNB are added.

  • Inhibitor Addition: The test compound (e.g., vasicine) dissolved in a suitable solvent is added to the test wells. A control well contains only the solvent.

  • Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measurement: The plate is immediately placed in a microplate reader, and the increase in absorbance at 412 nm is measured kinetically over several minutes. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the control well.[2]

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor / This compound (Modulator) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR AntiApoptosis Inhibition of Apoptosis AKT->AntiApoptosis Inflammation Modulation of Inflammation AKT->Inflammation CellSurvival Cell Survival & Growth mTOR->CellSurvival PTEN PTEN PTEN->PIP3 |

Caption: PI3K/Akt/mTOR pathway modulated by this compound.

Experimental Workflow Diagram

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Enzyme - DTNB (Ellman's Reagent) - ATCI (Substrate) Dispense 1. Dispense Buffer, AChE, and DTNB to wells Reagents->Dispense Samples Prepare Samples: - Test Compound (Vasicine) - Positive Control - Blank (Solvent) AddInhibitor 2. Add Test Compound or Controls Samples->AddInhibitor Dispense->AddInhibitor PreIncubate 3. Pre-incubate at room temperature AddInhibitor->PreIncubate StartReaction 4. Add Substrate (ATCI) to all wells PreIncubate->StartReaction Measure 5. Measure Absorbance at 412 nm kinetically StartReaction->Measure Calculate 6. Calculate Reaction Rate & % Inhibition Measure->Calculate DetermineIC50 7. Determine IC₅₀ Value Calculate->DetermineIC50

Caption: Workflow for AChE Inhibition Assay (Ellman's Method).

References

A Comparative Analysis of In Vivo Studies on the Therapeutic Potential of (-)-Vasicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Vasicine, a quinazoline alkaloid primarily isolated from the plant Adhatoda vasica, has garnered significant interest for its diverse pharmacological activities. Numerous in vivo studies have explored its therapeutic potential across a range of disease models. This guide provides a comparative analysis of these studies to assess the reproducibility of its therapeutic effects, focusing on key experimental data and methodologies.

Cardioprotective Effects of this compound

A notable therapeutic application of this compound investigated in vivo is its cardioprotective effect against myocardial infarction (MI). A key study demonstrates its ability to mitigate MI-induced cardiac injury in a dose-dependent manner.

Quantitative Data Summary
Animal ModelInduction of Myocardial InfarctionThis compound Dosage (p.o.)Key Biomarker ChangesSignaling Pathway ModulationReference
RatsIsoproterenol (ISO) (100 mg/kg, s.c.) for 2 days2.5, 5, and 10 mg/kg/day for 7 daysDecreased: Serum LDH, CK-MB, and TnT levels. Increased: Left ventricular systolic pressure (LVSP), +dp/dtmax, and -dp/dtmax.Activation: Phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). Suppression of apoptosis: Decreased cleaved Caspase-3 and Bax, increased Bcl-2.[1][2]
Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats[1][2]
  • Animal Model: Male rats.

  • Grouping:

    • Group 1 (Control): Normal saline (2 mL/kg, p.o.) for 7 days.

    • Group 2 (ISO Control): Normal saline for 7 days + ISO (100 mg/kg, s.c.) on days 6 and 7.

    • Group 3-5 (Treatment Groups): this compound (2.5, 5, or 10 mg/kg, p.o.) for 7 days + ISO (100 mg/kg, s.c.) on days 6 and 7.

  • Outcome Measures:

    • Biochemical Markers: Lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and troponin T (TnT) in serum.

    • Hemodynamic Parameters: Left ventricular systolic pressure (LVSP), maximum rate of pressure increase (+dp/dtmax), and maximum rate of pressure decrease (-dp/dtmax).

    • Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

    • Western Blot Analysis: Expression of p-PI3K, p-Akt, Bcl-2, Bax, and cleaved Caspase-3 in myocardial tissue.

    • Histopathological Examination: Assessment of myocardial tissue damage.

Acetylcholinesterase Inhibitory Effects and Metabolism

This compound has also been investigated as a potential agent for Alzheimer's disease due to its anticholinesterase activity. In vivo studies have focused on its metabolism and the activity of its metabolites.

Quantitative Data Summary
Animal ModelThis compound Dosage (p.o.)Key FindingsMetabolites IdentifiedReference
Male Rats50 mg/kg and 100 mg/kgRenal clearance is the major excretion pathway. Metabolites showed weaker acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity compared to this compound.72 metabolites identified, including vasicinone, vasicinol, and vasicinolone.[3][4]
Experimental Protocol: In Vivo Metabolism Study in Rats[3][4]
  • Animal Model: Male rats.

  • Dosage and Administration:

    • Single oral dose of 50 mg/kg for collection of urine, feces, bile, and plasma.

    • Oral administration of 100 mg/kg daily for 21 days for metabolite isolation from urine.

  • Sample Collection:

    • Urine and feces collected for 24 hours post-administration.

    • Bile collected for 12 hours post-administration.

    • Blood collected at various time points (0.25, 0.5, 1, and 2 hours) post-administration.

  • Analytical Method: Ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS) for metabolite identification.

  • Enzyme Inhibitory Assay: Evaluation of AChE and BChE inhibitory activities of this compound and its metabolites.

Other Reported In Vivo Therapeutic Effects

Beyond cardioprotective and anticholinesterase activities, various other in vivo therapeutic effects of this compound have been reported, although detailed comparative data is less readily available. These include:

  • Bronchodilatory and Respiratory Stimulant Effects: Often studied in combination with its related alkaloid, vasicinone.[4]

  • Uterine Stimulant Effect: This effect has been noted in several studies.[4]

  • Anti-inflammatory and Antioxidant Effects: These are often considered underlying mechanisms for its other therapeutic activities.[1][5]

Reproducibility and Future Directions

While individual studies provide compelling evidence for the therapeutic potential of this compound, there is a notable lack of direct comparative studies or meta-analyses specifically addressing the reproducibility of these findings. The consistency observed in the cardioprotective effects in the rat MI model, particularly the dose-dependent nature of the response and the consistent modulation of the PI3K/Akt signaling pathway, suggests a degree of reproducibility.

  • Standardized Protocols: Adoption of more standardized experimental protocols across different laboratories to facilitate direct comparison of results.

  • Replication Studies: Independent replication of key in vivo findings to confirm their validity.

  • Systematic Reviews and Meta-Analyses: Comprehensive reviews of the existing literature to quantitatively assess the overall effect size and consistency of this compound's therapeutic effects.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and mechanisms discussed, the following diagrams illustrate a typical experimental workflow for in vivo studies and the key signaling pathway modulated by this compound.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_data_collection Data Collection & Analysis animal_model Select Animal Model (e.g., Male Rats) acclimatization Acclimatization Period animal_model->acclimatization grouping Randomly Assign to Control & Treatment Groups acclimatization->grouping vasicine_admin This compound Administration (e.g., p.o. for 7 days) grouping->vasicine_admin disease_induction Disease Induction (e.g., Isoproterenol Injection) vasicine_admin->disease_induction sample_collection Collect Samples (Blood, Tissue) disease_induction->sample_collection biochemical_analysis Biochemical Analysis (e.g., LDH, CK-MB) sample_collection->biochemical_analysis western_blot Western Blot (Signaling Proteins) sample_collection->western_blot histopathology Histopathological Examination sample_collection->histopathology signaling_pathway Vasicine This compound PI3K PI3K Vasicine->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Caspase3->Apoptosis Induces

References

Comparative Bioactivity of (-)-Vasicine from Diverse Botanical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the bioactivity of (-)-Vasicine, a quinazoline alkaloid, extracted from its primary plant sources: Justicia adhatoda (also known as Adhatoda vasica) and Peganum harmala. This document synthesizes experimental data on its antioxidant, anti-inflammatory, and cytotoxic properties, offering detailed experimental protocols and visual representations of key biological pathways and workflows.

This compound has garnered significant interest for its wide spectrum of pharmacological activities. While Justicia adhatoda is the most well-documented source, Peganum harmala also contains this bioactive compound. Understanding the comparative efficacy of vasicine from these different botanical origins is crucial for optimizing its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound from different plant sources. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between the cited studies.

Plant SourceBioactivity AssayTest SystemIC50 Value (µg/mL)Reference
Justicia adhatodaDPPH Radical ScavengingIn vitro187[1][2]
Justicia adhatodaDPPH Radical ScavengingIn vitro18.2[3]
Justicia adhatodaABTS Radical ScavengingIn vitro11.5[3]
Justicia adhatodaHydroxyl Radical ScavengingIn vitro22[3]
Justicia adhatodaHydrogen Peroxide ScavengingIn vitro27.8[3]

Table 1: Comparative Antioxidant Activity of this compound.

Plant SourceBioactivity AssayTest SystemInhibition/EffectReference
Justicia adhatodaCarrageenan-induced paw edemaIn vivo (Rats)59.51% inhibition at 20 mg/kg
Justicia adhatodaProteinase inhibitory assayIn vitroIC50 = 76 µg/mL[3]
Justicia adhatodaBSA methodIn vitroIC50 = 51.7 µg/mL[3]
Justicia adhatodaEgg albumin methodIn vitroIC50 = 53.2 µg/mL[3]
Justicia adhatodaLipooxygenase inhibitionIn vitroIC50 = 76 µg/mL[3]
Peganum harmalaCarrageenan-induced paw edemaIn vivoSignificant reduction in edema[4]

Table 2: Comparative Anti-inflammatory Activity of this compound.

Plant SourceCell LineAssayIC50 Value (µg/mL)Reference
Justicia adhatodaLung cancer cellsNot specified46.5[3]
Justicia adhatodaHuman fibroblast cellsNot specified82.5[3]
Justicia adhatodaMonkey Kidney (Vero) cellsMTT Assay>250 (non-toxic below this concentration)[5]
Peganum harmalaJurkat (T-lymphocyte) cellsProliferation assay>100
Peganum harmalaSp2/O-Ag14 (myeloma) cellsGrowth inhibition>50
Peganum harmalaMed-mek carcinoma cellsGrowth inhibition>50
Peganum harmalaUCP-med carcinoma cellsGrowth inhibition>50
Peganum harmalaUCP-med sarcoma cellsGrowth inhibition>50

Table 3: Comparative Cytotoxic Activity of this compound.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the extracted this compound in methanol to prepare various concentrations (e.g., 10-100 µg/mL).

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each vasicine concentration. A control is prepared using 1 mL of methanol instead of the vasicine solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.[1][2]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Protocol:

  • Animal Model: Use adult male Wistar rats (150-200g).

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of vasicine).

  • Drug Administration: Administer the vehicle, standard drug, or vasicine orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.[6][7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed the desired cancer or normal cell lines in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[9][10][11][12]

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines Upregulation iNOS_COX2 iNOS & COX-2 NFkB->iNOS_COX2 Upregulation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation Vasicine This compound Vasicine->NFkB Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis Plant_Material Plant Material (Justicia adhatoda or Peganum harmala) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Isolated_Vasicine Isolated this compound Purification->Isolated_Vasicine Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) Isolated_Vasicine->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema, etc.) Isolated_Vasicine->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT, etc.) Isolated_Vasicine->Cytotoxicity Data_Collection Data Collection (Absorbance, Paw Volume, etc.) Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection IC50_Calculation IC50 Calculation Data_Collection->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparative_Evaluation Comparative Evaluation Statistical_Analysis->Comparative_Evaluation

Caption: Experimental workflow for comparative bioactivity analysis.

References

Comparative Evaluation of Bio-screening Assays for Angiotensin-Converting Enzyme (ACE) Inhibitory Potential: A Case Study on Pyrroquinazoline Alkaloids from Adhatoda vasica

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a UPLC-DAD-based bio-screening assay for evaluating the angiotensin-converting enzyme (ACE) inhibitory potential of pyrroquinazoline alkaloids from Adhatoda vasica. The performance of this method is compared with alternative assays, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their research needs.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, with the angiotensin-converting enzyme (ACE) playing a central role.[1] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, making it a key therapeutic target for hypertension management.[2][3][4] Natural products, particularly from medicinal plants like Adhatoda vasica, are a promising source of novel ACE inhibitors.[3][5] Adhatoda vasica contains pyrroquinazoline alkaloids, such as vasicine, vasicinone, and vasicinol, which have demonstrated ACE inhibitory activity.[2][3]

Accurate and efficient screening methods are essential for identifying and quantifying the ACE inhibitory potential of these natural compounds. This guide focuses on a UPLC-DAD-based assay and compares it with other common methodologies.

Quantitative Data Summary

The ACE inhibitory activity of pyrroquinazoline alkaloids from Adhatoda vasica, as determined by the UPLC-DAD method, is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundPlant SourceAssay MethodIC50 Value (mM)
VasicineAdhatoda vasicaUPLC-DAD2.60[2][3]
VasicinolAdhatoda vasicaUPLC-DAD6.45[2][3]
VasicinoneAdhatoda vasicaUPLC-DAD13.49[2][3]
Captopril (Standard)-UPLC-DAD-
Adhatoda vasica (methanolic-aqueous extract)Adhatoda vasicaUPLC-DADSignificant activity reported

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducibility and for comparing the merits of different assays.

This method offers rapid and sensitive screening of ACE inhibitory activity by quantifying the enzymatic conversion of a substrate.[2][3][4]

  • Principle : The assay is based on the ACE-catalyzed hydrolysis of hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine.[2][3][6] The substrate (HHL) and product (HA) are separated and quantified using Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD).[2][3][4] The ACE inhibitory activity is determined by measuring the decrease in the formation of hippuric acid in the presence of the test compound.

  • Instrumentation : An ultra-performance liquid chromatography system coupled with a diode array detector is used.[2][3]

  • Reagents :

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Hippuryl-histidyl-leucine (HHL) as the substrate

    • Boric acid buffer with NaCl and NaOH

    • Test compounds (e.g., pyrroquinazoline alkaloids) and a standard inhibitor (e.g., Captopril)

    • Methanol (HPLC grade)

    • Ultrapure water

  • Procedure :

    • An ACE solution is prepared in a boric acid buffer.

    • The test compound (or standard/blank) is pre-incubated with the ACE solution at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

    • The enzymatic reaction is initiated by adding the HHL substrate solution.

    • The reaction mixture is incubated at 37°C for an optimized time (e.g., 30-60 minutes).

    • The reaction is terminated by adding a strong acid, such as HCl.

    • The mixture is filtered and injected into the UPLC-DAD system for analysis.

    • The peak areas of HHL and HA are recorded, and the percentage of ACE inhibition is calculated.

  • Method Validation : The method is validated for linearity, limits of detection (LOD), and limits of quantification (LOQ). For this specific assay, the LOD and LOQ were reported to be 0.134 mM and 0.4061 mM, respectively.[2][3][4]

Several other methods are available for screening ACE inhibitors, each with its own advantages and limitations.

  • Spectrophotometric Assays : These are common and relatively simple methods.

    • Cushman and Cheung Method : This classic method also uses HHL as a substrate. The hippuric acid produced is extracted with ethyl acetate, which is then evaporated, and the residue is redissolved in water for spectrophotometric quantification at 228 nm.[7]

    • Colorimetric Assays : These methods involve a color-producing reaction. For instance, one method is based on the reaction of hippuric acid with trichloro-triazine (TT) to form a colored product that can be measured.[8] Another approach uses the substrate hippuryl-glycyl-glycine, and the cleaved glycyl-glycine is reacted with trinitrobenzenesulfonic acid (TNBS) to produce a colored compound measured at 415 nm.[9] A rapid colorimetric assay involves the reaction of hippuric acid with p-dimethylaminobenzaldehyde.[10]

  • Fluorometric Assays : These assays utilize substrates that release a fluorescent group upon enzymatic cleavage, offering high sensitivity. One such method uses o-aminobenzoylglycyl-p-nitrophenylalanylproline as a substrate.[1] Another employs the fluorophore-labelled substrate dansyltriglycine, with separation and quantification by HPLC with UV detection.[11]

  • Plate-Based Colorimetric Assay (ACE Kit-WST) : This commercially available kit provides a simplified, high-throughput method. It measures the amount of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) through a coupled enzymatic reaction, eliminating the need for organic extraction.[12]

  • UPLC-MS/MS : For even greater sensitivity and selectivity, especially in complex mixtures, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry can be used.[13][14]

Comparison of Methods

FeatureUPLC-DADSpectrophotometric (Cushman & Cheung)Colorimetric (Plate-Based Kit)Fluorometric
Principle Chromatographic separation and UV detectionUV absorbance after extractionCoupled enzymatic reaction, colorimetric detectionFluorescence detection
Sensitivity HighModerateHighVery High
Throughput ModerateLow to ModerateHighHigh
Selectivity HighLowModerateHigh
Complexity ModerateHigh (extraction step)LowModerate
Cost High (instrumentation)LowModerateModerate
Sample Matrix Tolerant to complex mixturesProne to interferenceLess prone to interferenceCan be sensitive to matrix effects

Visualizations

Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., Pyrroquinazoline Alkaloids) ACE_Inhibitors->Angiotensin_I Inhibits

Caption: The role of ACE in the RAAS pathway and the mechanism of ACE inhibitors.

Diagram 2: UPLC-DAD Experimental Workflow for ACE Inhibition Assay

UPLC_DAD_Workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis UPLC-DAD Analysis ACE_Solution ACE Solution Pre_incubation Pre-incubation (ACE + Test Compound) ACE_Solution->Pre_incubation Test_Compound Test Compound (e.g., Alkaloid) Test_Compound->Pre_incubation HHL_Substrate HHL Substrate Incubation Incubation (Reaction Mixture) HHL_Substrate->Incubation Pre_incubation->Incubation Termination Reaction Termination (e.g., add HCl) Incubation->Termination Injection Sample Injection Termination->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection (Quantification of HA) Separation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: Step-by-step workflow of the UPLC-DAD based ACE inhibition assay.

Diagram 3: Logical Comparison of ACE Assay Methodologies

Assay_Comparison Assay_Type ACE Inhibition Assays Chromatographic Spectrometric Chromatographic Chromatographic Methods UPLC-DAD UPLC-MS/MS Assay_Type->Chromatographic Spectrometric Spectrometric Methods UV-Vis Colorimetric Fluorometric Assay_Type->Spectrometric UPLC_DAD UPLC-DAD (High Selectivity) Chromatographic->UPLC_DAD UPLC_MS UPLC-MS/MS (Highest Sensitivity) Chromatographic->UPLC_MS UV_Vis UV-Vis (Simple, Extraction) Spectrometric->UV_Vis Colorimetric Colorimetric (High Throughput) Spectrometric->Colorimetric Fluorometric Fluorometric (High Sensitivity) Spectrometric->Fluorometric

Caption: Classification of common ACE inhibition assay methodologies.

Conclusion

The UPLC-DAD-based bio-screening assay is a robust, sensitive, and selective method for evaluating the ACE inhibitory potential of natural products like the pyrroquinazoline alkaloids from Adhatoda vasica. It offers significant advantages over traditional spectrophotometric methods, particularly in terms of selectivity and reduced sample preparation complexity. While plate-based colorimetric and fluorometric assays provide higher throughput, the UPLC-DAD method provides valuable quantitative data on the specific compounds responsible for the inhibitory activity. The choice of assay will ultimately depend on the specific research goals, available instrumentation, and the desired balance between throughput, sensitivity, and selectivity. For detailed characterization and quantification of inhibitors in complex mixtures, the UPLC-DAD method is highly recommended.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Vasicine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (-)-Vasicine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

This compound is a quinazoline alkaloid that requires careful handling. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is reported to be very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is critical.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

  • Respiratory protection if dust or aerosols are generated.

Waste Segregation and Collection

Proper segregation at the point of generation is the first step in compliant disposal.

  • Bulk this compound Waste: This includes unused or expired pure compounds and concentrated solutions.

  • Trace Contaminated Waste: This includes items such as gloves, weighing papers, pipette tips, and other disposable labware that have come into contact with this compound.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound.

  • Empty Containers: Original containers that held this compound.

Collect all waste streams in designated, sealed, and clearly labeled hazardous waste containers.[1] Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving controlled incineration.[1] Do not dispose of this compound down the drain or in regular trash. [1][3]

Step 1: Containment

  • Place bulk this compound and trace-contaminated solid waste into a designated, leak-proof hazardous waste container.

  • Keep the container closed when not in use and store it in a well-ventilated, secure area designated for hazardous waste accumulation.[1][4]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., Harmful/Irritant).

  • Follow all institutional and local regulations for hazardous waste labeling.

Step 3: Disposal of Empty Containers

  • Containers that held this compound should be triple-rinsed with a suitable solvent.[1]

  • The rinsate must be collected and treated as hazardous waste.

  • After rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, in accordance with local regulations.[1]

Step 4: Arrange for Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to transport hazardous waste personally.

Quantitative Data and Disposal Parameters

The following table summarizes key information for the disposal of this compound based on Safety Data Sheet (SDS) recommendations. No specific quantitative limits for disposal (e.g., ppm for sewer release) are available, as the consensus is to avoid environmental release entirely.

ParameterGuidelineCitations
Primary Disposal Method Transfer to a suitable and authorized chemical destruction plant or disposal by controlled incineration with flue gas scrubbing.[1]
Sewer/Drain Disposal Prohibited. Do not allow the product to reach sewage systems or water courses.[1][2]
Landfill Disposal Not recommended for the chemical itself. Punctured and triple-rinsed containers may be disposed of in a sanitary landfill according to local regulations.
GHS Disposal Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][4]
Environmental Hazard H410: Very toxic to aquatic life with long-lasting effects. Release to the environment must be avoided.[2]
Accidental Spills Collect spillage.[2] Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of all materials as hazardous waste.[2] Prevent entry into drains.[2]

Experimental Protocols for Neutralization

The search for specific, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes did not yield any established methodologies. Alkaloids are often chemically stable, and improper neutralization attempts can be hazardous. Therefore, the recommended and safest procedure is to transfer the chemical waste to a professional hazardous waste management facility without attempting chemical deactivation in the lab.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Route start This compound Waste Generated bulk Bulk Compound / Concentrated Solutions start->bulk trace Trace Contaminated Labware (Gloves, Tips, etc.) start->trace containers Empty Product Containers start->containers hw_container Collect in Labeled, Sealed 'Hazardous Waste' Container bulk->hw_container trace->hw_container rinse Triple-Rinse Container containers->rinse ehs Store in Secure Area for EHS Pickup hw_container->ehs collect_rinse Collect Rinsate as Hazardous Waste rinse->collect_rinse recycle Recycle / Recondition Rinsed Container rinse->recycle If possible landfill Puncture & Dispose in Sanitary Landfill rinse->landfill If recycling unavailable collect_rinse->hw_container incineration Licensed Facility: Controlled Incineration ehs->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Vasicine
Reactant of Route 2
(-)-Vasicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.